3-phenyl-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWRFMPNMXEJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103012-26-6 | |
| Record name | 3-Phenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-phenyl-9H-carbazole chemical properties and structure
An In-Depth Technical Guide to 3-phenyl-9H-carbazole: Properties, Synthesis, and Applications
Introduction
Carbazole and its derivatives represent a cornerstone in the architecture of functional organic materials and pharmacologically active agents.[1][2] The rigid, planar, and electron-rich tricyclic structure of the carbazole nucleus imparts exceptional thermal stability, charge-transport properties, and a versatile scaffold for chemical modification.[1][3] Among its numerous derivatives, this compound stands out as a pivotal building block. Its strategic combination of the hole-transporting carbazole moiety with the tunable electronic nature of the phenyl substituent makes it a molecule of significant interest.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound. We will delve into its core chemical properties, elucidate a field-proven synthetic protocol with mechanistic insights, detail its characterization, and survey its critical applications in organic electronics and drug discovery.
Molecular Structure and Physicochemical Properties
The foundational attributes of a chemical compound are dictated by its structure. This compound consists of a central carbazole core with a phenyl group attached at the C3 position. This substitution pattern is crucial as it extends the π-conjugated system, directly influencing the molecule's electronic and photophysical properties.
Caption: Molecular structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 103012-26-6 | [4][5] |
| Molecular Formula | C₁₈H₁₃N | [4][5] |
| Molar Mass | 243.3 g/mol | [4][5] |
| Melting Point | 222.8 - 224.1 °C | [5] |
| Boiling Point (Predicted) | 474.3 ± 14.0 °C | [5] |
| Density (Predicted) | 1.208 ± 0.06 g/cm³ | [5] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance. The primary causality for its selection here is the direct and high-yield formation of a C-C bond between an aryl halide (3-bromo-9H-carbazole) and an aryl boronic acid (phenylboronic acid).[6][7]
Experimental Protocol
This protocol is a self-validating system, concluding with purification and characterization steps to ensure the integrity of the final product.
Step 1: Reagent Preparation and Inert Atmosphere
-
To a dry 100 mL Schlenk flask, add 3-bromo-9H-carbazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq) as the base.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Seal the flask with a rubber septum, and subject it to three cycles of vacuum and backfill with an inert gas (Argon or Nitrogen). Causality: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Establishing an inert atmosphere is critical for catalytic efficiency and reproducibility.
Step 2: Solvent Addition and Reaction
-
Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio), via syringe.
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-bromo-9H-carbazole) is consumed (typically 12-24 hours).
Step 3: Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine. Causality: The water wash removes the inorganic base (K₂CO₃) and other water-soluble byproducts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield this compound as a solid.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Photophysical Characterization
Post-synthesis, rigorous characterization is imperative to confirm the molecular structure and assess purity.
-
UV-Visible (UV-Vis) Absorption: In solution, this compound exhibits strong absorption bands in the UV region. These absorptions are primarily attributed to spin-allowed π–π* electronic transitions within the extended conjugated system of the carbazole and phenyl rings.[8][9][10][11] A typical spectrum would show absorption bands between 260 nm and 410 nm.[8][9]
-
Photoluminescence (PL) Spectroscopy: When excited with UV light, this compound and its derivatives exhibit fluorescence. The emission spectrum is a key indicator of its potential for use in optoelectronic devices. For instance, a derivative, 2-nitro-3-phenyl-9H-carbazole, shows a dominant blue-violet emission peak around 400 nm when excited at 350 nm.[8] The emission properties are highly dependent on the solvent and substitution pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides a definitive fingerprint of the molecule. The spectrum would show characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm), with distinct multiplets corresponding to the protons on the carbazole and phenyl rings. The N-H proton often appears as a broad singlet at a lower field.[8]
-
¹³C NMR: Complements the ¹H NMR data, showing distinct resonances for each unique carbon atom in the aromatic framework, confirming the overall structure.[12]
-
Core Applications in Research and Development
The unique properties of this compound make it a valuable platform for innovation in several high-technology and scientific fields.
A. Organic Electronics: A Building Block for OLEDs
The most prominent application of carbazole derivatives, including this compound, is in the field of organic electronics.[3][13] Carbazoles are renowned for their excellent hole-transporting capabilities and high thermal stability, which are critical for the longevity and efficiency of Organic Light-Emitting Diodes (OLEDs).[1][3]
This compound serves as a crucial intermediate or building block for more complex host materials in phosphorescent OLEDs (PhOLEDs).[14] These host materials form the emissive layer matrix, facilitating the efficient transfer of energy to guest emitter molecules, which leads to light emission. The phenyl group allows for further functionalization to fine-tune the material's energy levels (HOMO/LUMO) and improve device performance.[3]
Caption: Role of carbazole derivatives in an OLED emissive layer.
B. Medicinal Chemistry and Drug Development
The carbazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2][15] Derivatives of this compound have been investigated for a range of biological activities. While the parent compound is more of a synthetic intermediate, its derivatives have shown promise. For example, various N-substituted and P-functionalized phenyl-carbazoles have been synthesized and evaluated for cytotoxic effects against cancer cell lines and for neuroprotective properties.[2][16] The core structure serves as a rigid anchor for presenting functional groups to biological targets in a well-defined spatial orientation.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential.
-
GHS Hazards: The compound is classified with warnings for causing skin irritation (H315) and serious eye irritation (H319).[4] It may also cause respiratory irritation (H335).[4]
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Conclusion
This compound is more than just a chemical compound; it is an enabling molecule at the interface of materials science and pharmacology. Its robust aromatic structure provides a stable and electronically active core, while its straightforward synthesis via modern coupling techniques makes it readily accessible. Its primary role as a foundational element in the design of high-performance materials for OLEDs underscores its importance in the advancement of display and lighting technologies. Concurrently, its scaffold continues to inspire the development of new therapeutic agents. This guide provides the core technical knowledge required for researchers and developers to effectively synthesize, characterize, and apply this versatile and high-value chemical.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C18H13N | CID 13497473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | CAS#:103012-26-6 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. spectrabase.com [spectrabase.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenyl-9H-Carbazole Derivatives
Introduction: The Enduring Relevance of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, stands as a privileged scaffold in the realms of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for developing novel therapeutic agents and advanced organic electronic materials.[1][3] The introduction of a phenyl group at the 3-position of the 9H-carbazole core gives rise to a class of compounds with unique photophysical and biological properties, making them a focal point of contemporary research.[4][5]
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-phenyl-9H-carbazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the presented methodologies.
Part 1: Strategic Synthesis of this compound Derivatives
The construction of the this compound framework can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Section 1.1: Palladium-Catalyzed Cross-Coupling: The Cornerstone of Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and N-aryl compounds, offering high efficiency and broad functional group tolerance.[6][7]
The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between the carbazole core and the phenyl ring.[8][9] This reaction typically involves the coupling of a bromo-substituted carbazole with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base is crucial for the activation of the organoboron species, facilitating the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or NaHCO₃ are frequently employed.[7]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-9H-carbazole (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) and a base such as K₂CO₃ (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and can be employed to construct the carbazole ring system through an intramolecular cyclization of a suitably substituted biaryl precursor.[10][11][12] This approach offers a powerful way to access diverse carbazole derivatives.[11]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for the efficiency of the intramolecular amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often essential for promoting the reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is typically required to deprotonate the amine and facilitate the catalytic cycle.
Section 1.2: Alternative Synthetic Routes
While palladium-catalyzed reactions are dominant, other classical methods can be effective for specific substitution patterns.
-
Friedel-Crafts Acylation and Alkylation: These reactions can introduce phenyl or substituted phenyl groups onto the carbazole ring, typically at the 3 and 6 positions.[13] The reaction is catalyzed by a Lewis acid, such as AlCl₃.[13]
-
Cadogan-Sundberg Cyclization: This reaction involves the reductive cyclization of an o-nitrobiphenyl derivative using a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite, to form the carbazole ring.[4][5][14]
Part 2: Purification and Isolation: Ensuring High Purity
The purification of this compound derivatives is crucial for their subsequent characterization and application.
Section 2.1: Chromatographic Techniques
-
Column Chromatography: This is the most common method for purifying carbazole derivatives.[15][16]
-
Stationary Phase: Silica gel is the standard stationary phase. For basic derivatives that may exhibit tailing, deactivated silica gel (treated with a base like triethylamine) or alumina can be used.[16][17]
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[16][17]
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or separating closely related isomers, preparative HPLC is the method of choice.[16]
Section 2.2: Recrystallization
Recrystallization is an excellent technique for purifying crystalline carbazole derivatives and can be particularly effective at removing minor impurities.[16][18]
Experimental Protocol: Recrystallization of a this compound Derivative
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common choices include ethanol, methanol, ethyl acetate, or mixtures like hexane/ethyl acetate.[16]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.[16]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[16]
Diagram of a General Experimental Workflow:
Caption: A typical experimental workflow for the synthesis, purification, and characterization of this compound derivatives.
Part 3: Comprehensive Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound derivatives.
Section 3.1: Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.[15]
| Technique | Sample Preparation | Typical Spectrometer | Key Information Obtained |
| ¹H NMR | 5-10 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆)[15] | 400 MHz or higher[15] | Number of protons, chemical environment, and connectivity. |
| ¹³C NMR | 20-50 mg in ~0.6 mL of deuterated solvent[15] | 100 MHz or higher | Number and types of carbon atoms. |
Expected Spectroscopic Data:
-
¹H NMR: Aromatic protons typically appear in the range of 7.0-8.5 ppm. The N-H proton of the carbazole ring, if present, is a broad singlet often found downfield (> 8.0 ppm).
-
¹³C NMR: Aromatic carbons resonate between 110-150 ppm.
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[15] High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.[19]
FT-IR spectroscopy is used to identify the presence of specific functional groups.[15][20][21]
| Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H stretch (carbazole) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C=C stretch (aromatic) | 1450-1600 |
Section 3.2: Photophysical Properties
The extended π-conjugated system of this compound derivatives gives rise to interesting photophysical properties.[4][5]
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.[1] this compound derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions of the carbazole and phenyl moieties.[4][22]
Many carbazole derivatives are highly fluorescent. Fluorescence spectroscopy is used to study their emission properties, including the emission maximum, quantum yield, and Stokes shift.[20][21] These properties are highly dependent on the substitution pattern and the solvent polarity.[20]
| Photophysical Parameter | Description |
| Absorption Maximum (λabs) | Wavelength of maximum light absorption. |
| Emission Maximum (λem) | Wavelength of maximum fluorescence emission. |
| Stokes Shift | Difference between the absorption and emission maxima. |
| Quantum Yield (ΦF) | Efficiency of the fluorescence process. |
Part 4: Applications in Drug Development
The carbazole scaffold is a common feature in many biologically active compounds.[2][23]
Section 4.1: Therapeutic Potential of Carbazole Derivatives
Derivatives of carbazole have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many carbazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]
-
Antimicrobial Activity: N-substituted carbazoles have demonstrated activity against both bacterial and fungal strains.[2]
-
Neuroprotective Properties: The carbazole framework is present in compounds with potential for treating neurodegenerative diseases.[2]
Section 4.2: The Importance of Structure-Activity Relationship (SAR) Studies
The synthesis of a library of this compound derivatives with varying substituents on both the carbazole and phenyl rings is crucial for establishing structure-activity relationships. These studies are essential for optimizing the biological activity and pharmacokinetic properties of potential drug candidates.
References
- 1. scholarena.com [scholarena.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. researchgate.net [researchgate.net]
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- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. atlantis-press.com [atlantis-press.com]
- 19. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Photophysical and electrochemical properties of 3-phenyl-9H-carbazole
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 3-phenyl-9H-carbazole
Abstract
This technical guide provides a comprehensive analysis of the core photophysical and electrochemical properties of this compound, a key building block in the field of organic electronics. Carbazole derivatives are renowned for their robust thermal stability, excellent charge transport capabilities, and tunable electronic properties, making them indispensable in the development of high-performance Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and other semiconductor devices.[1][2] This document delineates the fundamental principles governing the light-absorbing and emitting characteristics of this compound, as well as its redox behavior. We present not only the characteristic data but also the underlying causality for the experimental methodologies used in its characterization, including UV-Visible absorption, photoluminescence spectroscopy, and cyclic voltammetry. Detailed, field-proven protocols are provided to ensure replicability and trustworthiness in experimental design. The guide aims to equip researchers and professionals with the foundational knowledge and practical insights required to effectively utilize and innovate with this versatile molecular scaffold.
Introduction: The Significance of the Carbazole Scaffold
The 9H-carbazole core is a tricyclic aromatic heterocycle that has become a cornerstone in materials science. Its rigid, planar structure and electron-rich nitrogen atom provide an excellent foundation for hole-transporting materials.[3][4] Key attributes of the carbazole scaffold include:
-
High Thermal and Chemical Stability: The fused aromatic system imparts significant stability, which is critical for the operational lifetime of electronic devices.[2]
-
Excellent Hole-Transporting Capability: The nitrogen atom's lone pair of electrons readily participates in delocalization across the π-system, facilitating the movement of positive charge carriers (holes).[2][5]
-
High Triplet Energy: This property is particularly crucial for host materials in phosphorescent OLEDs (PhOLEDs), preventing unwanted energy back-transfer from the emissive dopant.[6]
-
Tunable Electronic Structure: The carbazole ring can be readily functionalized at the N-9, C-3, and C-6 positions, allowing for precise tuning of its electronic and photophysical properties.[3][5]
The introduction of a phenyl group at the C-3 position, creating this compound, extends the π-conjugated system. This modification is a deliberate design choice intended to modulate the frontier molecular orbital (HOMO/LUMO) energy levels, thereby influencing the material's absorption, emission, and charge-injection properties to meet the specific demands of an optoelectronic device.[7]
A Note on Synthesis
While various methods exist for the synthesis of carbazole derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed for C-C bond formation. This approach offers high yields and functional group tolerance. A typical route involves the coupling of a halogenated carbazole precursor with an appropriate boronic acid.
Caption: A simplified workflow for the Suzuki coupling reaction.
Photophysical Properties: Interaction with Light
The photophysical properties of a molecule describe its absorption and emission of light, processes governed by electronic transitions between different energy states.[8] A thorough analysis typically involves UV-vis absorption and photoluminescence spectroscopy.[9]
Theoretical Framework: The Jablonski Diagram
The interaction of light with a molecule like this compound can be visualized using a Jablonski diagram. Upon absorbing a photon of appropriate energy, an electron is promoted from the ground state (S₀) to an excited singlet state (S₁). The molecule can then relax back to the ground state through several pathways, including non-radiative decay (heat) or radiative decay by emitting a photon, a process known as fluorescence.
Caption: Simplified Jablonski diagram for absorption and fluorescence.
UV-Visible Absorption
UV-Vis spectroscopy measures the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from occupied to unoccupied molecular orbitals.[9] For this compound, the absorption spectrum is dominated by π–π* transitions within the extended aromatic system. The parent 9-phenyl-9H-carbazole typically shows a strong absorption band in the 327–337 nm range.[10]
Photoluminescence (Fluorescence)
Photoluminescence (PL) spectroscopy measures the light emitted by a molecule after excitation.[9] Carbazole derivatives are known for their strong fluorescence in the blue region of the spectrum.[4] The difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. A larger Stokes shift can be beneficial in applications like fluorescent probes and OLEDs to minimize self-absorption.
| Property | Typical Value Range | Significance |
| Absorption Max (λ_abs) | 330 - 350 nm | Corresponds to the S₀ → S₁ electronic transition (π–π*). |
| Emission Max (λ_em) | 360 - 410 nm | Wavelength of maximum fluorescence intensity; often in the violet-blue region. |
| Stokes Shift | 30 - 60 nm | Energy loss between absorption and emission, related to structural relaxation. |
| Quantum Yield (Φ_F) | > 0.5 (in solution) | Efficiency of the fluorescence process (photons emitted / photons absorbed). |
Table 1: Representative Photophysical Data for this compound Derivatives.
Experimental Protocol: Photophysical Characterization
This protocol outlines a self-validating system for acquiring high-quality absorption and emission spectra.
Causality: The choice of a spectroscopic-grade, relatively non-polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial. These solvents effectively solvate the molecule without introducing strong specific interactions (like hydrogen bonding) that could drastically alter the electronic states and complicate spectral interpretation.[11]
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in spectroscopic-grade DCM at a concentration of 10⁻³ M.
-
From the stock, prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) for analysis. The final absorbance at λ_max should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.[9]
-
-
UV-Vis Absorption Measurement:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette (1 cm path length) with pure DCM to record a baseline spectrum.
-
Replace the solvent with the sample solution and record the absorption spectrum, typically from 250 nm to 500 nm.
-
-
Photoluminescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_abs) determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., from 350 nm to 600 nm).
-
Ensure the use of appropriate cutoff filters if necessary to block stray excitation light.
-
-
Data Validation:
-
Confirm that the shape of the emission spectrum is independent of the excitation wavelength. A change in spectral shape may indicate the presence of impurities or multiple emissive species.
-
Electrochemical Properties: Redox Behavior and Energy Levels
The electrochemical properties dictate how a molecule behaves under an applied voltage, specifically its ability to lose (oxidize) or gain (reduce) electrons. This behavior is fundamental to its function in an electronic device.
Theoretical Framework: HOMO and LUMO Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's electronic behavior.
-
HOMO Level: Correlates to the ionization potential, representing the energy required to remove an electron. In materials science, it is associated with hole injection and transport ability.[12]
-
LUMO Level: Correlates to the electron affinity, representing the energy released when an electron is added. It is associated with electron injection and transport ability.[12]
-
HOMO-LUMO Gap (E_g): The energy difference between these levels, which determines the intrinsic absorption and emission properties of the molecule.[12]
Cyclic Voltammetry (CV)
Cyclic voltammetry is the premier technique for probing the redox behavior of molecules.[5][13] By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials. For carbazole derivatives, the first oxidation is typically a quasi-reversible process corresponding to the removal of an electron from the nitrogen-centered HOMO.[7]
From the onset potential of the first oxidation wave (E_ox^onset), the HOMO energy level can be estimated using an empirical formula that references a standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[14]
HOMO (eV) = -[E_ox^onset vs Fc/Fc⁺ + 5.1]
The LUMO level can then be calculated by adding the optical band gap (E_g^opt), determined from the onset of the UV-Vis absorption spectrum (E_g^opt = 1240 / λ_onset).[14]
LUMO (eV) = HOMO + E_g^opt
Caption: Workflow for calculating HOMO/LUMO from experimental data.
| Property | Typical Value Range | Significance |
| Oxidation Onset (E_ox^onset) | +0.8 to +1.2 V | Potential at which the material begins to be oxidized (lose electrons). |
| HOMO Level | -5.4 to -5.8 eV | Energy of the highest occupied orbital; crucial for hole injection/transport. |
| LUMO Level | -2.1 to -2.5 eV | Energy of the lowest unoccupied orbital; affects electron injection/transport. |
| Electrochemical Band Gap (E_g) | 3.0 to 3.4 eV | Correlates with the optical band gap and determines intrinsic color/conductivity. |
Table 2: Representative Electrochemical Data for this compound Derivatives.
Experimental Protocol: Cyclic Voltammetry
This protocol ensures accurate and reproducible determination of redox potentials.
Causality: Acetonitrile is a common solvent for electrochemistry due to its wide potential window and ability to dissolve both the analyte and the supporting electrolyte.[15] A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is essential to ensure conductivity of the solution and minimize IR drop, but it must be electrochemically inert within the scanning potential range.[5] The three-electrode setup (working, reference, and counter) is standard for accurately controlling the potential at the working electrode surface where the redox reaction of interest occurs.[5][16]
Step-by-Step Methodology:
-
System Preparation:
-
Use a standard three-electrode cell: a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.[5]
-
Polish the working electrode with alumina slurry, then sonicate in deionized water and ethanol to ensure a clean, reproducible surface.
-
-
Solution Preparation:
-
Prepare a ~0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Dissolve the this compound sample in this electrolyte solution to a final concentration of ~10⁻³ M.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain an inert atmosphere over the solution during the experiment.[5]
-
-
Measurement and Calibration:
-
Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window.
-
Add the analyte and record its cyclic voltammogram, scanning from an initial potential towards positive potentials to observe the oxidation.
-
After the measurement, add a small amount of ferrocene as an internal standard and record another voltammogram. The Fc/Fc⁺ redox couple should appear at a known potential, allowing all measured potentials to be accurately referenced.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox^onset) by finding the intersection of the tangent to the rising oxidation peak and the baseline current.
-
Calculate the HOMO and LUMO energy levels using the formulas described in Section 4.2.
-
Conclusion
This compound stands as a highly effective and versatile platform for the development of advanced organic electronic materials. Its photophysical properties are characterized by strong absorption in the UV region and robust fluorescence in the violet-blue part of the spectrum. Electrochemically, it exhibits stable oxidation behavior, and its HOMO/LUMO energy levels are well-suited for efficient hole injection and transport in multilayer devices. The strategic functionalization at the C-3 position provides a critical handle for tuning these properties. The experimental protocols and theoretical frameworks detailed in this guide offer a robust system for the characterization and rational design of next-generation materials based on this important molecular core.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 5. iieta.org [iieta.org]
- 6. nbinno.com [nbinno.com]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA [iieta.org]
- 14. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to 3-phenyl-9H-carbazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-phenyl-9H-carbazole is a versatile heterocyclic aromatic compound that has garnered significant interest in both materials science and medicinal chemistry. Its rigid, planar carbazole core, functionalized with a phenyl group, imparts unique photophysical and electronic properties, making it a valuable building block for advanced organic materials. Furthermore, the carbazole scaffold is a recognized pharmacophore, and its derivatives have shown a wide array of biological activities. This guide provides an in-depth overview of this compound, covering its fundamental properties, synthesis, and key applications.
Core Compound Identification
A clear identification of this compound is crucial for any research and development endeavor. The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 103012-26-6 |
| Molecular Formula | C₁₈H₁₃N |
| Molecular Weight | 243.3 g/mol [1][2] |
| Alternate Names | 3-phenylcarbazole |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers a robust and efficient route to form the carbon-carbon bond between the carbazole core and the phenyl group.
Rationale for Synthetic Approach
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), facilitates the efficient coupling of an aryl halide (in this case, 3-bromo-9H-carbazole) with an aryl boronic acid (phenylboronic acid).
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3-Bromo-9H-carbazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[3]
-
Toluene and Water (or Dioxane and Water[3]) as solvents
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-9H-carbazole (1 equivalent), phenylboronic acid (1.2-1.5 equivalents)[3], and the base (e.g., K₂CO₃, 2 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.1 equivalents)[3], to the flask. Then, add the degassed solvent system (e.g., a 4:1 mixture of toluene:water).
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110°C) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Applications of this compound
The unique molecular structure of this compound and its derivatives makes them highly valuable in several advanced fields.
Organic Electronics and OLEDs
A primary application of this compound is in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Carbazole derivatives are known for their excellent charge-transporting properties and high thermal stability, which are crucial for the efficiency and longevity of OLED devices[4].
-
Host Materials: In OLEDs, an emissive layer is typically composed of a host material doped with a guest emitter. Carbazole derivatives, including this compound, are often used as host materials for phosphorescent emitters due to their high triplet energy, which allows for efficient energy transfer to the guest molecule[2].
-
Hole Transport Layers (HTLs): The electron-rich nature of the carbazole moiety facilitates the transport of holes. As such, this compound and its derivatives can be incorporated into the hole transport layer of an OLED to improve charge injection and transport, leading to enhanced device performance.
-
Intermediates for Advanced Materials: this compound serves as a key building block for the synthesis of more complex and functional OLED materials[4][5].
Drug Development and Medicinal Chemistry
The carbazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad range of pharmacological activities[6][7][8]. While this compound itself may not be an active pharmaceutical ingredient, it serves as a crucial intermediate for the synthesis of biologically active molecules[5]. Carbazole derivatives have been reported to possess:
-
Anticancer Activity: Various carbazole-based compounds have shown potent cytotoxic effects against different cancer cell lines[6].
-
Antimicrobial Properties: N-substituted carbazole derivatives have demonstrated significant activity against various bacterial and fungal strains[6].
-
Neuroprotective Effects: The carbazole scaffold has been explored for the development of agents targeting neurological disorders[6][8][9].
The lipophilicity and aromatic nature of the this compound structure can be advantageous for interactions with biological targets.
Charge Transport Mechanism in OLEDs
Caption: Simplified diagram of charge transport and light emission in an OLED device.
Conclusion
This compound is a compound of significant scientific and commercial interest. Its straightforward synthesis via Suzuki-Miyaura coupling, combined with its valuable electronic and photophysical properties, has established it as a key component in the development of advanced OLED materials. Furthermore, its role as a versatile intermediate in the synthesis of pharmacologically active carbazole derivatives underscores its importance in the field of drug discovery. As research in organic electronics and medicinal chemistry continues to advance, the demand for and applications of this compound are expected to grow.
References
- 1. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their unique electronic properties and biological activities.[1] This technical guide provides a comprehensive analysis of the structural and geometric characteristics of 3-phenyl-9H-carbazole. In the absence of a publicly available, experimentally determined crystal structure for this specific molecule, this document synthesizes data from spectroscopic analyses, computational modeling principles, and crystallographic data of closely related analogs to build a robust model of its molecular architecture. This guide is intended to serve as an essential resource for researchers engaged in the rational design of novel therapeutics and functional materials based on the carbazole framework.
Introduction: The Significance of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic system, consists of two benzene rings fused to a central nitrogen-containing five-membered ring.[1] This arrangement imparts a rigid, planar structure with a rich π-electron system, making it an excellent platform for developing materials with tailored optoelectronic properties and molecules with specific biological targets.[1] The introduction of a phenyl group at the 3-position of the carbazole core is a key structural modification that influences the molecule's overall conformation, electronic properties, and potential for intermolecular interactions. Understanding the precise three-dimensional arrangement of this compound is therefore critical for predicting its behavior in different environments and for designing new derivatives with enhanced functionalities.
Carbazole-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties. The planarity of the carbazole ring system allows for intercalation with DNA, while its ability to participate in hydrogen bonding and π-stacking interactions facilitates binding to various protein targets. The phenyl substituent can further modulate these interactions and influence the compound's pharmacokinetic profile.
Synthetic Pathways to this compound
The synthesis of this compound can be achieved through several established synthetic methodologies, primarily revolving around the formation of the carbazole core or the introduction of the phenyl group onto a pre-existing carbazole.
Suzuki-Miyaura Cross-Coupling
A prevalent method for the synthesis of aryl-substituted carbazoles is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a boronic acid or ester with a halide. In the context of this compound synthesis, this would involve the reaction of 3-bromo-9H-carbazole with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-9H-carbazole (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water, and a base such as sodium carbonate (2 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Diagram: Synthetic Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.
Cadogan Cyclization
The Cadogan reaction is another powerful method for synthesizing carbazoles. This reductive cyclization typically involves the deoxygenation of a nitro group to a nitrene, which then undergoes intramolecular cyclization. For the synthesis of a 3-phenyl substituted carbazole, a suitably substituted nitrobiphenyl precursor would be required.[1]
Molecular Geometry and Conformation
While a definitive crystal structure for this compound is not available, its molecular geometry can be inferred from the crystallographic data of the closely related compound, 2-nitro-3-phenyl-9H-carbazole.[1]
The Carbazole Core
The carbazole ring system is expected to be nearly planar, a characteristic feature of this heterocyclic system. This planarity arises from the sp² hybridization of the carbon and nitrogen atoms within the fused ring system.
Orientation of the Phenyl Substituent
The most significant conformational variable in this compound is the dihedral angle between the plane of the carbazole core and the plane of the phenyl substituent. In the crystal structure of 2-nitro-3-phenyl-9H-carbazole, two independent molecules are present in the asymmetric unit, exhibiting dihedral angles of 55.54(6)° and 43.46(7)° between the carbazole and phenyl rings.[1] This significant twist is likely due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at the 4-position of the carbazole ring. A similar non-planar arrangement is expected for this compound.
Diagram: Key Structural Relationship in this compound
Caption: The twisted orientation between the carbazole core and the phenyl substituent.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for confirming the identity and elucidating the structural features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the carbazole and phenyl rings. The N-H proton of the carbazole will likely appear as a broad singlet at a downfield chemical shift. The protons on the phenyl ring will exhibit characteristic coupling patterns depending on their substitution.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the presence of both the carbazole and phenyl moieties.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands:
-
N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the carbazole ring.
-
C-H Aromatic Stretch: Peaks above 3000 cm⁻¹ due to the C-H stretching of the aromatic rings.
-
C=C Aromatic Stretch: A series of absorptions in the 1600-1450 cm⁻¹ region corresponding to the carbon-carbon double bond stretching within the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of carbazole derivatives is characterized by strong absorption bands in the UV region, arising from π-π* electronic transitions within the conjugated aromatic system.[1][2] The presence of the phenyl substituent is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted carbazole, indicating an extension of the π-conjugated system.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons in the 7.0-8.5 ppm range; N-H proton as a broad singlet. |
| ¹³C NMR | Signals corresponding to the 18 carbon atoms of the molecule. |
| IR Spectroscopy | N-H stretch (~3400 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), C=C stretch (1600-1450 cm⁻¹). |
| UV-Vis Spectroscopy | Strong absorption bands in the UV region, with maxima likely red-shifted compared to carbazole. |
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations can provide valuable insights into its preferred conformation, bond lengths, and bond angles.
Protocol: DFT-Based Geometry Optimization
-
Input Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Computational Method Selection: A suitable level of theory and basis set are chosen, for example, B3LYP with a 6-31G(d,p) basis set, which has been shown to be effective for carbazole systems.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, resulting in the most stable, ground-state geometry.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Data Analysis: The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from related structures.
Implications for Drug Development and Materials Science
The structural features of this compound have significant implications for its potential applications:
-
Drug Development: The twisted conformation between the carbazole and phenyl rings creates a specific three-dimensional shape that can influence its binding affinity and selectivity for biological targets. The N-H group can act as a hydrogen bond donor, while the aromatic rings can participate in π-stacking and hydrophobic interactions.
-
Materials Science: The extended π-conjugation and the potential for intermolecular π-π stacking make this compound a promising building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The non-planar geometry can influence the solid-state packing and, consequently, the material's charge transport properties.
Conclusion
While an experimental crystal structure of this compound remains to be reported, a comprehensive understanding of its molecular structure and geometry can be achieved through a synergistic approach combining spectroscopic analysis, computational modeling, and comparative analysis of closely related, crystallographically characterized analogs. The carbazole core is expected to be largely planar, with a significant dihedral angle between it and the phenyl substituent due to steric hindrance. This defining structural feature, along with the electronic properties of the carbazole scaffold, underpins its potential for applications in both medicinal chemistry and materials science. This guide provides a foundational understanding for researchers seeking to exploit the unique properties of the this compound framework.
References
An In-depth Technical Guide on the Solubility and Stability of 3-phenyl-9H-carbazole
Introduction
3-phenyl-9H-carbazole is a significant heterocyclic aromatic compound, forming the structural core of many biologically active molecules and functional organic materials. Its utility in fields ranging from medicinal chemistry to organic electronics is largely dictated by its physicochemical properties, most notably its solubility in common organic solvents and its inherent stability under various environmental conditions. This technical guide provides a comprehensive analysis of these critical parameters. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this compound is paramount for optimizing synthetic routes, designing robust formulation strategies, and ensuring the long-term efficacy and safety of related products.
This document synthesizes available data on the physicochemical properties of this compound, offers insights into its expected solubility behavior, and provides detailed, field-proven experimental protocols for the quantitative determination of its solubility and the comprehensive assessment of its stability profile.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃N | --INVALID-LINK--[1] |
| Molecular Weight | 243.3 g/mol | --INVALID-LINK--[1] |
| Appearance | White to light yellow to light orange powder/crystal | --INVALID-LINK-- |
| Melting Point | 222.8-224.1 °C | --INVALID-LINK--[2] |
| pKa | 16.97 ± 0.30 (Predicted) | --INVALID-LINK--[3] |
| Storage | Sealed in a dry, room temperature environment | --INVALID-LINK--[3] |
Solubility Profile of this compound
Theoretical Considerations and Qualitative Assessment
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent. This compound possesses a large, rigid, and predominantly non-polar aromatic structure. The presence of the nitrogen atom in the carbazole ring introduces a slight polar character. Based on its structure, it is anticipated to exhibit higher solubility in non-polar or moderately polar aprotic solvents and lower solubility in highly polar and protic solvents like water and lower-chain alcohols.
While specific quantitative solubility data for this compound is not extensively available in the public domain, qualitative inferences can be drawn from its use as an intermediate in organic light-emitting diode (OLED) materials, which often involves processing in organic solvents. For a structurally similar compound, 9-phenylcarbazole, higher solubility is observed in chlorinated solvents and ethers.[4]
Experimental Determination of Solubility
To ascertain the precise solubility of this compound in various solvents, a robust experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.
This protocol details the steps to quantitatively measure the solubility of this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Thermostatic shaking incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaking incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand for a sufficient time for the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter. This filtration step is critical to remove any particulate matter.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve with standards of known concentrations is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
-
Caption: Workflow for the isothermal shake-flask solubility determination of this compound.
Stability Profile of this compound
General Stability of Carbazole Derivatives
Carbazole and its derivatives are generally recognized for their high chemical stability, which is a key attribute for their use in demanding applications.[5] This stability is largely due to the aromatic nature of the tricyclic ring system, which delocalizes electron density and reduces reactivity.[5]
-
Thermal Stability: Carbazole derivatives often exhibit high thermal stability, with decomposition temperatures frequently exceeding 300 °C.[6][7] This makes them suitable for high-temperature processing and applications in electronic devices.
-
Oxidative Stability: The nitrogen atom's lone pair of electrons in the carbazole ring contributes to the aromatic system, making the molecule less susceptible to oxidation compared to other nitrogen-containing heterocycles.[5] Substituents on the carbazole core can further influence its oxidative stability.
-
Photostability: While many carbazole derivatives exhibit strong fluorescence, prolonged exposure to high-energy light, particularly in the presence of oxygen, can lead to photodegradation. Photostability testing is therefore a crucial aspect of their characterization.
-
Hydrolytic Stability: Carbazole itself is a non-basic compound and is not readily susceptible to hydrolysis.[8] However, the presence of hydrolyzable functional groups as substituents could introduce a pathway for degradation in the presence of water.
Forced Degradation and Stability-Indicating Methods
To comprehensively assess the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Solvents for dissolution (e.g., acetonitrile, methanol)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60 °C) for a defined period.
-
Withdraw samples at intervals, neutralize with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Monitor the degradation over time by HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at a high temperature (e.g., 105 °C) for a specified duration.
-
Also, prepare a solution of the compound and expose it to the same temperature.
-
Analyze the samples by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a xenon lamp) according to ICH Q1B guidelines.[9]
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
3. Analysis and Method Validation:
-
The HPLC method used for analysis must be "stability-indicating," meaning it can separate the intact this compound from all its degradation products.
-
A PDA detector can be used to assess the peak purity of the parent compound and to obtain UV spectra of the degradants.
-
An LC-MS system can be employed to identify the mass of the degradation products, providing insights into the degradation pathways.
Caption: Logical workflow for the forced degradation and stability assessment of this compound.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound, critical parameters for its successful application in research and development. While quantitative solubility data remains to be extensively documented, the provided experimental protocol offers a robust framework for its determination. The inherent stability of the carbazole core suggests that this compound is likely a durable molecule, and the outlined forced degradation studies will enable a thorough characterization of its stability profile and the identification of any potential liabilities. By following the methodologies presented herein, researchers can confidently assess the physicochemical properties of this compound, paving the way for its effective utilization in their scientific endeavors.
References
- 1. This compound | C18H13N | CID 13497473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 103012-26-6 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. oled-intermediates.com [oled-intermediates.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Hydrolysis and Hydrolytic Stability [machinerylubrication.com]
- 9. database.ich.org [database.ich.org]
A Technical Guide to the Theoretical and Computational Analysis of 3-Phenyl-9H-Carbazole
Abstract
Carbazole derivatives represent a cornerstone in the development of advanced functional materials and pharmacologically active agents.[1][2] Their inherent electronic properties, high thermal stability, and versatile functionalization chemistry make them ideal candidates for applications ranging from organic electronics to medicinal chemistry.[1][2][3] This technical guide provides an in-depth exploration of 3-phenyl-9H-carbazole, a key structure within this class. We will dissect the molecule through the lens of modern computational chemistry, elucidating the theoretical underpinnings of its structural, electronic, and photophysical properties. This document is intended for researchers, chemists, and materials scientists, offering both a foundational understanding and a practical guide to the computational methodologies used to investigate such systems.
Introduction: The Significance of the Carbazole Scaffold
The carbazole core, a tricyclic aromatic heterocycle, is a privileged scaffold in materials science and drug discovery.[2][4] Its rigid, planar structure facilitates excellent charge transport characteristics, a critical feature for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][5] The nitrogen heteroatom and the specific positions on the aromatic rings (notably C3, C6, and N9) provide reactive sites for chemical modification. This allows for the precise tuning of electronic energy levels (HOMO/LUMO), solubility, and intermolecular interactions.[1]
The introduction of a phenyl group at the C3 position, yielding this compound, significantly influences the molecule's properties. This substitution extends the π-conjugated system, which can shift the absorption and emission spectra and alter the charge carrier mobility.[6] Computationally investigating this molecule allows for a predictive understanding of these properties, guiding synthetic efforts and accelerating the discovery of new materials and therapeutics.[4][7]
Core Computational Methodology: A Validated Workflow
Theoretical studies on molecules like this compound rely heavily on quantum mechanical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for this type of investigation, offering a favorable balance of accuracy and computational cost for organic molecules.[8][9]
The Rationale Behind the Workflow
The primary goal is to model the molecule's behavior accurately. This begins with determining its most stable three-dimensional shape (geometry optimization) and then using that stable structure to calculate its electronic and photophysical properties. Each step logically builds upon the last, forming a self-validating system where the accuracy of the final spectral predictions depends on the quality of the initial geometry optimization.
Caption: Standard computational workflow for analyzing organic molecules.
Step-by-Step Protocol
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Density Functional Theory (DFT) is employed. A common and effective choice is the B3LYP functional combined with the 6-31G(d,p) basis set.[9] This level of theory reliably predicts the geometries of organic compounds.
-
Causality: An accurate ground-state geometry is paramount. All subsequent calculations, including electronic and spectral properties, are performed on this optimized structure. An incorrect geometry will lead to erroneous predictions.
-
-
Frequency Analysis:
-
Objective: To verify that the optimized structure is a true energy minimum.
-
Method: Vibrational frequencies are calculated at the same level of theory as the optimization.
-
Trustworthiness: The absence of imaginary (negative) frequencies confirms that the structure is a stable minimum and not a transition state. This step is a critical quality control check.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Objective: To understand the molecule's electronic behavior.
-
Method: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized DFT calculation.[9]
-
Insight: The HOMO energy relates to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity). The HOMO-LUMO energy gap is a crucial parameter that provides a theoretical estimate of the molecule's electronic band gap and influences its color and reactivity.[8][9]
-
-
Excited State and Spectral Simulation:
-
Objective: To predict the UV-Visible absorption and emission properties.
-
Method: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.[9]
-
Application: This calculation yields vertical excitation energies (corresponding to absorption maxima, λabs), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., π-π* or intramolecular charge transfer, ICT).[9][10]
-
Theoretical Results and Discussion
Molecular Geometry
The optimized structure of this compound reveals important steric and electronic features. A key parameter is the dihedral angle between the plane of the carbazole unit and the plane of the C3-phenyl substituent. In a related crystal structure, 2-nitro-3-phenyl-9H-carbazole, this angle was found to be significant (between 43° and 55°), indicating a non-planar arrangement.[11][12] This twist is a result of steric hindrance and has profound implications for the electronic conjugation. A larger twist can disrupt the π-system overlap, potentially leading to blue-shifted absorption and emission spectra compared to a fully planar analogue.
Electronic and Photophysical Properties
Computational studies provide quantitative data on the molecule's electronic landscape. The phenyl substituent acts as a π-donating or π-accepting group depending on other functionalization, which modifies the HOMO and LUMO energy levels of the parent carbazole core.[13]
| Property | Typical Calculated Value | Experimental Correlate | Significance |
| HOMO Energy | -5.5 to -5.8 eV[9] | Oxidation Potential (CV) | Governs hole injection/transport efficiency in OLEDs. |
| LUMO Energy | -2.0 to -2.3 eV[9][14] | Reduction Potential (CV) | Governs electron injection/transport efficiency in OLEDs. |
| HOMO-LUMO Gap | ~3.5 to 3.7 eV[9] | Onset of UV-Vis Absorption | Determines the color and electronic stability of the material. |
| λabs (max) | ~330-350 nm[10][11] | UV-Vis Spectroscopy | Corresponds to the S0 → S1 electronic transition. |
| λem (max) | ~360-410 nm[11] | Fluorescence Spectroscopy | Wavelength of light emitted, crucial for OLED color. |
Note: These values are representative and can be fine-tuned by substituents on either the carbazole or phenyl rings.[6][15]
The primary electronic transition is typically a π-π* transition localized on the carbazole moiety, with some contribution from the phenyl ring.[10] The introduction of strong electron-donating or -withdrawing groups can induce an intramolecular charge transfer (ICT) character in the excited state, which often results in a red-shift of the emission and sensitivity to solvent polarity.[10][15]
Applications and Field Insights
Organic Electronics (OLEDs)
Carbazole derivatives are fundamental building blocks for OLEDs due to their high thermal stability and excellent hole-transporting properties.[1][3] this compound and its derivatives can be employed as:
-
Host Materials: Their high triplet energy allows them to host phosphorescent emitters without quenching them, leading to highly efficient OLEDs.
-
Hole-Transporting Layers (HTLs): Their HOMO levels are often well-aligned with the work function of standard anodes (like ITO), facilitating efficient injection of positive charges (holes).[5]
-
Emitters: By functionalizing the core structure, the emission color can be tuned across the visible spectrum, making them suitable as blue fluorescent emitters.[6][16]
Caption: Role of carbazole derivatives in a typical OLED device.
Drug Development
The carbazole skeleton is a key structural motif in many biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][4][17] Computational studies, such as molecular docking, are used to predict how these derivatives might bind to biological targets like enzymes or DNA.[4][18] Understanding the structure-activity relationship (SAR) through computational analysis can guide the synthesis of more potent and selective drug candidates.[17][18]
Conclusion
Theoretical and computational studies provide an indispensable toolkit for the modern researcher. For this compound, methods like DFT and TD-DFT offer a powerful, predictive lens through which we can understand and engineer its properties. By calculating its stable geometry, electronic structure, and spectral characteristics, we can rationally design next-generation materials for high-performance OLEDs and develop novel therapeutic agents. The synergy between computational prediction and experimental validation is the key to unlocking the full potential of this versatile molecular scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Review of pharmacological activity in new carbazole compounds. [wisdomlib.org]
- 3. nbinno.com [nbinno.com]
- 4. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational analysis of the formation mechanisms of carbazoles | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Introduction: The Carbazole Scaffold as a Privileged Pharmacophore
An In-Depth Technical Guide to the Biological Activity of Novel Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole is a tricyclic aromatic heterocyclic organic compound, featuring a five-membered, nitrogen-containing ring fused between two benzene rings.[1][2] This unique structural motif is not merely a synthetic curiosity but is widespread in nature, having been isolated from higher plants, fungi, and bacteria.[3][4] The planarity of the fused ring system, coupled with its rich electron density, makes the carbazole nucleus a "pharmacophoric" powerhouse.[2][3][5] It serves as a privileged scaffold in medicinal chemistry, providing a rigid and versatile framework for the design of novel therapeutic agents. As a result, carbazole derivatives have been reported to exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, neuroprotective, and anti-inflammatory properties.[3][6] This guide provides a technical deep-dive into the most significant of these activities, focusing on the mechanisms of action, structure-activity relationships, and the experimental methodologies required for their evaluation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for novel anticancer agents is driven by the persistent challenges of drug resistance and the severe side effects of conventional chemotherapy.[7][8][9] Carbazole derivatives have emerged as a highly promising class of compounds that can combat cancer through diverse mechanisms of action.
Mechanistic Insights into Anticancer Action
Novel carbazole derivatives exert their antiproliferative effects by targeting several key cellular processes:
-
DNA Damage and Repair Inhibition: Many carbazole derivatives, particularly fused polycyclic structures like indolocarbazoles, function as DNA intercalators. By inserting themselves between the base pairs of the DNA double helix, they disrupt its structure, interfering with replication and transcription. Furthermore, they are known inhibitors of topoisomerases I and II, enzymes critical for resolving DNA supercoils during replication.[9][10] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and the activation of apoptotic cell death pathways.
-
Microtubule Disruption and Cell Cycle Arrest: A significant number of carbazole derivatives inhibit tubulin polymerization, the process by which tubulin dimers assemble to form microtubules.[11] Microtubules are essential components of the mitotic spindle, which segregates chromosomes during cell division. By disrupting microtubule dynamics, these compounds trigger a mitotic checkpoint, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[11]
-
Induction of Apoptosis: Beyond cell cycle arrest, carbazole derivatives can directly trigger programmed cell death. This is often achieved through the intrinsic apoptotic pathway, characterized by the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.[9][11]
-
Kinase Inhibition: The dysregulation of protein kinases is a fundamental cause of many cancers. Certain carbazole derivatives have been developed as potent kinase inhibitors, for example, targeting the STAT (Signal Transducer and Activator of Transcription) signaling pathways, which are often constitutively active in tumors and drive proliferation and survival.[12]
Data Presentation: Cytotoxicity of Novel Carbazole Derivatives
The following table summarizes the in vitro cytotoxic activity of representative novel carbazole derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Tetrahydrocarbazoles | Compound 3 (structure in ref) | Calu1 (Lung Carcinoma) | 0.0025 | Not specified | [11] |
| Pyrano[3,2-c]carbazoles | Compound 30a (structure in ref) | MDA-MB-231 (Breast) | 0.43 | Tubulin Polymerization Inhibitor | [11] |
| Pyrano[3,2-c]carbazoles | Compound 30c (structure in ref) | K562 (Leukemia) | 0.81 | Tubulin Polymerization Inhibitor | [11] |
| Fused-Carbazole | SL-3-19 | HepG2 (Liver) | 0.012 | Not specified | [11] |
| Fused-Carbazole | SL-3-19 | MCF-7 (Breast) | 0.014 | Not specified | [11] |
| Oxadiazol-Carbazole | Compound 4d (structure in ref) | MCF-7 (Breast) | Active | Not specified | [13] |
Visualization: Carbazole-Induced Apoptotic Pathway
This diagram illustrates a common mechanism by which a carbazole derivative can induce apoptosis following the inhibition of a key cellular process like tubulin polymerization.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. echemcom.com [echemcom.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Applications of 3-Phenyl-9H-Carbazole in Organic Electronics: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the applications of 3-phenyl-9H-carbazole and its derivatives in the field of organic electronics. This guide delves into the fundamental properties of this versatile molecule and outlines its applications in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Thin-Film Transistors (OTFTs). The protocols provided herein are synthesized from established literature and are intended to serve as a robust starting point for experimental work.
Introduction to this compound: A Versatile Building Block
This compound is a heterocyclic aromatic compound that has garnered significant attention in materials science due to its unique electronic and photophysical properties. The carbazole moiety provides a rigid, planar structure with a high triplet energy and good hole-transporting characteristics, owing to its electron-rich nitrogen atom.[1][2] The addition of a phenyl group at the 3-position extends the π-conjugation, which can be further tailored through functionalization to fine-tune the material's properties for specific applications.[3] These attributes make this compound and its derivatives highly attractive as building blocks for a new generation of organic electronic devices.[1]
The core advantages of employing this compound-based materials in organic electronics include:
-
Excellent Hole Mobility: The carbazole core facilitates efficient transport of positive charge carriers (holes).[2]
-
High Thermal Stability: The rigid aromatic structure imparts thermal robustness, which is crucial for device longevity.[1]
-
High Triplet Energy: This property is particularly important for hosting phosphorescent emitters in OLEDs, enabling efficient conversion of triplet excitons into light.
-
Tunable Electronic Properties: The phenyl group and the carbazole nitrogen can be functionalized to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, allowing for optimization of charge injection and transport in devices.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the Ullmann condensation and Suzuki-Miyaura coupling being the most prominent. These methods offer reliable routes to C-N and C-C bond formation, respectively.
Protocol: Synthesis via Ullmann Condensation
The Ullmann condensation is a classic method for forming C-N bonds and involves the copper-catalyzed reaction of an amine with an aryl halide.[4][5]
Reaction Scheme:
Figure 1: General scheme for the Ullmann condensation synthesis of this compound.
Materials:
-
3-Bromo-9H-carbazole
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as base
-
1,10-Phenanthroline or L-proline as ligand (optional, but can improve yield and reaction conditions)
-
High-boiling point polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-9H-carbazole (1 eq.), iodobenzene (1.2 eq.), CuI (0.1 eq.), the chosen base (2 eq.), and the ligand (0.2 eq., if used).
-
Solvent Addition: Add the anhydrous solvent to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to reflux (typically 120-160 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the copper salts and the base.
-
Extraction: Dilute the filtrate with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to obtain pure this compound.
Protocol: Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound and an organic halide.[6][7][8]
Reaction Scheme:
Figure 2: General scheme for the Suzuki-Miyaura coupling synthesis of this compound.
Materials:
-
3-Bromo-9H-carbazole
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a round-bottom flask, add 3-bromo-9H-carbazole (1 eq.), phenylboronic acid (1.5 eq.), the palladium catalyst (0.05 eq.), and the base (2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[6]
-
Solvent Addition: Add the degassed solvent mixture to the flask via a syringe.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC.[6]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.[6]
-
Extraction: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[6]
Applications in Organic Light-Emitting Diodes (OLEDs)
This compound and its derivatives are extensively used in OLEDs as host materials for the emissive layer, hole-transporting materials (HTMs), and as building blocks for emitters.
Role as a Host Material
The high triplet energy of the carbazole core makes its derivatives excellent hosts for phosphorescent emitters, preventing back-energy transfer from the dopant to the host and thus enhancing device efficiency.
Causality: A host material in a phosphorescent OLED (PhOLED) must have a triplet energy level higher than that of the phosphorescent dopant to ensure efficient energy transfer to the dopant and prevent quenching of the emissive triplet excitons. The rigid carbazole framework provides this high triplet energy.
Role as a Hole-Transporting Material (HTM)
The electron-rich nature of the carbazole nitrogen atom facilitates efficient hole injection and transport from the anode to the emissive layer.[2]
Causality: Efficient hole transport requires a material with a suitable HOMO energy level that aligns well with the work function of the anode and the HOMO of the emissive layer, minimizing the energy barrier for hole injection. The hole mobility of the material should also be high to ensure balanced charge transport within the device. Carbazole derivatives can be chemically modified to tune their HOMO levels for optimal device performance.[3]
Protocol: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a simple solution-processed OLED using a this compound derivative as a component of the emissive layer.
Device Architecture:
Figure 3: A typical multilayer OLED device structure.
Materials and Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Emissive layer solution: A this compound-based host and a phosphorescent dopant dissolved in a suitable organic solvent (e.g., chlorobenzene, toluene)
-
Electron Transport Layer (ETL) material (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) - TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporator (< 10⁻⁶ Torr)
-
UV-Ozone cleaner
Protocol:
-
Substrate Cleaning:
-
Sonicate the ITO substrates sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10-15 minutes immediately before use to improve the ITO work function and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the film on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the this compound-based host and the phosphorescent dopant in the desired weight ratio (e.g., 95:5) in an appropriate solvent.
-
Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Anneal the EML film at a suitable temperature (e.g., 80-100 °C) for 10-20 minutes to remove residual solvent and improve film morphology. The optimal annealing temperature depends on the specific material's thermal properties.[9][10]
-
-
ETL, EIL, and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit the ETL (e.g., TPBi, ~30 nm), EIL (LiF, ~1 nm), and the metal cathode (Al, ~100 nm) sequentially without breaking the vacuum. The deposition rate for organic layers should be around 1-2 Å/s, and for metals, 2-5 Å/s.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect them from oxygen and moisture.
-
Applications in Organic Solar Cells (OSCs)
In OSCs, this compound derivatives are primarily utilized as electron donor materials in the photoactive layer of bulk heterojunction (BHJ) devices.
Causality: An efficient donor material in an OSC should have strong absorption in the solar spectrum, a suitable HOMO level for efficient hole extraction to the anode, and good miscibility with the acceptor material to form an optimal bicontinuous network for charge separation and transport. The extended π-conjugation in this compound derivatives can be tailored to achieve broad absorption, and their HOMO levels are well-suited for use as donor materials.[11]
Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell
Device Architecture:
Figure 4: A typical bulk heterojunction organic solar cell structure.
Materials and Equipment:
-
Same as for OLED fabrication, with the following additions:
-
Active layer solution: A this compound-based donor and an acceptor (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor) dissolved in a common solvent (e.g., chlorobenzene, o-dichlorobenzene).
-
Calcium (Ca) for the cathode (optional, often used with Al).
Protocol:
-
Substrate Cleaning and HTL Deposition: Follow the same procedure as for OLED fabrication (Steps 1 and 2).
-
Active Layer Deposition:
-
Prepare the active layer blend solution with the desired donor:acceptor weight ratio (e.g., 1:1 or 1:1.2).
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside a glovebox. The spin-coating parameters need to be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Anneal the active layer film at an optimized temperature (often between 80 °C and 150 °C) for a specific duration (e.g., 10 minutes) to control the morphology of the blend, which is critical for device performance.
-
-
Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit the cathode, which is typically a low work function metal or a bilayer such as LiF/Al or Ca/Al, to a thickness of around 100 nm.
-
-
Encapsulation:
-
Encapsulate the devices to protect them from environmental degradation.
-
Applications in Organic Thin-Film Transistors (OTFTs)
This compound derivatives can function as the active semiconductor layer in p-type OTFTs due to their inherent hole-transporting properties.[12]
Causality: The performance of an OTFT is largely determined by the charge carrier mobility of the semiconductor layer. The ordered packing of the carbazole-based molecules in the solid state can facilitate efficient intermolecular charge hopping, leading to higher mobility. Solution-processability is also a key advantage for low-cost fabrication of large-area electronics.[12]
Protocol: Fabrication of a Bottom-Gate, Top-Contact OTFT
Device Architecture:
Figure 5: A bottom-gate, top-contact organic thin-film transistor structure.
Materials and Equipment:
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate and gate dielectric)
-
This compound derivative solution in a suitable solvent (e.g., toluene, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporator with a shadow mask for patterning the electrodes
Protocol:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate using the same procedure as for OLEDs.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the ordering of the organic semiconductor and device performance.
-
-
Semiconductor Deposition:
-
Spin-coat the this compound derivative solution onto the SiO₂ substrate.
-
Anneal the film at a temperature optimized to promote crystalline growth and improve molecular ordering. This step is critical for achieving high charge carrier mobility.
-
-
Source and Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length and width over the semiconductor layer.
-
Deposit gold (Au) through the mask using thermal evaporation to a thickness of 50-100 nm to form the source and drain electrodes.
-
-
Characterization:
-
Characterize the OTFT performance by measuring the output and transfer characteristics using a semiconductor parameter analyzer. From these measurements, key parameters such as field-effect mobility, on/off ratio, and threshold voltage can be extracted.
-
Data Summary: Electronic and Photophysical Properties
The following table summarizes typical electronic and photophysical properties of this compound and some of its derivatives. These values are crucial for designing and understanding the performance of organic electronic devices.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Triplet Energy (T₁) (eV) | Reference(s) |
| 9-Phenyl-9H-carbazole | -5.8 to -6.0 | -2.1 to -2.4 | ~3.7 | ~3.0 | [3][13] |
| 3,6-Diphenyl-9H-carbazole | -5.7 to -5.9 | -2.2 to -2.5 | ~3.5 | ~2.9 | [3] |
| 2,7-Dibromo-9-phenyl-9H-carbazole | -5.9 to -6.1 | -2.3 to -2.6 | ~3.6 | - | [13] |
| 3-(Trifluoromethyl)phenyl-9H-carbazole | -6.0 to -6.2 | -2.4 to -2.7 | ~3.6 | - | [3] |
Note: The exact values can vary depending on the measurement technique (e.g., cyclic voltammetry, UV-vis spectroscopy, theoretical calculations) and the specific experimental conditions.
Conclusion
This compound and its derivatives have established themselves as a cornerstone in the field of organic electronics. Their inherent properties, including high thermal stability, excellent hole-transporting capabilities, and a high triplet energy, make them exceptionally versatile for a range of applications. The ability to fine-tune their electronic and photophysical properties through chemical modification further enhances their utility. The protocols and data presented in this guide provide a comprehensive foundation for researchers to explore and exploit the potential of these materials in the development of next-generation OLEDs, OSCs, and OTFTs.
References
- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Low-temperature annealing to enhance efficiency in organic small-molecule solution-processable OLEDs | Semantic Scholar [semanticscholar.org]
- 11. Small molecule based N-phenyl carbazole substituted diketopyrrolopyrroles as donors for solution-processed bulk heterojunction organic solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatility of 3-Phenyl-9H-Carbazole Derivatives in Next-Generation OLEDs: Application Notes and Protocols
Introduction: The Enduring Appeal of the Carbazole Moiety in Organic Electronics
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and design flexibility.[1] At the heart of this innovation lies the continuous development of advanced organic semiconductor materials. Among these, carbazole-based compounds have emerged as a cornerstone of OLED research and development.[2][3] Their electron-rich nature, high thermal stability, and excellent hole-transporting capabilities make them exceptionally versatile building blocks for various functional layers within an OLED device.[2][4][5]
This guide focuses on a particularly promising class of these materials: 3-phenyl-9H-carbazole derivatives . The introduction of a phenyl group at the 3-position of the carbazole core offers a powerful strategy to fine-tune the material's electronic and photophysical properties. By strategically modifying the phenyl ring and the carbazole nitrogen (9H-position), researchers can engineer molecules tailored for specific roles within the OLED stack, including high-performance host materials, efficient hole-transporting layers (HTLs), and cutting-edge thermally activated delayed fluorescence (TADF) emitters.[6][7][8]
This document provides a detailed overview of the application of this compound derivatives in OLEDs, complete with experimental protocols and design considerations for researchers and scientists in the field.
Part 1: The Multifaceted Roles of this compound Derivatives in OLEDs
The strategic functionalization of the this compound scaffold allows for its application in several key layers of an OLED device, each with its own set of demanding requirements.
High Triplet Energy Host Materials for Phosphorescent OLEDs (PhOLEDs)
In PhOLEDs, which can theoretically achieve 100% internal quantum efficiency, a host material forms a matrix for a phosphorescent guest emitter.[6] The host's primary role is to facilitate charge transport and efficiently transfer energy to the guest. A critical requirement for a host material is a high triplet energy (ET) to prevent the back-transfer of energy from the guest emitter, which would otherwise quench the phosphorescence.
This compound derivatives are excellent candidates for host materials due to their inherently high triplet energies.[6][9] The rigid carbazole core and the twisted conformation often adopted between the carbazole and the phenyl ring help to maintain a large separation between the singlet and triplet energy levels. Further modifications, such as incorporating pyridine or other electron-withdrawing groups, can further elevate the triplet energy.[9]
Key Design Principles for Host Materials:
-
High Triplet Energy (ET): The ET of the host must be higher than that of the phosphorescent dopant.
-
Bipolar Charge Transport: Balanced electron and hole transport properties are desirable to confine the recombination zone within the emissive layer.
-
Thermal and Morphological Stability: High glass transition temperatures (Tg) and decomposition temperatures (Td) are crucial for device longevity and operational stability.[8][9]
Efficient Hole-Transporting Layers (HTLs)
The hole-transporting layer is responsible for accepting holes from the anode and transporting them to the emissive layer. An ideal HTL should possess high hole mobility, good thermal stability, and an appropriate highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode.
Carbazole derivatives are renowned for their excellent hole-transporting characteristics.[4][8] The nitrogen atom in the carbazole ring is electron-donating, which facilitates the movement of holes. The incorporation of triphenylamine or other carbazole moieties can further enhance these properties.[8][10]
Key Design Principles for HTL Materials:
-
High Hole Mobility: To ensure efficient charge transport and low driving voltages.
-
Appropriate HOMO Level: For efficient hole injection from the anode (typically Indium Tin Oxide, ITO).
-
High Glass Transition Temperature (Tg): To prevent morphological changes in the thin film during device operation, which can lead to device failure.[10]
Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF materials represent a new frontier in OLED technology, offering a pathway to achieve 100% internal quantum efficiency without the need for heavy metals like iridium or platinum. TADF emitters are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small energy gap allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC).
Donor-acceptor (D-A) type molecules, where an electron-donating unit is linked to an electron-accepting unit, are a common design for TADF emitters. This compound can serve as an excellent donor moiety. By attaching a suitable electron-accepting group to the phenyl ring, it is possible to create molecules with a small ΔEST and efficient TADF properties.[11][12]
Key Design Principles for TADF Emitters:
-
Small ΔEST: To promote efficient RISC.
-
High Photoluminescence Quantum Yield (PLQY): To ensure efficient light emission from the singlet state.
-
Spatial Separation of HOMO and LUMO: The donor and acceptor moieties should be designed to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which helps to minimize ΔEST.[11][12]
Part 2: Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a this compound derivative and the fabrication of a simple OLED device. These should be adapted based on the specific target molecule and available laboratory equipment.
Synthesis Protocol: Suzuki Coupling for a Generic this compound Derivative
The Suzuki coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, making it ideal for creating this compound derivatives.[8][10]
Objective: To synthesize a this compound derivative via a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
3-Bromo-9H-carbazole (or a suitable N-substituted derivative)
-
Phenylboronic acid (or a substituted derivative)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene and water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3-bromo-9H-carbazole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and water (typically in a 4:1 ratio) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the final product by NMR spectroscopy (1H and 13C) and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of a this compound derivative.
OLED Fabrication Protocol: A Multi-Layer Device by Thermal Evaporation
This protocol describes the fabrication of a simple multi-layer OLED using a this compound derivative as the hole-transporting layer.
Objective: To fabricate a functional OLED device using a solution-processed or thermally evaporated organic layer.
Device Architecture: ITO / PEDOT:PSS / HTL (this compound derivative) / Emissive Layer (EML) / Electron-Transport Layer (ETL) / LiF / Al
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
This compound derivative (HTL material)
-
Emissive material (e.g., a phosphorescent dopant in a host)
-
Electron-transport material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
High-vacuum thermal evaporation system (<10-6 Torr)
-
Substrate cleaning station (with deionized water, acetone, isopropanol, and UV-ozone or oxygen plasma treatment)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun. Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO.
-
Hole-Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate (e.g., at 4000 rpm for 60 seconds). Anneal the substrate on a hotplate at 120-150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Hole-Transport Layer (HTL) Deposition: Deposit the this compound derivative onto the PEDOT:PSS layer. This can be done either by spin-coating from a suitable solvent (if the material is soluble) or by thermal evaporation in a high-vacuum chamber. A typical thickness is 20-40 nm.[1]
-
Emissive Layer (EML) Deposition: Thermally evaporate the emissive layer on top of the HTL. For a phosphorescent OLED, this typically involves the co-evaporation of a host material and a phosphorescent dopant (e.g., 5-10 wt%). A typical thickness is 20-30 nm.
-
Electron-Transport Layer (ETL) Deposition: Thermally evaporate the electron-transport material (e.g., TPBi) onto the EML. A typical thickness is 30-40 nm.[13]
-
Cathode Deposition: Sequentially deposit a thin layer of LiF (0.5-1 nm) as an electron-injection layer, followed by a thicker layer of Al (100-150 nm) as the cathode. The deposition should be done through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid in an inert atmosphere to protect the organic layers from oxygen and moisture.
-
Characterization: Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).
Caption: Step-by-step workflow for the fabrication of a multi-layer OLED.
Part 3: Performance Data and Structure-Property Relationships
The performance of an OLED is highly dependent on the molecular structure of the materials used. The following table summarizes the performance of representative OLEDs incorporating carbazole derivatives in different roles.
| Derivative Type | Role in OLED | Device Architecture | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) | Reference |
| BCzB-PPI | Non-doped Emitter | ITO/PEDOT/NPB/EML/TPBi/LiF/Al | 4.43 | 11,364 | (0.157, 0.080) | [13] |
| CZ-1 | Emitter | ITO/PEDOT:PSS/EML/LiF/Al | ~9.5 | 4,130 | (0.16, 0.29) | [14] |
| Cz4FS:m-MTDATA | Exciplex Emitter | ITO/CuI/EML/TSPO1/TPBI/Ca/Al | 5.3 | 24,700 | (0.22, 0.46) | [1] |
| H2 Host w/ FIrpic | Host | ITO/HAT-CN/TPC/EML/Bphen/LiF/Al | 10.3 | >9,170 | Blue | [9] |
| H2 Host w/ Ir(ppy)3 | Host | ITO/HAT-CN/TPC/EML/Bphen/LiF/Al | 9.4 (at 1000 cd/m²) | >28,390 | Green | [9] |
| HTM 3c | HTL | ITO/HATCN/NPB/HTM/CBP:Ir(ppy)3/Bphen/LiF/Al | - | - | - | [8] |
Structure-Property Causality:
-
Substitution on the Carbazole Core: Attaching bulky groups like tert-butyl to the carbazole can prevent intermolecular interactions and aggregation-caused quenching, leading to higher PLQY in the solid state.[13]
-
Donor-Acceptor Strength: In TADF emitters, the choice of donor and acceptor strength is critical. A strong acceptor like pyridine-carbonitrile combined with a carbazole-based donor can lead to a small ΔEST and high EQE.[11][12][15]
-
Positional Isomerism: The linking positions of different moieties can significantly impact the electronic properties and device performance. For example, different linking positions of a carbazole unit to a pyridine core in host materials can affect the bond dissociation energy and, consequently, the operational lifetime of the device.[7]
-
Fused Ring Systems: Extending the π-conjugation by fusing aromatic rings to the carbazole core can enhance thermal stability and charge mobility.[5][16]
Caption: Key modification sites on the this compound scaffold.
Conclusion and Future Outlook
This compound derivatives have proven to be a remarkably versatile and high-performing class of materials for OLED applications. Their tunable electronic properties, high thermal stability, and synthetic accessibility make them invaluable components for host materials, hole-transport layers, and TADF emitters. The ability to fine-tune their properties through rational molecular design continues to drive innovation in the field.
Future research will likely focus on developing new derivatives with even higher efficiencies, longer operational lifetimes, and improved color purity, particularly for deep-blue emitters which remain a challenge for the display industry.[1] The exploration of novel fused-ring carbazole structures and the development of more sophisticated donor-acceptor architectures will undoubtedly lead to the next generation of highly efficient and stable OLEDs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 3-phenyl-9H-carbazole as a High-Performance Host Material for Thermally Activated Delayed Fluorescence (TADF) Emitters
Introduction: The Critical Role of Host Materials in TADF-OLEDs
The advent of Thermally Activated Delayed Fluorescence (TADF) has revolutionized the field of Organic Light-Emitting Diodes (OLEDs), offering a pathway to achieve 100% internal quantum efficiency without relying on expensive and rare heavy metals like iridium and platinum.[1][2] The TADF mechanism hinges on the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC).[2][3] This process is critically dependent on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) in the emitter molecule.[4][5][6]
While the emitter (dopant) is responsible for light generation, the host material, in which the emitter is dispersed, plays an equally crucial role in determining the overall device performance. An ideal host material must possess several key characteristics:
-
High Triplet Energy (T1): The host's T1 energy must be significantly higher than that of the TADF emitter to prevent reverse energy transfer from the emitter to the host, which would quench the emission.
-
Good Charge Transport Properties: Balanced electron and hole transport is essential to ensure that the recombination of charge carriers occurs within the emissive layer, maximizing exciton formation on the emitter molecules.
-
High Thermal and Morphological Stability: The host material must be able to withstand the heat generated during device operation and maintain a stable amorphous morphology to prevent crystallization, which can lead to device failure.[3][7]
-
Appropriate HOMO/LUMO Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host should be aligned with those of the adjacent layers to facilitate efficient charge injection.
3-phenyl-9H-carbazole has emerged as a highly promising host material for TADF emitters due to its unique combination of photophysical and electrochemical properties. This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the fabrication of high-efficiency TADF-OLEDs.
Physicochemical Properties of this compound
This compound is a carbazole derivative that exhibits excellent thermal stability and charge-transporting capabilities.[8] The carbazole moiety is known for its electron-rich nature and good hole-transporting properties.[3][9] The introduction of a phenyl group at the 3-position can further tune the electronic and photophysical properties of the molecule.[9]
| Property | Value | Reference |
| Molecular Formula | C18H13N | N/A |
| Molecular Weight | 243.31 g/mol | N/A |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.93 eV | [10] |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.31 eV | [10] |
| Triplet Energy (T1) | High (suitable for hosting blue and green TADF emitters) | [8] |
| Glass Transition Temperature (Tg) | High, indicating good morphological stability | [11] |
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been reported. A common and effective method is the Suzuki-Miyaura cross-coupling reaction.[12]
Protocol: Suzuki-Miyaura Cross-Coupling Synthesis
This protocol outlines the synthesis of this compound from 3-bromo-9H-carbazole and phenylboronic acid.
Materials:
-
3-bromo-9H-carbazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 3-bromo-9H-carbazole (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2 M, 2.0 eq).
-
Reaction Execution: Degas the mixture by bubbling with argon for 15-20 minutes. Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.
-
Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.
Fabrication of TADF-OLEDs using this compound as a Host
The following protocol describes the fabrication of a multilayer TADF-OLED using vacuum thermal evaporation.
Protocol: Vacuum Thermal Evaporation of a TADF-OLED
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
HIL material (e.g., HAT-CN)
-
HTL material (e.g., TAPC)
-
Host Material: this compound
-
TADF Emitter (e.g., 4CzIPN)
-
ETL material (e.g., TPBi)
-
EIL material (e.g., LiF)
-
Aluminum (Al) for the cathode
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10^-6 Torr).
-
Hole Injection and Transport Layers: Sequentially deposit the HIL (e.g., 10 nm of HAT-CN) and HTL (e.g., 40 nm of TAPC) onto the ITO substrate.
-
Emissive Layer: Co-evaporate this compound as the host and the TADF emitter (e.g., 4CzIPN) at a predetermined doping concentration (typically 5-20 wt%). The thickness of the EML is typically around 20-30 nm. The evaporation rates of the host and dopant should be carefully controlled to achieve the desired doping concentration.
-
Electron Transport and Injection Layers: Deposit the ETL (e.g., 30 nm of TPBi) followed by the EIL (e.g., 1 nm of LiF).
-
Cathode Deposition: Deposit the aluminum cathode (e.g., 100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect it from oxygen and moisture.
Characterization and Performance Evaluation
After fabrication, the performance of the TADF-OLEDs should be thoroughly characterized.
Key Performance Metrics:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE).
-
Electroluminescence (EL) Spectrum: To determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Transient Electroluminescence: To measure the lifetime of the delayed fluorescence and confirm the TADF mechanism.
-
Device Stability: To evaluate the operational lifetime of the device (e.g., LT50, the time it takes for the luminance to decrease to 50% of its initial value).
Troubleshooting and Optimization
-
Low Efficiency: This could be due to imbalanced charge transport, poor energy level alignment, or quenching of excitons. Consider using different HIL/HTL or ETL/EIL materials to improve charge injection and transport. The doping concentration of the TADF emitter can also be optimized.
-
High Turn-on Voltage: This may indicate large energy barriers for charge injection. Ensure proper cleaning and treatment of the ITO substrate. The thickness of the charge transport layers can also be adjusted.
-
Color Instability: This can be caused by degradation of the materials or changes in the recombination zone. Proper encapsulation is crucial to prevent degradation.
Conclusion
This compound is a versatile and high-performance host material for TADF emitters. Its excellent thermal stability, good charge transport properties, and high triplet energy make it a suitable candidate for fabricating highly efficient and stable OLEDs. By following the detailed protocols and optimization strategies outlined in this application note, researchers can effectively utilize this compound to advance the development of next-generation lighting and display technologies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Properties of Short-Lifetime Thermally Activated Delayed Fluorescence Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 4. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications | Semantic Scholar [semanticscholar.org]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Functionalized 3-Phenyl-9H-Carbazole
Introduction: The Significance of the 3-Phenyl-9H-Carbazole Scaffold
The this compound core is a privileged heterocyclic motif that forms the structural backbone of a multitude of compounds with significant applications across medicinal chemistry, materials science, and optoelectronics.[1][2][3] Its rigid, planar structure, combined with its electron-rich nature and high charge carrier mobility, makes it an exceptional building block for organic light-emitting diodes (OLEDs), photovoltaic devices, and photorefractive polymers.[1] In the pharmaceutical realm, carbazole alkaloids and their synthetic derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and antitumor properties.[4]
The functionalization of the this compound scaffold allows for the fine-tuning of its electronic, photophysical, and biological properties. The introduction of various substituents on the carbazole nucleus or the pendant phenyl ring can modulate characteristics such as emission wavelength, charge transport capabilities, and receptor binding affinity. Consequently, the development of efficient and versatile synthetic routes to access these functionalized derivatives is of paramount importance for researchers and drug development professionals.
This guide provides a detailed overview of key synthetic strategies for the construction and subsequent functionalization of the this compound framework. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for their implementation in a laboratory setting.
Part 1: Core Synthetic Strategies for Constructing the this compound Skeleton
The construction of the this compound scaffold can be broadly approached through two main disconnection strategies: formation of the C-C bond between the carbazole and phenyl moieties, or construction of the carbazole ring on a pre-existing biphenyl framework.
Suzuki-Miyaura Cross-Coupling: A Cornerstone for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely employed palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[5] In the context of this compound synthesis, this typically involves the reaction of a 3-halo-9H-carbazole with a phenylboronic acid derivative, or conversely, a 3-(dihydroxyboryl)-9H-carbazole with a phenyl halide.[6][7]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is well-established.[5] It commences with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle.
Protocol 1: Synthesis of 9-Ethyl-3-phenyl-9H-carbazole via Suzuki-Miyaura Coupling
This protocol describes the coupling of 3-bromo-9-ethyl-9H-carbazole with phenylboronic acid.
Materials:
-
3-Bromo-9-ethyl-9H-carbazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-9-ethyl-9H-carbazole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene/ethanol/water (e.g., 4:1:1 ratio). The solvent should be sufficient to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-phenyl-9-ethyl-9H-carbazole.
Expertise & Experience: The choice of a phosphine ligand like PPh₃ is a common starting point, but for more challenging couplings, more electron-rich and bulky ligands (e.g., SPhos, XPhos) can significantly improve yields and reaction times. The base is crucial for activating the boronic acid; inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used.
Buchwald-Hartwig Amination: Constructing the Carbazole Core
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This method is exceptionally powerful for the synthesis of carbazoles via intramolecular cyclization of appropriately substituted biaryls, such as 2-amino-2'-halobiphenyls.[10][11] A tandem C-H activation/Buchwald-Hartwig amination approach starting from 2-acetamidobiphenyls has also been reported as a highly efficient route.[1]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl halide to Pd(0), coordination of the amine to the Pd(II) complex, deprotonation by a base to form a palladium amide, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Cadogan Reductive Cyclization: From Nitroarenes to Carbazoles
The Cadogan reaction is a classic and effective method for synthesizing carbazoles through the reductive cyclization of 2-nitrobiphenyls.[12][13] This deoxygenative cyclization is typically mediated by trivalent phosphorus reagents, such as triphenylphosphine or triethyl phosphite.
Mechanistic Rationale: The reaction proceeds via the deoxygenation of the nitro group by the phosphine reagent to form a reactive nitrene intermediate. This nitrene then undergoes intramolecular electrophilic attack on the adjacent phenyl ring, followed by aromatization to yield the carbazole product.
Protocol 2: Synthesis of this compound via Cadogan Cyclization
This protocol starts from 2-nitro-3'-phenyl-1,1'-biphenyl, which can be synthesized via a Suzuki coupling.
Materials:
-
2-Nitro-3'-phenyl-1,1'-biphenyl
-
Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃)
-
o-Dichlorobenzene (ODCB) or other high-boiling solvent
-
Argon or Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitro-3'-phenyl-1,1'-biphenyl (1.0 equiv) in o-dichlorobenzene.
-
Add triphenylphosphine (2.0-3.0 equiv) to the solution.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to reflux (typically 180 °C) for 4-8 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound. Triphenylphosphine oxide is a major byproduct.
Expertise & Experience: The use of excess phosphine reagent is necessary to ensure complete deoxygenation. High temperatures are typically required for this reaction. The choice of solvent is critical; it must be high-boiling and inert to the reaction conditions.
Modern C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical approach to synthesize functionalized carbazoles.[14][15] Palladium-catalyzed C-H activation can be used to directly introduce a phenyl group at the C3 position of a carbazole derivative, often with the aid of a directing group on the nitrogen atom (e.g., a pyridyl group) to ensure regioselectivity.[16][17]
Part 2: Functionalization of the Pre-formed this compound Core
Once the this compound scaffold is assembled, further functionalization can be achieved through various aromatic substitution reactions. The carbazole ring is electron-rich, and electrophilic substitution typically occurs at the C6 and C1 positions.[3]
-
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to selectively introduce bromine or chlorine atoms onto the carbazole ring.
-
Nitration: Nitration can be achieved using nitric acid in the presence of a strong acid like sulfuric acid.[16] Care must be taken as these conditions can be harsh.
-
Acylation: Friedel-Crafts acylation can introduce acyl groups onto the carbazole nucleus, typically at the C3 and C6 positions.[18][19]
Part 3: Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Typical Yields |
| Suzuki-Miyaura Coupling | High functional group tolerance, commercially available starting materials, well-understood mechanism.[5][7] | Requires pre-functionalized starting materials (halides or boronic acids), potential for side reactions. | Good to Excellent (70-95%) |
| Buchwald-Hartwig Amination | Excellent for N-arylation and intramolecular cyclization, broad substrate scope.[1][10] | Requires specialized ligands, can be sensitive to air and moisture. | Good to Excellent (70-98%)[1] |
| Cadogan Cyclization | Convergent synthesis, starts from readily available nitroarenes.[12][20] | Harsh reaction conditions (high temperatures), use of stoichiometric phosphine reagents generates significant waste. | Moderate to Good (40-80%) |
| Direct C-H Functionalization | Atom-economical, avoids pre-functionalization steps.[14][21] | Often requires directing groups for regioselectivity, which must be installed and removed. Can have limited substrate scope. | Moderate to Good (50-85%) |
Conclusion
The synthesis of functionalized 3-phenyl-9H-carbazoles is a dynamic field with a rich history of established methods and a continuous stream of innovative approaches. The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. While traditional methods like the Suzuki-Miyaura coupling and Cadogan cyclization remain highly relevant and effective, modern techniques such as direct C-H functionalization offer more efficient and environmentally benign alternatives. A thorough understanding of the mechanisms and experimental parameters detailed in these notes will empower researchers to rationally design and execute the synthesis of novel this compound derivatives for a wide array of applications.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. soc.chim.it [soc.chim.it]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
Application Notes & Protocols: A Field-Proven Guide to the Synthesis of 3-Phenyl-9H-carbazole via Suzuki-Miyaura Cross-Coupling
Introduction: The Significance of the 3-Phenyl-9H-carbazole Scaffold
The carbazole heterocycle is a privileged structural motif that forms the backbone of numerous functional materials and biologically active compounds.[1] When functionalized with a phenyl group at the 3-position, the resulting this compound core exhibits unique photophysical and electronic properties. This has led to its extensive investigation and application in the field of organic electronics, particularly as a host material for highly efficient organic light-emitting diodes (OLEDs).[2] Its rigid, planar structure combined with a high triplet energy level makes it an ideal scaffold for phosphorescent emitters. Furthermore, carbazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties, making this scaffold a person of interest for drug development professionals.[1]
This guide provides a detailed, reliable, and field-proven protocol for the synthesis of this compound, designed for researchers in both academic and industrial settings. We will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method renowned for its efficiency, reliability, and broad functional group tolerance.[3]
Synthetic Strategy: The Rationale for Employing Suzuki-Miyaura Cross-Coupling
While classical methods like the Graebe-Ullmann[4] or Cadogan cyclization[5] are effective for constructing the carbazole nucleus, the introduction of an aryl substituent at a specific position is most efficiently achieved through modern cross-coupling chemistry. The Suzuki-Miyaura reaction stands out as the premier choice for this transformation for several key reasons:
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, which preserves the integrity of sensitive functional groups on either coupling partner.[6]
-
High Availability and Stability of Reagents: Boronic acids are generally stable, crystalline solids that are often commercially available or readily prepared and are less toxic than organotin or organozinc alternatives.[6]
-
Excellent Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, minimizing the need for protecting group strategies and thus shortening synthetic routes.[3]
-
Proven Reliability and Scalability: The Suzuki coupling is a cornerstone of industrial and academic synthesis, with a well-understood mechanism and a proven track record for producing high yields of the desired biaryl products.[7][8]
The chosen strategy involves the coupling of 3-bromo-9H-carbazole with phenylboronic acid, a robust and direct route to the target molecule.
The Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.[9] The cycle consists of three primary steps: oxidative addition , transmetalation , and reductive elimination .[6][8][10] The base plays a crucial role in the transmetalation step by activating the organoboron species.[11]
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a 5 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| 3-Bromo-9H-carbazole | C₁₂H₈BrN | 246.11 | 1.23 g | 5.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 0.73 g | 6.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.29 g | 0.25 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 3.0 |
| Toluene | C₇H₈ | 92.14 | 40 mL | - | - |
| Ethanol | C₂H₅OH | 46.07 | 10 mL | - | - |
| Water (Deionized) | H₂O | 18.02 | 10 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | - |
Equipment
-
100 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Schlenk line (optional, but recommended)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Attach a reflux condenser to the central neck. Flame-dry the entire apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Reagents: To the flask, add 3-bromo-9H-carbazole (1.23 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol).
-
Solvent Addition: Add the solvent mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring. The reaction is typically complete within 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system. The disappearance of the starting 3-bromo-9H-carbazole spot indicates reaction completion.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a 250 mL separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. A gradient eluent of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 10% ethyl acetate) is typically effective.
-
Isolation: Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield this compound as a white to off-white solid.
Characterization and Validation
-
Appearance: White to off-white crystalline solid.
-
Yield: A typical yield for this reaction is in the range of 80-95%.
-
Melting Point: ~190-193 °C
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.35 (s, 1H, H-4), 8.16 (d, 1H, H-5), 8.10 (br s, 1H, NH), 7.72 (d, 1H, H-2), 7.65 (d, 2H, Ar-H), 7.50-7.40 (m, 5H, Ar-H, H-6, H-8), 7.32 (t, 1H, Ar-H), 7.28 (t, 1H, H-7).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 141.9, 140.8, 139.7, 133.1, 128.8, 127.1, 126.8, 126.0, 124.1, 123.5, 120.4, 119.9, 119.1, 110.9, 110.8, 109.8.
-
Mass Spectrometry (EI): m/z (%) = 243 (M⁺), C₁₈H₁₃N.
Safety Precautions
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, can be sensitive to air. All steps should be performed under an inert atmosphere.[7]
-
Reagent Handling: Palladium compounds and phosphine ligands can be toxic. Handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Toluene and ethyl acetate are flammable organic solvents. Ensure there are no open flames or spark sources in the vicinity.
-
Base: Potassium carbonate is a mild base; however, direct contact with skin and eyes should be avoided.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-quality catalyst. |
| Insufficient degassing. | Degas the solvent mixture thoroughly before heating. | |
| Poor quality base or boronic acid. | Use freshly opened or properly stored reagents. Boronic acids can dehydrate to form unreactive anhydrides. | |
| Formation of Side Products | Homocoupling of phenylboronic acid. | This can occur at higher temperatures or with excess boronic acid. Adhere to the stoichiometry and reaction temperature. |
| Debromination of starting material. | Ensure the reaction is free of protic impurities that can quench intermediates. | |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide. | Triphenylphosphine oxide is a common byproduct. Optimize chromatography conditions; a less polar solvent system may improve separation. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient, versatile, and robust method for the synthesis of this compound. The protocol described herein is a self-validating system that offers high yields and can be readily adapted for the synthesis of analogous substituted carbazoles. This powerful C-C bond-forming reaction remains an indispensable tool for researchers and professionals in materials science and drug discovery.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Purification of 3-phenyl-9H-carbazole
Introduction
3-phenyl-9H-carbazole is a key building block in the development of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). The performance and longevity of such devices are critically dependent on the purity of the constituent materials. Even trace impurities can act as charge traps or quenching sites, leading to diminished efficiency and accelerated degradation. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques and insights into their underlying principles.
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction between 3-bromo-9H-carbazole and phenylboronic acid. While efficient, this reaction can lead to several process-related impurities that must be removed to achieve the high purity required for optoelectronic applications.
Understanding Potential Impurities
A robust purification strategy is predicated on understanding the potential impurities. In the context of a Suzuki-Miyaura synthesis of this compound, common byproducts include:
-
Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 3,3'-bi(9H-carbazole) (from the coupling of two 3-bromo-9H-carbazole molecules).
-
Starting Materials: Unreacted 3-bromo-9H-carbazole and phenylboronic acid.
-
Deboronated Byproduct: Benzene, formed from the protonolysis of phenylboronic acid.
-
Catalyst Residues: Palladium and ligand residues from the coupling reaction.
The purification techniques outlined below are designed to effectively separate this compound from these and other potential contaminants.
Physicochemical Properties of this compound
A foundational understanding of the physical properties of this compound is essential for selecting and optimizing purification methods.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₃N | --INVALID-LINK--[1] |
| Molecular Weight | 243.31 g/mol | --INVALID-LINK--[1] |
| Melting Point | 220-224 °C | --INVALID-LINK--[2] |
| Appearance | White to light yellow powder/crystals | --INVALID-LINK--[2] |
| Solubility | Generally soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene, xylene) upon heating. Sparingly soluble in alcohols (e.g., ethanol, methanol) and non-polar solvents (e.g., hexane) at room temperature. | General chemical principles |
Purification Workflow
A multi-step purification approach is recommended to achieve high-purity this compound. The general workflow involves an initial purification by column chromatography followed by a final polishing step using either recrystallization or sublimation, depending on the desired final purity.
Caption: General purification workflow for this compound.
Detailed Protocols
Column Chromatography
Column chromatography is an effective technique for the initial removal of a broad range of impurities, including unreacted starting materials, homocoupling byproducts, and palladium catalyst residues.[3] The separation is based on the differential adsorption of the components of the mixture to a stationary phase (typically silica gel) as a mobile phase is passed through it.
Rationale for Experimental Choices:
-
Stationary Phase: Silica gel is a polar adsorbent and is well-suited for the separation of moderately polar compounds like this compound from less polar impurities (e.g., biphenyl, hexane) and more polar impurities (e.g., residual base, highly polar byproducts).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio of these solvents is optimized to achieve good separation. A less polar mobile phase will result in slower elution of all components, while a more polar mobile phase will accelerate their elution. Gradient elution, where the polarity of the mobile phase is gradually increased, can be particularly effective for separating complex mixtures. For carbazole derivatives, a common starting point is a hexane/ethyl acetate or hexane/dichloromethane mixture.[3][4]
Step-by-Step Protocol:
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into a glass chromatography column with a stopcock at the bottom, ensuring no air bubbles are trapped. Gently tap the column to promote even packing. Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity mobile phase and gradually increase the polarity (e.g., from 95:5 to 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the partially purified this compound.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Gradient) | Hexane/Ethyl Acetate (from 95:5 to 80:20) or Dichloromethane/Petroleum Ether (from 1:5)[5] |
| Sample Loading | Dry loading is preferred for better resolution. |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Rationale for Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent will dissolve this compound well at its boiling point but poorly at room temperature. For carbazole derivatives, ethanol, and mixtures of ethyl acetate and hexane are often effective.[4] Ethanol is a good choice as it is relatively non-toxic and has a suitable boiling point.
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate with stirring.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Caption: The process of recrystallization.
Sublimation
For applications demanding the highest purity, such as in OLED fabrication, sublimation is the preferred final purification step. This technique involves heating the solid material under a high vacuum, causing it to transition directly from the solid to the gas phase without passing through a liquid phase. The gaseous material then deposits as a pure solid on a cold surface. This method is particularly effective at removing non-volatile impurities and residual solvents.
Rationale for Experimental Choices:
-
High Vacuum: A high vacuum is necessary to lower the sublimation temperature of the material, preventing thermal decomposition.
-
Temperature Gradient: A controlled temperature gradient within the sublimation apparatus allows for the separation of compounds with different volatilities.
Step-by-Step Protocol:
-
Apparatus Setup: Place the this compound in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a high vacuum (typically < 10⁻⁵ Torr).
-
Heating: Gradually heat the sample. The sublimation temperature will depend on the pressure but is generally below the melting point.
-
Deposition: The sublimed this compound will deposit on a cold finger or a cooler region of the apparatus.
-
Collection: After the sublimation is complete, allow the apparatus to cool to room temperature before carefully venting to atmospheric pressure and collecting the purified product.
| Parameter | Typical Range |
| Pressure | < 10⁻⁵ Torr |
| Sublimation Temperature | 150-200 °C (to be optimized) |
Conclusion
The purification of this compound is a critical step in the synthesis of high-performance organic electronic materials. A systematic approach, beginning with column chromatography to remove the bulk of impurities, followed by either recrystallization or sublimation for final polishing, can yield material of the requisite purity for demanding applications. The choice of the final purification step will depend on the specific purity requirements, with sublimation being the method of choice for achieving ultra-high purity for OLED-grade materials.
References
Application Note: Comprehensive Analytical Characterization of 3-phenyl-9H-carbazole
An In-Depth Guide
Introduction: The Significance of 3-phenyl-9H-carbazole
This compound is a heterocyclic aromatic compound featuring a carbazole core substituted with a phenyl group. The carbazole moiety is a well-known electron-rich system that serves as a critical building block in materials science and medicinal chemistry.[1][2] Its derivatives are extensively investigated for applications in Organic Light-Emitting Diodes (OLEDs), photovoltaics, and as pharmacologically active agents due to their unique photophysical and electronic properties.[2][3]
Given its role as a precursor and a final product in various high-value applications, the unambiguous confirmation of its chemical structure and the rigorous assessment of its purity are paramount. Inconsistent purity or misidentification of isomers can lead to failed experiments, poor device performance, or invalid biological data. This guide provides a suite of robust analytical methods and detailed protocols for the comprehensive characterization of this compound, ensuring data integrity and reproducibility for researchers in academic and industrial settings.
Core Molecular Properties
A foundational step in any analytical workflow is to have the key physical and chemical properties of the analyte readily available.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃N | [4] |
| Molecular Weight | 243.30 g/mol | [4] |
| CAS Number | 103012-26-6 | [4] |
| Appearance | White to light yellow powder/crystal | |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3 | [4] |
Chromatographic Analysis: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of non-volatile organic compounds like this compound.[5] A reversed-phase method is ideal, as it separates compounds based on their hydrophobicity, effectively resolving the target molecule from synthesis precursors, by-products, and degradation products.
Causality in Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its strong hydrophobic retention of aromatic compounds.
-
Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for carbazole derivatives. The gradient allows for the elution of both less retained (more polar) and highly retained (more non-polar) impurities within a reasonable runtime.
-
Detection: The extensive π-conjugated system of this compound results in strong UV absorbance.[6][7] Detection at a wavelength like 254 nm, where many aromatic compounds absorb, provides high sensitivity.
Protocol 3.1: HPLC Purity Determination
-
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagent and Sample Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (MeCN).
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Standard Solution: Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of diluent to prepare a 100 µg/mL stock.
-
Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) in the diluent. Sonicate briefly if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
| Gradient Program | 0-15 min: 70% to 95% B; 15-17 min: 95% B; 17.1-20 min: 70% B (re-equilibration) |
-
System Suitability (Self-Validation):
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Inject the sample solution.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Spectroscopic Structural Elucidation
While HPLC confirms purity, it does not confirm identity. A combination of spectroscopic techniques is required for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure, revealing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
Causality in Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves this compound well and its residual solvent peak does not typically interfere with analyte signals.
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal reference (0 ppm) because it is chemically inert and its single, sharp signal does not overlap with the signals of the analyte.
Protocol 4.1: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a high-quality 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a standard 30-degree pulse with 16-32 scans is typically sufficient.
-
For ¹³C NMR, a standard proton-decoupled experiment with a 30-degree pulse and a longer acquisition time (e.g., 512-1024 scans) may be needed due to the lower natural abundance of the ¹³C isotope.
-
Expected Spectral Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum will be complex due to overlapping aromatic signals.
-
¹³C NMR (100 MHz, CDCl₃):
-
Expect up to 18 distinct signals for the 18 carbon atoms, though some may overlap due to chemical equivalence or near-equivalence.
-
δ ~110-145 ppm: Signals corresponding to the aromatic carbons. Carbons attached to the nitrogen atom will be further downfield.
-
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial fragmentation data that acts as a molecular fingerprint.
Causality in Technique Selection:
-
Ionization: Electron Ionization (EI) is a common, robust method for relatively stable, small organic molecules. It typically produces a clear molecular ion (M⁺˙) and reproducible fragmentation patterns.
-
High-Resolution MS (HRMS): For definitive molecular formula confirmation, techniques like ESI-TOF are preferred as they can measure mass to within a few parts per million (ppm), allowing for the calculation of the exact elemental composition.[9]
Protocol 4.2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the sample in a suitable volatile solvent like methanol or dichloromethane.
-
Instrumentation: Use a mass spectrometer, either coupled to a Gas Chromatograph (GC-MS) or via a direct insertion probe.
-
EI-MS Conditions:
Expected Spectral Data:
| m/z Value | Interpretation | Source |
| 243 | Molecular Ion [M]⁺˙ | [10][11] |
| 242 | [M-H]⁺ | |
| 167 | [Carbazole]⁺˙ fragment | [10] |
| 77 | [Phenyl]⁺ fragment |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Protocol 4.3: FT-IR Analysis
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Alternatively, grind ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Source |
| ~3410 | N-H Stretch | Medium, Sharp | [8] |
| 3100-3000 | Aromatic C-H Stretch | Medium | [12] |
| 1600-1450 | Aromatic C=C Ring Stretch | Strong-Medium | [12] |
| ~750 | C-H Out-of-plane Bending (Aromatic) | Strong |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the molecule.
Protocol 4.4: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 x 10⁻⁵ M) in a UV-grade solvent such as acetonitrile or dichloromethane.[13][14]
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled with the pure solvent as the reference. Scan the sample from approximately 200 nm to 500 nm.
Expected Spectral Data:
-
The spectrum is expected to show multiple strong absorption bands between 230 nm and 400 nm.[7]
-
These bands correspond to π–π* and n–π* electronic transitions within the conjugated carbazole and phenyl ring systems.[7] For example, related carbazole derivatives show absorption maxima in the ranges of 240–260 nm, 290–310 nm, and 340–365 nm.[7]
Integrated Analytical Workflow
No single technique is sufficient for full characterization. The strength of this approach lies in the integration of orthogonal methods. The following workflow illustrates how these techniques are logically combined to provide a complete analytical profile of this compound.
Caption: Integrated workflow for the characterization of this compound.
This workflow demonstrates the logical progression from purity verification via HPLC to comprehensive structural elucidation using a suite of spectroscopic techniques. A batch only passes for use once it has met the criteria for both high purity and confirmed structural identity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C18H13N | CID 13497473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing 3-phenyl-9H-carbazole in Hole-Transporting Layers of Perovskite Solar Cells
Introduction: The Critical Role of Hole-Transporting Materials in Perovskite Solar Cell Performance
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, with efficiencies rivaling those of traditional silicon-based cells. The architecture of a PSC is a layered structure, and the hole-transporting layer (HTL) plays a pivotal role in its overall performance and stability. The HTL is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent recombination.
For years, spiro-OMeTAD has been the benchmark hole-transporting material (HTM) in high-efficiency PSCs. However, its complex multi-step synthesis and high purification costs are significant hurdles for large-scale commercialization. This has spurred the development of alternative HTMs, with carbazole-based derivatives showing immense promise. These materials often exhibit excellent photovoltaic properties, high chemical stability, ease of functionalization, and more cost-effective synthesis routes.[1]
Among these, 3-phenyl-9H-carbazole stands out as a promising candidate due to its favorable electronic properties and structural simplicity. This document provides a detailed guide for researchers and scientists on the synthesis, characterization, and application of this compound as an effective HTM in perovskite solar cells.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is crucial for its effective implementation.
| Property | Value | Significance in PSCs |
| Molecular Formula | C₁₈H₁₃N | Defines the basic structure. |
| Molecular Weight | 243.31 g/mol | Important for solution preparation. |
| Appearance | White to off-white crystalline powder | Visual confirmation of purity. |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.4 to -5.6 eV | Crucial for efficient hole extraction from the perovskite layer. A well-aligned HOMO level with the valence band of the perovskite minimizes energy loss. |
| LUMO | ~ -2.1 to -2.3 eV | The LUMO level should be high enough to effectively block electrons from the perovskite's conduction band, reducing recombination. |
| Hole Mobility | Varies with film quality and doping | A higher hole mobility facilitates efficient charge transport to the electrode, improving the fill factor (FF) and short-circuit current (Jsc). |
| Glass Transition Temperature (Tg) | High | A high Tg indicates good thermal stability, which is essential for the long-term operational stability of the solar cell. |
Experimental Protocols
Part 1: Synthesis of this compound via Suzuki Coupling
The Suzuki coupling reaction is a versatile and efficient method for the synthesis of this compound. This protocol provides a general guideline; specific reaction conditions may require optimization.
Materials:
-
3-Bromo-9H-carbazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-9H-carbazole (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add a 3:1 mixture of toluene and deionized water to the flask.
-
Degassing: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture under the inert atmosphere.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 1: Suzuki coupling synthesis workflow for this compound.
Part 2: Preparation of the this compound Hole-Transporting Layer (HTL) Solution
The quality of the HTL solution is critical for achieving high-performance devices. Doping is often necessary to enhance the conductivity of the HTL.
Materials:
-
This compound (synthesized as above)
-
Chlorobenzene (anhydrous)
-
Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
-
4-tert-butylpyridine (t-BP)
-
Acetonitrile (anhydrous)
Protocol:
-
Stock Solutions:
-
Li-TFSI Stock Solution: Prepare a 520 mg/mL solution of Li-TFSI in anhydrous acetonitrile.
-
t-BP: Use as received.
-
-
HTL Solution Formulation:
-
In a clean vial, dissolve 70-90 mg of this compound in 1 mL of anhydrous chlorobenzene. The optimal concentration may need to be adjusted based on the desired film thickness and solubility.
-
To the carbazole solution, add 15-20 µL of the Li-TFSI stock solution.
-
Finally, add 15-20 µL of t-BP to the solution.
-
-
Mixing and Filtration:
-
Vortex the solution for at least 30 minutes to ensure all components are fully dissolved.
-
Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
Figure 2: Composition of the this compound HTL solution.
Part 3: Fabrication of the Perovskite Solar Cell
This protocol outlines the deposition of the this compound HTL within a standard n-i-p planar PSC architecture. All fabrication steps should be performed in a controlled environment (e.g., a nitrogen-filled glovebox).
Device Architecture: Glass/ITO/SnO₂/Perovskite/3-phenyl-9H-carbazole HTL/Au
Step-by-Step Procedure:
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes immediately before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a layer of SnO₂ onto the ITO substrate. This can be done using various methods, such as spin-coating a nanoparticle solution or chemical bath deposition.
-
Anneal the SnO₂ layer according to established protocols (e.g., 150 °C for 30 minutes).
-
-
Perovskite Layer Deposition:
-
Prepare the desired perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation like Csₓ(MA₁₋ᵧFAᵧ)₁₋ₓPb(I₁₋₂Br₂)₃).
-
Spin-coat the perovskite solution onto the SnO₂ layer. A two-step spin program is often used (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).
-
During the second step, an anti-solvent (e.g., chlorobenzene or toluene) is typically dispensed onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate (e.g., 100-150 °C for 10-60 minutes).
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Transfer the perovskite-coated substrates into a nitrogen-filled glovebox.
-
Dispense the prepared this compound HTL solution onto the perovskite layer.
-
Spin-coat the HTL solution at a speed of 3000-5000 rpm for 30 seconds. The optimal spin speed should be determined experimentally to achieve the desired film thickness (typically 50-100 nm).
-
Allow the films to dry in the glovebox.
-
-
Electrode Deposition:
-
Deposit a gold (Au) or silver (Ag) back electrode (80-100 nm) via thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Figure 3: Step-by-step fabrication process of a PSC with a this compound HTL.
Device Performance and Characterization
The performance of the fabricated PSCs should be evaluated under standard test conditions (AM 1.5G, 100 mW/cm²). Key performance parameters to be measured include:
-
Power Conversion Efficiency (PCE): The overall efficiency of the solar cell.
-
Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce.
-
Short-Circuit Current Density (Jsc): The maximum current the solar cell can produce.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.
Expected Performance:
PSCs utilizing carbazole-based HTMs have demonstrated high efficiencies. While the specific performance of this compound will depend on the overall device optimization, it is expected to yield efficiencies comparable to or exceeding those of other non-spiro-OMeTAD HTMs.
Troubleshooting and Optimization
-
Low Voc: May indicate poor energy level alignment between the perovskite and the HTL, or high recombination at the interface. Adjusting the doping concentration of the HTL or introducing an interfacial layer can help.
-
Low Jsc: Could be due to an overly thick HTL, poor light absorption, or inefficient charge extraction. Optimize the spin-coating parameters for the HTL and ensure a high-quality perovskite film.
-
Low FF: Often related to high series resistance or low shunt resistance. Ensure good contact between all layers and check for pinholes in the HTL and perovskite films.
-
Poor Film Quality: If the this compound film is not uniform, try adjusting the solvent, the concentration of the solution, or the spin-coating parameters (speed, acceleration, and time).
Conclusion
This compound presents a viable and cost-effective alternative to traditional spiro-OMeTAD as a hole-transporting material in perovskite solar cells. Its straightforward synthesis, favorable electronic properties, and potential for high performance make it an attractive candidate for advancing PSC technology towards commercial viability. The protocols outlined in this document provide a comprehensive guide for the successful implementation of this compound in high-efficiency perovskite solar cells. Further optimization of the HTL formulation and device architecture can lead to even greater improvements in performance and stability.
References
Application of 3-phenyl-9H-carbazole in Organic Field-Effect Transistors (OFETs)
Application Note and Protocols
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 3-phenyl-9H-carbazole as an active semiconductor layer in organic field-effect transistors (OFETs). It covers the fundamental material properties, detailed protocols for device fabrication and characterization, and an in-depth discussion of the underlying scientific principles that govern device performance. This guide is intended to serve as a practical resource for leveraging the advantageous properties of this compound in the development of next-generation organic electronics.
Introduction: The Merits of the Carbazole Moiety in Organic Electronics
The carbazole heterocycle is a cornerstone of modern organic electronics, prized for its robust thermal and photochemical stability, excellent hole-transporting capabilities, and the versatility of its chemical structure for tuning optoelectronic properties.[1][2] The introduction of a phenyl group at the 3-position of the 9H-carbazole core, yielding this compound, further enhances its potential as a semiconductor. This modification can influence the molecular packing and electronic coupling in the solid state, which are critical factors for efficient charge transport.[3] The inherent amorphous nature of many carbazole derivatives can lead to uniform and reproducible thin films, a significant advantage for large-area device fabrication.[4]
This application note will elucidate the synthesis of this compound, detail its material properties, and provide step-by-step protocols for the fabrication and characterization of OFETs utilizing this promising organic semiconductor.
Material Properties and Synthesis
Key Physicochemical and Electronic Properties
The performance of an organic semiconductor in an OFET is intrinsically linked to its molecular structure and resulting electronic properties. This compound exhibits characteristics that make it a compelling candidate for p-channel OFETs.
| Property | Typical Value/Characteristic | Significance in OFETs |
| Molecular Formula | C₁₈H₁₃N | Defines the basic building block. |
| Molecular Weight | 243.31 g/mol | Influences solubility and sublimation temperature. |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.4 to -5.8 eV (estimated) | Critical for efficient hole injection from standard electrodes (e.g., Gold, with a work function of ~5.1 eV).[2][5] |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.0 to -2.4 eV (estimated) | Determines the electron affinity and the energy barrier for electron injection.[6] |
| Energy Gap (HOMO-LUMO) | ~ 3.4 eV (estimated) | A wide bandgap material, suitable for applications requiring transparency in the visible spectrum.[6] |
| Charge Carrier Mobility (Hole) | Device-dependent, expected to be in the range of 10⁻⁵ to 10⁻³ cm²/Vs for solution-processed films | A key performance metric indicating the efficiency of charge transport through the semiconductor.[1] |
| Thin-Film Morphology | Tends to form amorphous films | Promotes uniform film formation and isotropic charge transport, though potentially lower mobility than crystalline counterparts.[1][4] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Reaction Scheme:
Caption: Suzuki coupling reaction for the synthesis of this compound.
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-9H-carbazole (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base like potassium carbonate (K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water in a 4:1 ratio.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
OFET Device Fabrication and Characterization
The following protocols detail the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for evaluating new organic semiconductors.
Experimental Workflow
Caption: Workflow for the fabrication and characterization of a this compound based OFET.
Detailed Protocols
Protocol 1: Substrate Preparation
-
Substrate: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm thick), which will serve as the gate electrode and gate dielectric, respectively.
-
Cleaning: Sequentially sonicate the substrates in a series of solvents to remove organic and inorganic contaminants. A typical sequence is deionized water with detergent, deionized water, acetone, and finally isopropanol, for 15 minutes each.
-
Drying: Dry the substrates thoroughly with a stream of dry nitrogen gas.
-
Surface Activation: Treat the substrates with an oxygen plasma or a UV-Ozone cleaner for 5-10 minutes to remove any remaining organic residues and to create a hydrophilic surface.
Protocol 2: Dielectric Surface Modification
-
Purpose: To improve the interface between the dielectric and the organic semiconductor, which can reduce charge trapping and improve device performance. This is typically achieved by rendering the surface hydrophobic.
-
Method (OTS Treatment): Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of octadecyltrichlorosilane (OTS). Evacuate the desiccator to allow the OTS to form a self-assembled monolayer on the SiO₂ surface. This process is typically carried out for several hours.
-
Post-Treatment Cleaning: After the treatment, rinse the substrates with toluene and isopropanol to remove any excess, non-bonded OTS, and then dry with nitrogen.
Protocol 3: Semiconductor Solution Preparation and Thin-Film Deposition
-
Solution Preparation: Dissolve this compound in a suitable high-boiling point organic solvent, such as chlorobenzene or toluene, to a concentration of 5-10 mg/mL. Gently heat and stir the solution until the material is fully dissolved. Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.[7]
-
Spin Coating: Dispense the filtered solution onto the center of the prepared substrate. Use a two-step spin coating process: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 3000 rpm for 60 seconds) to achieve the desired film thickness.[7] The final film thickness is dependent on the solution concentration and spin speed.
-
Thermal Annealing: Transfer the coated substrates to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) and anneal at a temperature below the material's glass transition temperature (typically 80-120 °C) for 30-60 minutes. This step removes residual solvent and can improve the molecular ordering within the film.
Protocol 4: Electrode Deposition and Device Completion
-
Shadow Mask: Place a shadow mask with the desired channel length (L) and width (W) in direct contact with the organic semiconductor film.
-
Thermal Evaporation: In a high-vacuum thermal evaporator, deposit the source and drain electrodes. Gold (Au) is commonly used for p-channel devices due to its high work function, which facilitates hole injection into the HOMO level of the carbazole derivative. A typical thickness for the electrodes is 40-60 nm.
-
Device Completion: After electrode deposition, the OFET is complete and ready for characterization.
Electrical Characterization
The performance of the fabricated OFETs is evaluated by measuring their current-voltage (I-V) characteristics using a semiconductor parameter analyzer connected to a probe station in an inert atmosphere.
Key Measurements:
-
Output Characteristics (I_DS vs. V_DS): The drain-source current (I_DS) is measured as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS). This provides information about the linear and saturation regimes of transistor operation.
-
Transfer Characteristics (I_DS vs. V_GS): I_DS is measured as a function of V_GS at a constant, high V_DS (in the saturation regime). This curve is used to extract the key performance metrics.
Performance Metrics Extraction:
The field-effect mobility (µ) in the saturation regime is calculated from the transfer curve using the following equation:
I_DS = (W / 2L) * µ * C_i * (V_GS - V_th)²
where:
-
W is the channel width
-
L is the channel length
-
C_i is the capacitance per unit area of the gate dielectric
-
V_th is the threshold voltage
The on/off ratio is the ratio of the maximum I_DS (on-state) to the minimum I_DS (off-state). The threshold voltage (V_th) is the gate voltage at which the transistor begins to conduct, and it can be determined from the x-intercept of the linear fit of the square root of I_DS versus V_GS.
Causality and Self-Validation in Protocols
-
Expertise & Experience: The choice of a high-boiling point solvent for spin coating is deliberate; it allows for a slower evaporation rate, which can lead to more ordered molecular packing and improved film quality. The thermal annealing step is crucial for removing solvent traps that would otherwise hinder charge transport.[7]
-
Trustworthiness: To ensure the validity of the results, it is essential to fabricate and test multiple devices on the same substrate and across different batches. A control experiment without the OTS surface treatment can be performed to demonstrate the importance of interface engineering. The observation of clear linear and saturation regimes in the output characteristics serves as a preliminary validation of transistor behavior.[8]
Conclusion
This compound stands as a valuable building block for organic electronics, offering a blend of good hole-transport properties, thermal stability, and solution processability. The protocols outlined in this guide provide a robust framework for the fabrication and characterization of OFETs based on this material. By understanding the interplay between molecular structure, processing conditions, and device architecture, researchers can effectively harness the potential of this compound for applications in flexible displays, sensors, and other next-generation electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The impact of phenyl–phenyl linkage on the thermodynamic, optical and morphological behavior of carbazol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Developing molecular-level models for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Phenyl-9H-Carbazole Synthesis
Welcome to the technical support center for the synthesis of 3-phenyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges, explaining the causality behind methodological choices to ensure scientific integrity and successful outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, particularly when using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Question 1: My Suzuki-Miyaura coupling reaction for this compound is showing low yield. What are the primary factors to investigate?
Answer:
Low yield in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating and optimizing several key reaction parameters. The primary factors include the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature.
Core Causality: The efficiency of the catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—is highly dependent on the electronic and steric properties of the catalyst system and the reaction environment.[1] An imbalance in any of these can slow down or halt the cycle, leading to incomplete conversion and low yields.
Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand:
-
Palladium Source: While Pd(PPh₃)₄ is a common choice, other precursors like Pd(OAc)₂ or Pd₂(dba)₃ might offer better results depending on the specific substrates.[2] Pre-catalysts, such as those from the Buchwald group, are designed for high activity and stability.
-
Ligand Choice: The ligand is critical. For coupling with a heteroaromatic compound like carbazole, electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) often enhance the rates of both oxidative addition and reductive elimination.[3] If you are using a simple ligand like PPh₃, switching to a more advanced biarylphosphine ligand can dramatically improve the yield.
-
-
Optimize the Base:
-
The base is crucial for activating the boronic acid for transmetalation.[2]
-
Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
The strength and nature of the base can influence the reaction rate. A screening of different bases is often a valuable first step in optimization.[5]
-
-
Solvent Selection:
-
The choice of solvent affects the solubility of reactants and the stability of the catalytic species.
-
A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is frequently used to facilitate the dissolution of the inorganic base.[4][6]
-
Ensure your solvents are properly degassed to prevent oxidation of the palladium(0) catalyst, which can lead to catalyst deactivation and homocoupling side reactions.[1][7]
-
-
Temperature and Reaction Time:
-
Suzuki couplings are typically run at elevated temperatures (80-110 °C) to drive the reaction to completion.[8][9]
-
If the yield is low, increasing the temperature or extending the reaction time may be beneficial. However, excessively high temperatures can lead to decomposition of the catalyst or starting materials. Monitoring the reaction by TLC or GC-MS is essential to determine the optimal reaction time.[10]
-
Question 2: I am observing significant amounts of homocoupling of my phenylboronic acid starting material. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid (to form biphenyl) is a common side reaction in Suzuki couplings, often driven by the presence of oxygen.[1]
Core Causality: The palladium(0) active catalyst can be oxidized to palladium(II) by residual oxygen in the reaction mixture. These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[1]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure that all solvents (including water) and the reaction vessel are thoroughly degassed before adding the palladium catalyst. Common methods include:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 10-15 minutes).[11]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved oxygen.
-
-
Use of High-Purity Reagents: Ensure your boronic acid is of high quality, as impurities can sometimes promote side reactions.
-
Controlled Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of an inert gas.
Question 3: My purification of this compound by column chromatography is difficult, and I'm getting overlapping spots on TLC. What can I do?
Answer:
Purification challenges often arise from the presence of closely related impurities, such as starting materials or side products with similar polarities to the desired product.
Troubleshooting Purification:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel and that it is properly packed.
-
-
Recrystallization: If chromatography is not providing adequate separation, recrystallization can be a powerful purification technique. Experiment with different solvents or solvent mixtures (e.g., ethanol, toluene, or a hexane/ethyl acetate mixture) to find conditions where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Reaction Work-up: A thorough aqueous work-up can help remove many inorganic salts and some polar organic impurities before chromatography. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate), washing with water and then brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[10][12]
II. Frequently Asked Questions (FAQs)
Question 1: What are the most common synthetic routes to prepare this compound?
Answer:
The most prevalent and modern methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The two main approaches are:
-
Suzuki-Miyaura Coupling: This is arguably the most common method. It involves the reaction of a 3-halo-9H-carbazole (typically 3-bromo-9H-carbazole) with phenylboronic acid in the presence of a palladium catalyst and a base.[4][13] This method is favored for its high functional group tolerance and generally good yields.[8]
-
Buchwald-Hartwig Amination: This reaction can be used to form the N-phenyl bond on a pre-existing carbazole core, though it's more commonly used for N-arylations.[3][14] A more relevant application for this topic would be an intramolecular Buchwald-Hartwig reaction to form the carbazole ring itself from a suitably substituted diphenylamine precursor.[15]
Older, more classical methods include:
-
Graebe-Ullmann Synthesis: This involves the thermal decomposition of a 1-aryl-1,2,3-benzotriazole, which cyclizes to form the carbazole.[16][17] This method often requires harsh conditions.[17]
-
Cadogan Cyclization: This reaction involves the reductive cyclization of an o-nitrobiphenyl derivative using a phosphine reagent like triphenylphosphine.[18][19]
Question 2: How do I choose the right palladium catalyst and ligand for my Suzuki coupling?
Answer:
The choice of catalyst and ligand is critical and depends on the specific substrates.[9]
-
Palladium Precatalysts: Modern palladium precatalysts, like the G3 and G4 Buchwald precatalysts, are often preferred because they are air- and moisture-stable, easy to handle, and highly active. They generate the active Pd(0) species in situ.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like heteroaryl halides, bulky and electron-rich biaryl monophosphine ligands are generally the best choice. Examples include:
-
XPhos: A versatile and highly active ligand for a wide range of Suzuki couplings.
-
SPhos: Often gives excellent results with sterically hindered substrates.
-
RuPhos: Particularly effective for coupling with secondary amines in Buchwald-Hartwig reactions but also useful in Suzuki couplings.[20]
-
A summary of common catalyst systems is presented below:
| Palladium Source | Ligand | Typical Substrates |
| Pd(OAc)₂ / Pd₂(dba)₃ | P(t-Bu)₃ | Aryl and vinyl halides, including chlorides.[2] |
| Pd(PPh₃)₄ | - | Aryl bromides and iodides. |
| Buchwald Precatalysts | Biaryl Phosphines (e.g., XPhos, SPhos) | A wide range of aryl and heteroaryl halides, including challenging substrates. |
Question 3: Can I synthesize this compound using a Buchwald-Hartwig amination?
Answer:
While the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, its direct application to synthesize this compound would typically involve an intramolecular cyclization of a pre-functionalized substrate, such as a 2-amino-2'-halobiphenyl derivative.[3][15]
The more common application of Buchwald-Hartwig amination in carbazole chemistry is for the N-arylation of the carbazole nitrogen, for example, to synthesize 9-phenylcarbazole from 9H-carbazole and an aryl halide.[14]
Question 4: What is the mechanism of the Suzuki-Miyaura coupling reaction?
Answer:
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-9H-carbazole (Ar-X) to form a Pd(II) intermediate.[1]
-
Transmetalation: The organic group from the activated boronic acid (Ar') is transferred to the palladium center, displacing the halide. The base is crucial in this step to form a more nucleophilic boronate species.[1][2]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated, forming the C-C bond of the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
3-Bromo-9H-carbazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-9H-carbazole (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.).
-
Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove insoluble solids.[10]
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10][12]
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 13. Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in 3-phenyl-9H-carbazole synthesis
Welcome to the technical support center for the synthesis of 3-phenyl-9H-carbazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important molecular scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Addressing Low Yields
Low yields are a common frustration in organic synthesis. This section is structured to help you diagnose and resolve the root causes of poor outcomes in the most common synthetic routes to this compound.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of this compound, typically involving the reaction of a 3-halo-9H-carbazole with a phenylboronic acid derivative.
Low yields in this reaction can often be traced back to a few key areas: the catalyst system, reaction conditions, or the stability of the reagents. Let's break down the troubleshooting process.
Initial Diagnosis Workflow for Low-Yield Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low reaction yield.
In-Depth Solutions:
1. Catalyst Inactivity or Decomposition:
-
The Problem: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] More critically, the Pd(0) species is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, effectively killing your reaction.[1]
-
The Solution:
-
Ensure an Inert Atmosphere: This is non-negotiable. Your solvent must be thoroughly degassed (e.g., by sparging with argon or nitrogen for at least 30 minutes, or by using several freeze-pump-thaw cycles).[2][3] The reaction should be run under a positive pressure of an inert gas.
-
Use a Robust Catalyst System: If you suspect your catalyst is the issue, consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or, even better, a modern, air-stable precatalyst. Buchwald's G3 precatalysts (e.g., XPhos Pd G3) are often highly effective as they are designed for controlled release of the active Pd(0) species.[1][4]
-
Ligand Choice is Crucial: For coupling with a heteroaromatic halide like 3-bromocarbazole, standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required.[4][5][6] These ligands promote the crucial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination to release your product.[6]
-
2. Inefficient Transmetalation:
-
The Problem: The transmetalation step, where the phenyl group is transferred from the boron atom to the palladium center, requires the activation of the boronic acid by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which is the active participant in this step.[7][8][9] If the base is too weak, not soluble, or sterically hindered, this activation will be inefficient.
-
The Solution:
-
Base Selection: While Na₂CO₃ is common, for challenging substrates, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4][10][11] These bases are more effective at forming the boronate species.
-
Physical Properties of the Base: Ensure your base is a fine, anhydrous powder. Clumps will have a low surface area and will not be effective.
-
Solvent System: A common solvent system is a mixture of an organic solvent (like toluene, dioxane, or THF) and water.[2][10] The water helps to dissolve the inorganic base, facilitating its interaction with the boronic acid.
-
3. Side Reactions Dominating:
-
The Problem: Several side reactions can compete with your desired coupling:
-
Protodeboronation: This is the cleavage of the C-B bond of your phenylboronic acid by a proton source, replacing it with a hydrogen atom. This is often an issue with unstable boronic acids or if there is residual acid in your starting materials.[5][10]
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form biphenyl, or two molecules of the carbazole halide. This is often promoted by the presence of oxygen.[1][2]
-
-
The Solution:
-
Purity of Starting Materials: Use high-purity boronic acid and ensure your 3-halocarbazole is free of any acidic impurities.
-
Stoichiometry: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can sometimes help to drive the desired reaction to completion.[10]
-
Rigorous Degassing: As mentioned before, removing oxygen is key to preventing homocoupling.[1]
-
| Parameter | Starting Point | Optimization Strategy | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Switch to XPhos Pd G3 (1-3 mol%) | Pre-catalysts are often more active and stable.[1][4] |
| Ligand | PPh₃ (4-10 mol%) | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[6] |
| Base | Na₂CO₃ (2 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases more effectively form the reactive boronate species.[10][11] |
| Solvent | Toluene | Dioxane/H₂O (4:1) or THF/H₂O (4:1) | Aqueous mixtures improve the solubility of the inorganic base.[2][10] |
| Temperature | 80-90 °C | Increase to 100-110 °C | May be required to overcome the activation energy for difficult couplings. |
Route 2: Buchwald-Hartwig Amination
This reaction provides an alternative route, typically coupling carbazole itself with a phenyl halide. While powerful, it has its own set of challenges.
Success in the Buchwald-Hartwig amination hinges on a delicate balance within the catalytic cycle. Low yields often point to issues with catalyst activation, side reactions, or inhibition of the catalyst.
Catalytic Cycle of Buchwald-Hartwig Amination and Potential Failure Points
Caption: Key steps and failure points in the Buchwald-Hartwig catalytic cycle.
In-Depth Solutions:
1. Incomplete Reaction or Catalyst Deactivation:
-
The Problem: The choice of base is critical and its role is complex. The base must be strong enough to deprotonate the carbazole (or the palladium-amine complex) to form the palladium-amido intermediate, which precedes the product-forming reductive elimination step.[12][13][14] However, very strong bases can also lead to catalyst decomposition or unwanted side reactions.
-
The Solution:
-
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice.[13] For substrates that are sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, particularly with more advanced catalyst systems.
-
Solvent Matters: The polarity of the solvent can influence the effectiveness of the base. In nonpolar solvents like toluene, an anionic base is needed to deprotonate the neutral palladium-amine complex.[13][15] Polar aprotic solvents like DMF can sometimes be used, but may lead to different side product profiles.[15] Toluene and dioxane are common starting points.[16]
-
2. Formation of Side Products:
-
The Problem:
-
Hydrodehalogenation: This is where the phenyl halide is converted to benzene. This can occur via a side reaction called β-hydride elimination from a palladium-amide intermediate, although this is less common with aromatic amines that lack β-hydrogens.[12] More commonly, it can arise from other pathways if the catalytic cycle is inefficient.
-
Homocoupling: The formation of biphenyl from the phenyl halide can occur, especially if the reaction is sluggish or exposed to oxygen.
-
-
The Solution:
-
Ligand Selection: As with the Suzuki reaction, bulky, electron-rich ligands are key. They promote the desired reductive elimination step, making it faster than competing side reactions.[12] Ligands like XPhos, RuPhos, or BrettPhos are often excellent choices.
-
Temperature Control: While heat is often required, excessive temperatures can promote catalyst decomposition and side reactions. The optimal temperature is a balance between a reasonable reaction rate and catalyst stability.
-
3. Catalyst Inhibition:
-
The Problem: Carbazole itself, being a product of the activation of some common palladacycle precatalysts, can act as a ligand for the palladium center. The formation of a stable palladium-carbazolyl complex can slow down or inhibit the main catalytic cycle by acting as a catalyst resting state.[17]
-
The Solution:
-
Precise Stoichiometry: Avoid using a large excess of carbazole.
-
Choice of Precatalyst: If you are using a 2-aminobiphenyl-based palladacycle and suspect inhibition, switching to a different class of precatalyst or a pre-formed Pd(0) source might be beneficial.[17]
-
Route 3: Graebe-Ullmann Synthesis
This classical method involves the thermal decomposition of a 1-phenyl-1,2,3-benzotriazole, which is typically prepared from the diazotization of 2-aminodiphenylamine.
-
The Problem: The Graebe-Ullmann reaction is often limited by its harsh conditions and potential for side reactions.[18] The key step is the thermal extrusion of N₂ from the triazole intermediate to form a diradical, which then cyclizes.[18][19]
-
The Solution:
-
High Temperatures: This reaction typically requires very high temperatures (often >300 °C), which can lead to charring and decomposition of both starting material and product.[18] Running the reaction in a high-boiling, inert solvent like paraffin or using neat conditions is common.
-
Precursor Purity: The 1-phenyl-1,2,3-benzotriazole precursor must be pure. Any residual acid from the diazotization step can cause decomposition at high temperatures.
-
Limited Scope: The reaction is generally limited to triazoles with aromatic or heteroaromatic substituents at the 1-position. Alkyl substituents tend to lead to secondary amines instead of the desired carbazole.[18] For substituted carbazoles, modern cross-coupling methods are almost always superior in terms of yield, scope, and reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: Which is the best starting material for a Suzuki coupling: 3-bromo-9H-carbazole or 3-iodo-9H-carbazole?
A1: In terms of reactivity for the oxidative addition step, the general trend is I > Br > Cl.[5] Therefore, 3-iodo-9H-carbazole will generally react faster and under milder conditions than the bromo analogue. However, 3-bromo-9H-carbazole is often more readily available and less expensive, making it a common choice for many applications. With modern, highly active catalyst systems (e.g., using Buchwald ligands), excellent yields can be obtained from 3-bromocarbazole.
Q2: How do I remove homocoupled biphenyl from my this compound product?
A2: Biphenyl is a non-polar impurity. Purification can typically be achieved by:
-
Recrystallization: Choose a solvent system where the this compound has lower solubility than biphenyl, especially at cooler temperatures. A mixed solvent system (e.g., ethanol/hexane or toluene/hexane) can be effective.
-
Column Chromatography: On silica gel, eluting with a non-polar solvent system (e.g., a hexane/ethyl acetate gradient) will typically elute the non-polar biphenyl first, followed by the more polar this compound.
Q3: Can I use phenylboronic ester instead of phenylboronic acid?
A3: Yes. Phenylboronic esters, such as the pinacol ester, are often used in Suzuki couplings. They can be more stable and easier to purify than the corresponding boronic acids. The reaction mechanism is very similar, as the base will hydrolyze the ester in situ or facilitate transmetalation directly.
Q4: My reaction looks complete by TLC, but my isolated yield is low. What could be the problem?
A4: This often points to issues during the workup and purification steps:
-
Product Solubility: this compound may have some solubility in the aqueous phase, especially if polar organic solvents are used. Ensure you perform multiple extractions of the aqueous layer.
-
Adsorption on Silica: Highly conjugated systems like carbazoles can sometimes streak or irreversibly adsorb to silica gel during column chromatography, especially if the silica is slightly acidic. You can try neutralizing the silica by pre-treating it with a triethylamine/hexane solution or using alumina as the stationary phase.
-
Mechanical Losses: Ensure careful transfers and complete dissolution during workup to avoid physical loss of your product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Minimizing byproducts in the synthesis of 9-phenylcarbazole
Welcome to the technical support center for the synthesis of 9-phenylcarbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. As a cornerstone in materials science and a significant pharmacophore in medicinal chemistry, achieving a high-purity synthesis of 9-phenylcarbazole is often critical for downstream applications.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 9-phenylcarbazole?
A1: The two most prevalent methods for synthesizing 9-phenylcarbazole are the Ullmann condensation and the Buchwald-Hartwig amination.[2][3][4] Both of these reactions are cross-coupling methods that form a carbon-nitrogen bond between carbazole and a phenyl group, typically from a phenyl halide like bromobenzene or iodobenzene.[1][2]
Q2: What are the primary byproducts I should be aware of?
A2: The main byproducts in 9-phenylcarbazole synthesis are typically the result of homocoupling side reactions.[2] These include:
-
Biphenyl: Formed from the coupling of two molecules of the phenyl halide.
-
3,3'-Bicarbazole (or other carbazole dimers): Formed from the coupling of two carbazole molecules.[2]
-
Unreacted Starting Materials: Residual carbazole and phenyl halide can also be significant impurities if the reaction does not go to completion.[2]
Q3: How can I monitor the reaction progress and detect byproducts?
A3: Standard analytical techniques are effective for monitoring the reaction. Thin-Layer Chromatography (TLC) is a quick method to check for the consumption of starting materials and the formation of the product and major byproducts.[2] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile components, while High-Performance Liquid Chromatography (HPLC) offers high-resolution separation of the reaction mixture components.[2]
Q4: Which synthetic method is better for large-scale production?
A4: The Buchwald-Hartwig amination is often favored for larger-scale synthesis due to its milder reaction conditions, generally higher yields, and broader functional group tolerance compared to the traditional Ullmann condensation.[3] However, modern advancements in ligand-assisted Ullmann reactions are making it a more competitive option.[1]
Q5: How can I purify the final product on a large scale?
A5: For large-scale purification, recrystallization from a suitable solvent or solvent mixture is typically the most practical and cost-effective method.[3] Column chromatography can be used but is often less feasible for very large quantities due to the high consumption of solvent.[3]
Troubleshooting Guides
Ullmann Condensation
The traditional Ullmann condensation for synthesizing 9-phenylcarbazole involves heating carbazole with a phenyl halide, a copper catalyst, and a base in a high-boiling point solvent.[1][2] While cost-effective, it often requires harsh conditions that can lead to byproduct formation.[1][5]
Issue 1: Low Yield and Significant Biphenyl Formation
| Potential Cause | Troubleshooting Strategy | Scientific Rationale & Expected Outcome |
| High Reaction Temperature | Reduce the reaction temperature. While traditional Ullmann reactions often require temperatures above 200°C, modern ligand-assisted protocols can be effective at lower temperatures (80-150°C).[2] | High temperatures can promote the homocoupling of the phenyl halide. Lowering the temperature can decrease the rate of biphenyl formation relative to the desired C-N coupling, leading to a higher yield of 9-phenylcarbazole.[2] |
| High Catalyst Loading | Optimize the loading of the copper catalyst. | While catalytic, excessively high concentrations of copper can sometimes favor the homocoupling of the aryl halide.[2] Reducing the catalyst loading can minimize this side reaction. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF or NMP.[2] | These solvents can facilitate the desired N-arylation at lower temperatures, improving the reaction rate and selectivity.[2] |
Issue 2: Large Amount of Unreacted Carbazole
| Potential Cause | Troubleshooting Strategy | Scientific Rationale & Expected Outcome |
| Insufficient Base | Ensure an adequate amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used. The base should be finely powdered and anhydrous.[2] | The base is crucial for the deprotonation of carbazole to form the nucleophile. Incomplete deprotonation will lead to a lower conversion to the desired product.[2] |
| Poor Quality Copper Catalyst | Use activated copper powder or a well-defined copper(I) salt (e.g., CuI).[2] | The surface activity of the copper catalyst is critical for the reaction. Using a high-quality, active catalyst will increase the reaction rate and drive the reaction to completion.[2] |
| Short Reaction Time | Increase the reaction time and monitor the consumption of carbazole by TLC or GC.[2] | The reaction may require more time to reach completion. Ensuring the complete consumption of the starting material will maximize the yield of the desired product.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a milder and often more efficient alternative to the Ullmann condensation, employing a palladium catalyst with a phosphine ligand.[1]
Issue 1: Formation of Homocoupling Byproducts (e.g., Biphenyl)
| Potential Cause | Troubleshooting Strategy | Scientific Rationale & Expected Outcome |
| Inefficient Ligand | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos.[2] | These ligands promote the desired reductive elimination step to form the C-N bond over side reactions like aryl halide homocoupling.[2][6] |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2] | Oxygen can lead to the deactivation of the palladium catalyst and promote homocoupling side reactions.[2] Maintaining an inert atmosphere will minimize catalyst deactivation and reduce the formation of byproducts. |
| Suboptimal Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be preferable to avoid decomposition.[2][3] | The base must be strong enough to deprotonate the carbazole without promoting side reactions or causing catalyst deactivation. |
Issue 2: Low or Stalled Reaction Conversion
| Potential Cause | Troubleshooting Strategy | Scientific Rationale & Expected Outcome |
| Inappropriate Palladium Precatalyst | Use a stable and readily activated palladium precatalyst, such as Pd₂(dba)₃ or a pre-formed Pd-ligand complex.[2] | A reliable precatalyst ensures consistent and reproducible generation of the active catalytic species. |
| High Reaction Temperature | Optimize the temperature to be high enough for a reasonable reaction rate but low enough to prevent catalyst decomposition.[2] | Excessively high temperatures can lead to the decomposition of the palladium catalyst, reducing its lifetime and the overall yield. |
| Inhibitory Effect of Byproducts | In some cases, byproducts from the precatalyst activation, such as NH-carbazole from 2-aminobiphenyl-based palladacycles, can form stable complexes with palladium, slowing the reaction.[2] | Using a different precatalyst or optimizing the reaction conditions can mitigate this inhibitory effect, maintaining catalytic turnover and improving reaction efficiency.[7] |
Experimental Protocols
Optimized Buchwald-Hartwig Synthesis of 9-Phenylcarbazole
This protocol is adapted from a literature procedure and is designed to provide a high yield of 9-phenylcarbazole with minimal byproduct formation.[8]
Materials:
-
9H-Carbazole (20 g, 120 mmol)
-
Bromobenzene (28.2 g, 179 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.095 g, 1.196 mmol)
-
Tri-tert-butylphosphine (4.78 mL of a 1.0 M solution in toluene, 4.78 mmol)
-
Potassium carbonate (K₂CO₃) (24.80 g, 179 mmol)
-
18-Crown-6 (3.16 g, 11.96 mmol)
-
Xylene (400 mL, anhydrous)
Procedure:
-
Catalyst-Ligand Premixing: In a dry round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ and tri-tert-butylphosphine to 400 mL of dry xylene.[8] Stir the mixture for 20 minutes at room temperature.[8]
-
Addition of Reactants: To the catalyst mixture, add 9H-carbazole, bromobenzene, 18-Crown-6, and potassium carbonate in sequence.[8]
-
Reaction: Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere.[8] Monitor the reaction progress by TLC or GC-MS.[8]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[8] Decant the xylene solution to separate it from the solid residues.[8]
-
Purification: Concentrate the decanted solution under reduced pressure to remove the xylene.[8] Purify the resulting residue by vacuum distillation to obtain 9-phenylcarbazole as a white solid.[8] An expected yield of approximately 97% can be achieved.[8]
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig synthesis of 9-phenylcarbazole.
Caption: Logical workflow for troubleshooting byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Achieving High-Purity 3-phenyl-9H-carbazole
Welcome to the technical support center for the synthesis and purification of 3-phenyl-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, we address common challenges encountered during its synthesis and provide in-depth, field-proven troubleshooting strategies to enhance the purity of your final product.
Introduction: The Critical Role of Purity
This compound and its derivatives are pivotal in the development of advanced materials, particularly for organic light-emitting diodes (OLEDs), and are also significant in the synthesis of pharmaceuticals and agrochemicals.[1][2] The performance and efficacy of these final products are directly contingent on the purity of the carbazole intermediates. Even trace impurities can significantly compromise the electronic properties of OLEDs or the therapeutic efficacy and safety of a drug candidate. This guide provides a structured approach to identifying and mitigating common purity issues.
Troubleshooting Guide: Common Issues and Solutions
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Incomplete Reaction or Low Yield in Suzuki Coupling
Question: I am synthesizing this compound via a Suzuki coupling of 3-bromo-9H-carbazole and phenylboronic acid, but I'm observing a low yield and significant amounts of starting material in my crude product. What are the likely causes and how can I optimize the reaction?
Answer:
Low conversion in Suzuki-Miyaura coupling reactions is a frequent challenge and can often be traced back to several key factors related to the catalyst, reagents, and reaction conditions.
Causality and Expert Insights:
The Suzuki coupling mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[3] A failure in any of these steps can halt the reaction. The oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-limiting step and can be influenced by the electron density of the aryl halide.[4] Transmetalation, where the organic group is transferred from the boron atom to the palladium, is facilitated by a base. The choice of base and solvent is critical for the reaction's success.
Troubleshooting Protocol:
-
Catalyst and Ligand Selection:
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the reaction. For electron-rich aryl halides, bulky, electron-rich phosphine ligands like SPhos or XPhos can enhance the rate of oxidative addition.[5]
-
-
Solvent and Base Optimization:
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous basic solution is common. The aqueous phase is crucial for the activity of inorganic bases like K₂CO₃ or K₃PO₄.
-
Base Strength: The choice of base is critical. K₃PO₄ is a stronger base than K₂CO₃ and can be more effective in some cases. If your starting materials are sensitive to strong bases, a milder base like CsF may be beneficial.[5]
-
-
Boronic Acid Quality:
-
Purity and Stability: Boronic acids can degrade over time, especially if they are electron-deficient.[5] Use fresh, high-purity phenylboronic acid. Consider using a more stable boronate ester, such as a pinacol ester, which can be more robust.
-
Experimental Workflow for Optimization:
Caption: Suzuki Coupling Optimization Workflow.
Issue 2: Presence of Homocoupling Byproducts
Question: My crude product is contaminated with significant amounts of biphenyl and 3,3'-bi(9H-carbazole). How can I minimize the formation of these homocoupling byproducts?
Answer:
Homocoupling is a common side reaction in Suzuki couplings, leading to the formation of dimers of the starting materials.
Causality and Expert Insights:
Homocoupling of boronic acids is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes if the reaction is not properly degassed.[6] Homocoupling of the aryl halide can also occur, though it is generally less common.
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: As mentioned previously, thoroughly degas your solvent and maintain a positive pressure of an inert gas throughout the reaction.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.
-
Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period.
-
Stoichiometry of Reactants: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the desired cross-coupling reaction to completion and minimize homocoupling of the aryl halide.
Issue 3: Difficulties in Purifying the Crude Product by Column Chromatography
Question: I am having trouble separating this compound from a closely eluting impurity using column chromatography. What strategies can I employ to improve the separation?
Answer:
Purification of carbazole derivatives by column chromatography can be challenging due to their similar polarities.[7]
Causality and Expert Insights:
The effectiveness of column chromatography depends on the differential partitioning of the components of a mixture between the stationary phase (e.g., silica gel) and the mobile phase (the eluent). If the desired product and an impurity have very similar polarities, they will travel down the column at similar rates, resulting in poor separation.
Troubleshooting Protocol:
-
Optimize the Solvent System:
-
TLC Analysis: Before running a column, systematically test different solvent systems using thin-layer chromatography (TLC). A good solvent system will give your desired product an Rf value of around 0.2-0.3 and show good separation from impurities.[8]
-
Solvent Polarity: For carbazole derivatives, a common eluent is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7][8] Carefully adjust the ratio of these solvents to fine-tune the separation.
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.[9]
-
-
Alternative Stationary Phases:
Data Summary: Recommended Solvent Systems for Carbazole Purification
| Stationary Phase | Mobile Phase (Starting Point) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate (9:1) | Good for general purification of carbazole derivatives. Adjust ratio for optimal separation. |
| Silica Gel | Petroleum Ether / Dichloromethane | Can provide different selectivity compared to hexane/ethyl acetate. |
| Alumina | Hexane / Ethyl Acetate | Useful for basic or acid-sensitive carbazoles. |
Experimental Workflow for Column Chromatography:
Caption: Column Chromatography Workflow.
Issue 4: Persistent Colored Impurities
Question: My final product has a persistent yellow or brownish tint, even after column chromatography. How can I remove these colored impurities?
Answer:
Colored impurities are often highly polar, oxidized byproducts that can be difficult to remove completely by chromatography alone.
Causality and Expert Insights:
These impurities can arise from side reactions during the synthesis or from degradation of the product or starting materials. They are often present in very small quantities but can have a significant visual impact.
Troubleshooting Protocol:
-
Activated Charcoal Treatment:
-
Dissolve the impure product in a suitable hot solvent (e.g., ethanol or acetone).
-
Add a small amount of activated charcoal (typically 1-2% by weight).
-
Heat the mixture for a short period (10-15 minutes). The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal. Be cautious as the product may crystallize prematurely if the solution cools too quickly.[8]
-
-
Recrystallization:
-
Recrystallization is an excellent technique for removing small amounts of impurities and can often remove residual color.[11][12][13][14]
-
The key is to find a solvent in which your product is highly soluble at high temperatures but sparingly soluble at low temperatures.[13] Common solvents for recrystallizing carbazoles include ethanol, isopropanol, and acetone.[10][15]
-
Recrystallization Protocol:
-
Solvent Selection: Test the solubility of your product in various solvents to find the ideal one.
-
Dissolution: Dissolve the impure compound in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for this compound?
A1: While classical methods like the Graebe-Ullmann synthesis exist, modern cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are generally preferred.[16][17][18] The Suzuki coupling is often favored for its relatively mild conditions and high functional group tolerance. The Buchwald-Hartwig amination, coupling an aryl halide with carbazole, is also a very effective method.[1][19][20][21]
Q2: Can I use sublimation to purify this compound?
A2: Yes, sublimation can be a very effective purification technique for organic solids that can transition directly from a solid to a gas phase without melting.[11][12][13][14][22] It is particularly useful for removing non-volatile impurities. This process is often performed under reduced pressure to lower the required temperature and prevent thermal decomposition.[22]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any organic impurities.[23][24][25][26][27]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of the sample and detecting even trace impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Q4: My Buchwald-Hartwig amination reaction is sluggish. What can I do?
A4: Similar to the Suzuki coupling, the efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[1]
-
Ligand: Use bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Hartwig groups).
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically preferred.
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so rigorous exclusion of air is critical.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. youtube.com [youtube.com]
- 13. byjus.com [byjus.com]
- 14. scribd.com [scribd.com]
- 15. data.epo.org [data.epo.org]
- 16. Graebe-Ullmann Synthesis [drugfuture.com]
- 17. researchgate.net [researchgate.net]
- 18. 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. rsc.org [rsc.org]
- 27. researchgate.net [researchgate.net]
Degradation pathways and stability issues of 3-phenyl-9H-carbazole
Welcome to the technical support center for 3-phenyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will delve into the degradation pathways and stability issues of this compound, offering practical solutions and theoretical insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry place, away from light.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidative degradation.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[1][3] If there is a risk of generating dust, use a fume hood or a ventilated enclosure and consider respiratory protection.[1]
Solution Stability
Q3: I'm observing a change in the color of my this compound solution over time. What could be the cause?
A3: A color change in your solution is often an indication of degradation. This can be triggered by exposure to light (photodegradation) or air (oxidation). The carbazole moiety is known to be susceptible to oxidation, which can lead to the formation of colored byproducts.[4] Ensure your solutions are freshly prepared and protected from light by using amber vials or covering your glassware with aluminum foil.
Q4: In which solvents is this compound most stable for solution-based assays?
A4: While solubility is a key consideration, for stability, aprotic solvents are generally preferred to minimize the risk of hydrogen bonding interactions that could potentially facilitate degradation pathways.[5] However, the choice of solvent will ultimately depend on your specific experimental requirements. It is always best practice to evaluate the stability of this compound in your chosen solvent system as part of your method development.
Troubleshooting Guide: Degradation and Stability Issues
This section provides a structured approach to identifying and resolving common stability-related problems encountered during the handling and analysis of this compound.
Issue 1: Appearance of Unexpected Peaks in Chromatogram
Symptom: You observe new peaks in your HPLC or LC-MS chromatogram that were not present in the initial analysis of your this compound sample.
Possible Causes and Solutions:
-
Oxidative Degradation: The carbazole nucleus is susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or oxidizing agents. This can lead to the formation of hydroxylated derivatives or dimerization products.[4][6]
-
Troubleshooting:
-
Prepare samples in degassed solvents.
-
Avoid sources of metal contamination.
-
If oxidative degradation is suspected, perform a forced degradation study with a mild oxidizing agent (e.g., hydrogen peroxide) to confirm the identity of the degradation products.
-
-
-
Photodegradation: Exposure to UV or ambient light can induce degradation.
-
Troubleshooting:
-
Protect your samples and solutions from light at all stages of your experiment.
-
Conduct a photostability study by exposing a solution of this compound to a controlled light source (as per ICH Q1B guidelines) to identify any light-induced degradants.
-
-
-
Thermal Degradation: Although the carbazole ring is generally thermally stable, prolonged exposure to high temperatures can cause degradation.[7]
-
Troubleshooting:
-
Avoid excessive heating during sample preparation or analysis.
-
Perform a thermal stress study by heating a solid or solution sample at an elevated temperature to assess its thermal liability.
-
-
Issue 2: Poor Mass Balance in Stability Studies
Symptom: In your forced degradation studies, the sum of the assay value of this compound and the peak areas of all known degradation products is significantly less than 100%.
Possible Causes and Solutions:
-
Formation of Non-Chromophoric Degradants: Some degradation pathways may lead to products that do not have a UV chromophore and are therefore not detected by a standard UV detector.
-
Troubleshooting:
-
Use a mass spectrometer (LC-MS) in conjunction with your UV detector to look for potential non-chromophoric products.
-
Consider using a universal detector, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), in parallel with your UV detector.
-
-
-
Formation of Insoluble Degradants: Degradation products may precipitate out of solution, leading to their underestimation.
-
Troubleshooting:
-
Visually inspect your stressed samples for any signs of precipitation.
-
If precipitation is observed, try to dissolve the precipitate in a stronger solvent and analyze the resulting solution.
-
-
-
Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.
-
Troubleshooting:
-
Use headspace gas chromatography (GC) to analyze for volatile degradation products.
-
-
Forced Degradation and Stability Indicating Method Development
A crucial aspect of drug development is understanding the degradation pathways of a molecule under various stress conditions.[8][9] This is achieved through forced degradation studies, which are also essential for developing a stability-indicating analytical method.[10][11]
Predicted Degradation Pathways of this compound
Based on the known chemistry of the carbazole and phenyl moieties, the following degradation pathways are predicted under forced degradation conditions:
-
Oxidative Degradation: The electron-rich carbazole ring is susceptible to oxidation. Potential degradation products include hydroxylated derivatives at various positions on the carbazole ring system.[6] Furthermore, dimerization of the carbazole radical cation to form bicarbazole species is a known reaction pathway.[4]
-
Photolytic Degradation: Similar to oxidative stress, exposure to light can generate radical species, potentially leading to hydroxylation, dimerization, or cleavage of the C-N bond between the phenyl and carbazole rings.[12]
-
Hydrolytic Degradation: The this compound molecule does not contain readily hydrolyzable functional groups. Therefore, it is expected to be stable under acidic, basic, and neutral hydrolytic conditions.
-
Thermal Degradation: The carbazole and phenyl rings are aromatic and thus possess high thermal stability.[7] Significant degradation is not expected under typical thermal stress conditions (e.g., up to 80°C).
Below is a conceptual diagram of the potential degradation pathways:
Caption: Predicted degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours. For solid-state thermal stress, place the powdered compound in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol: Development of a Stability-Indicating HPLC Method
This protocol provides a workflow for developing an HPLC method capable of separating this compound from its potential degradation products.
Caption: Workflow for stability-indicating HPLC method development.
1. Initial Method Scouting:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).
-
Detection: Use a photodiode array (PDA) detector to monitor the elution and obtain UV spectra of all peaks. A wavelength of 292 nm is a good starting point based on the UV spectrum of the carbazole moiety.
2. Forced Degradation:
-
Perform the forced degradation study as described in the previous protocol.
3. Method Optimization:
-
Analyze the stressed samples using the initial HPLC method.
-
The goal is to achieve baseline separation of the main peak from all degradation product peaks.
-
If co-elution is observed, optimize the method by adjusting:
-
The gradient profile (slope and duration).
-
The mobile phase composition (e.g., trying methanol as the organic modifier).
-
The pH of the aqueous phase.
-
The column temperature.
-
If necessary, screen different column stationary phases (e.g., phenyl-hexyl, cyano).
-
4. Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is done by analyzing the stressed samples and ensuring peak purity of the main peak using a PDA detector and/or mass spectrometry.
Data Summary
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acid Hydrolysis (0.1 N HCl, 60°C) | Stable | None expected |
| Base Hydrolysis (0.1 N NaOH, 60°C) | Stable | None expected |
| Neutral Hydrolysis (Water, 60°C) | Stable | None expected |
| Oxidation (3% H₂O₂, RT) | Labile | Hydroxylated derivatives, Bicarbazole dimers |
| Thermal (60°C) | Stable | None expected |
| Photolytic (ICH Q1B) | Labile | Hydroxylated derivatives, Bicarbazole dimers, Carbazole, Biphenyl |
References
- 1. uprm.edu [uprm.edu]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 5. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
- 6. Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenyl Derivatives Modulate the Luminescent Properties and Stability of CzBTM-Type Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ijcrt.org [ijcrt.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 3-Phenyl-9H-Carbazole Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges of 3-phenyl-9H-carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this class of compounds. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to assist you in your experimental endeavors. Our focus is on providing not just protocols, but the underlying scientific principles to empower your research decisions.
Introduction to the Challenge
This compound and its derivatives are a significant class of heterocyclic compounds, widely explored for their potential in medicinal chemistry and materials science.[1][2] A common hurdle in their practical application is their inherent low aqueous solubility, stemming from their rigid, aromatic structure.[3][4] This poor solubility can significantly hinder bioavailability and formulation development, making it a critical parameter to address in research and development.[5][6] This guide will walk you through various established and advanced techniques to systematically enhance the solubility of these compounds.
Troubleshooting Guides & FAQs
Section 1: Initial Assessment & Basic Strategies
Question: My this compound derivative is showing very low solubility in aqueous buffers. What are the first steps I should take?
Answer:
Your initial approach should focus on understanding the physicochemical properties of your specific derivative and exploring simple, direct methods for solubility enhancement.
-
pH Modification: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[7][8]
-
Causality: The carbazole nitrogen is weakly acidic, and depending on the substituents on the phenyl ring or the carbazole core, your derivative might have acidic or basic functional groups. Adjusting the pH can lead to the formation of a salt, which is generally more soluble than the neutral form.[9][10]
-
Experimental Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess of your compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Plot solubility versus pH to determine the optimal pH for solubilization.
-
-
-
Cosolvency: This is a widely used technique to increase the solubility of nonpolar compounds in aqueous solutions by adding a water-miscible organic solvent.[11][12]
-
Causality: Cosolvents work by reducing the polarity of the aqueous environment, which decreases the interfacial tension between the hydrophobic solute and the solvent, leading to increased solubility.
-
Common Cosolvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used.[6][12]
-
Experimental Workflow:
Caption: Cosolvency Screening Workflow.
-
Section 2: Advanced Formulation Strategies
If basic methods do not yield the desired solubility, more advanced formulation techniques should be considered.
Question: I've tried pH adjustment and cosolvents with limited success. What are the next-level techniques to significantly improve the solubility of my carbazole derivative?
Answer:
For compounds that are particularly challenging to solubilize, techniques that alter the physical state of the drug or encapsulate it within a carrier system are often more effective.
2.1 Solid Dispersions
What it is: A solid dispersion refers to a system where a poorly water-soluble drug is dispersed within a hydrophilic carrier or matrix at a solid state.[13][14]
Why it works:
-
Particle Size Reduction: The drug is dispersed at a molecular or amorphous level, effectively reducing its particle size to the minimum, which increases the surface area for dissolution.[14][15]
-
Increased Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug.[14]
-
Amorphous State: The drug may exist in a higher-energy amorphous state, which has greater solubility than the stable crystalline form.[14]
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[13][16]
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve both the carbazole derivative and the hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol, methanol, or a mixture).[15]
-
Ensure complete dissolution to achieve a homogenous solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is then dried further under vacuum to remove any residual solvent.
-
The dried solid dispersion can be milled and sieved to obtain a uniform powder.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature and absence of drug-carrier interactions.
-
Perform dissolution studies to compare the release profile of the solid dispersion with the pure drug.
2.2 Nanosuspensions
What it is: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants or polymers.[17][18]
Why it works:
-
Increased Surface Area: The reduction of particle size to the nanometer range leads to a significant increase in the surface area, which, according to the Noyes-Whitney equation, increases the dissolution velocity.[19]
-
Increased Saturation Solubility: The Kelvin equation describes how saturation solubility increases with decreasing particle size.[20]
Preparation Methods:
-
Top-Down Technologies (Milling): High-pressure homogenization or media milling are common techniques.[6]
-
Bottom-Up Technologies (Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of stabilizers.[20]
Experimental Workflow (High-Pressure Homogenization):
Caption: Nanosuspension Preparation Workflow.
2.3 Cyclodextrin Complexation
What it is: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your carbazole derivative, forming inclusion complexes.[10][21]
Why it works: The hydrophilic exterior of the cyclodextrin-drug complex imparts water solubility to the otherwise insoluble drug.[22][23]
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[23][24] A study has shown that hydroxypropyl-β-cyclodextrin can significantly enhance the fluorescence of carbazole, indicating complex formation.[25]
Experimental Protocol (Phase Solubility Study):
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess amount of the this compound derivative to each cyclodextrin solution.
-
Equilibrate the mixtures for 24-72 hours at a constant temperature.
-
Separate the undissolved drug by filtration or centrifugation.
-
Determine the concentration of the dissolved drug in the supernatant by a suitable analytical method (e.g., HPLC).
-
Plot the concentration of the dissolved drug against the cyclodextrin concentration. The slope of this plot can be used to determine the stability constant and the stoichiometry of the complex.
Section 3: Data Comparison & Method Selection
Question: How do I choose the best solubility enhancement technique for my specific this compound derivative?
Answer:
The selection of the most appropriate technique depends on several factors, including the desired level of solubility enhancement, the intended application, and the physicochemical properties of your specific derivative. A comparative summary can guide your decision:
| Technique | Principle of Solubility Enhancement | Typical Fold Increase in Solubility | Key Considerations |
| pH Modification | Salt formation of ionizable groups.[9] | Variable, can be significant for compounds with suitable pKa. | Only applicable to ionizable compounds.[7] |
| Cosolvency | Reduction of solvent polarity.[11] | 2 to 50-fold.[12] | Potential for in vivo precipitation upon dilution; toxicity of some cosolvents.[6] |
| Solid Dispersion | Particle size reduction to molecular level, amorphization.[14] | Can be >100-fold.[26] | Physical stability of the amorphous state; carrier selection is critical.[16] |
| Nanosuspension | Increased surface area and saturation solubility.[17] | Can be >100-fold.[27] | Requires specialized equipment; physical stability (crystal growth) needs to be monitored.[19] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within a hydrophilic host.[21] | 10 to >100-fold.[22] | Stoichiometry and binding constant are important; cost of modified cyclodextrins.[23] |
Logical Relationship for Method Selection:
Caption: Decision tree for selecting a solubility enhancement method.
By systematically applying these troubleshooting guides and understanding the principles behind each technique, you will be well-equipped to overcome the solubility challenges associated with this compound derivatives and advance your research and development efforts.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpbr.in [ijpbr.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 9. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. japsonline.com [japsonline.com]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes [mdpi.com]
- 22. Interaction of Native Cyclodextrins and Their Hydroxypropylated Derivatives with Carbamazepine in Aqueous Solution. Evaluation of Inclusion Complexes and Aggregates Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cyclodextrinnews.com [cyclodextrinnews.com]
- 26. jopcr.com [jopcr.com]
- 27. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 3-Phenyl-9H-Carbazole
Welcome to the technical support center for the synthesis of 3-phenyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important molecular scaffold from the lab bench to larger-scale production. Here, we address common challenges through practical, field-tested troubleshooting guides and frequently asked questions, grounding our advice in the fundamental principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing this compound on a larger scale?
A1: The most prevalent and scalable methods for the synthesis of this compound and its derivatives primarily involve transition metal-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. A more traditional, yet still relevant, method is the Ullmann condensation. The choice of strategy often depends on the availability of starting materials, cost, and the specific functional groups present in the molecule.[1][2][3]
-
Suzuki-Miyaura Coupling: This method typically involves the reaction of a carbazole boronic acid or ester with an aryl halide (or vice versa) in the presence of a palladium catalyst and a base. It is known for its high functional group tolerance and generally good yields.[2][4][5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms the C-N bond by coupling an amine with an aryl halide. For this compound, this could involve an intramolecular cyclization of a suitably substituted biphenyl amine derivative.[1][6] This method is often preferred for its milder reaction conditions compared to traditional methods.[3]
-
Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of C-N bonds. While it often requires harsher conditions (high temperatures), modern advancements with ligands have made it more amenable to scale-up.[1][7][8]
Q2: Which synthetic route is generally more favorable for industrial-scale production of this compound?
A2: For large-scale synthesis, the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are often favored over the traditional Ullmann condensation.[3] This preference is due to their milder reaction conditions, higher yields, greater functional group tolerance, and the catalytic nature of the palladium systems, which reduces the amount of metal waste.[3][6] However, the cost of palladium catalysts and ligands can be a significant factor on an industrial scale. Recent improvements in Ullmann-type reactions, using catalytic amounts of copper and specific ligands, are making this a more economically viable option for certain applications.[3][7]
Q3: What are the critical process parameters to monitor and control during the scale-up of this compound synthesis?
A3: Careful control of several parameters is crucial for a successful and reproducible scale-up. These include:
-
Heat Transfer: Exothermic or endothermic events need to be managed effectively to maintain a consistent reaction temperature. Inadequate heat transfer can lead to side reactions and the formation of impurities.
-
Mixing: Efficient mixing is essential to ensure homogeneity, especially in heterogeneous reaction mixtures involving solids like inorganic bases. Poor mixing can result in localized "hot spots" and incomplete reactions.
-
Reagent Addition Rate: The rate of addition of reagents, particularly the catalyst or base solution, should be carefully controlled to manage the reaction rate and temperature.
-
Inert Atmosphere: Many of the catalytic systems used in these syntheses are sensitive to oxygen. Maintaining an inert atmosphere (e.g., with nitrogen or argon) is critical to prevent catalyst deactivation.[2]
Troubleshooting Guides
Low or No Product Yield
Q: My Suzuki-Miyaura coupling reaction for this compound is giving a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Poor Ligand Choice | The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands often improve catalytic activity. A screening of different ligands may be necessary to find the optimal one for your specific substrates.[1] |
| Incorrect Base | The strength and solubility of the base are crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can impact the reaction rate and selectivity. A weaker base might be insufficient, while a very strong base could lead to side reactions.[1] |
| Poor Quality Reagents | Use dry, high-purity starting materials and anhydrous solvents. Water can interfere with the catalytic cycle. |
| Suboptimal Temperature | The reaction temperature should be optimized. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition or side reactions. |
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Impurity Formation
Q: I am observing significant impurity formation in my large-scale synthesis of this compound. What are the common impurities and how can I minimize them?
A: Common impurities often arise from side reactions involving the starting materials or intermediates.
Common Impurities and Mitigation Strategies
| Impurity | Likely Cause | Mitigation Strategies |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing, insufficient reaction time, or deactivated catalyst. | Improve mixing efficiency, increase reaction time, or add a fresh portion of catalyst. Monitor the reaction progress by TLC or LC-MS.[3] |
| Homocoupling Products (e.g., Biphenyl or Bicarbazole) | This can occur, especially at higher temperatures or with certain catalyst systems. | Lower the reaction temperature, screen different ligands, or adjust the stoichiometry of the reactants. |
| Dehalogenation of Aryl Halide | Presence of protic impurities or side reactions with the base. | Use anhydrous solvents and ensure the base is not overly aggressive. |
| Products of Side Reactions | Depending on the functional groups present, other side reactions can occur. | A thorough understanding of the reactivity of your specific substrates is necessary. Protective group strategies may be required. |
Purification Challenges at Scale
Q: Column chromatography is not practical for purifying my multi-kilogram batch of this compound. What are the recommended large-scale purification methods?
A: At a larger scale, purification strategies need to be both effective and economical.
-
Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale. The key is to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Slurry Washing: Suspending the crude product in a solvent in which it is poorly soluble, while impurities are more soluble, can be an effective purification step.
-
Trituration: Grinding the crude solid with a small amount of solvent can help remove adsorbed impurities.
Solvent Selection for Recrystallization
A systematic approach to solvent screening is recommended. Start with common laboratory solvents and evaluate the solubility of the crude product at room temperature and at the solvent's boiling point.
| Solvent | Solubility at RT | Solubility at Boiling | Comments |
| Ethanol | Low | High | A good starting point for many organic solids. |
| Toluene | Low | High | Can be effective for less polar compounds. |
| Ethyl Acetate/Hexane | Variable | Variable | A common solvent mixture for adjusting polarity. |
| Dichloromethane | High | N/A | Often too good a solvent for recrystallization but can be used for trituration. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
3-Bromo-9H-carbazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: To an appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-9H-carbazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Catalyst Addition: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.01-0.03 eq) and triphenylphosphine (0.04-0.12 eq) in a small amount of degassed toluene. Add the catalyst solution to the reactor.
-
Reaction: Heat the reaction mixture to reflux (around 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or toluene).
Workflow for Suzuki-Miyaura Synthesis
Caption: A step-by-step workflow for the Suzuki-Miyaura synthesis of this compound.
Safety Considerations
The scale-up of any chemical synthesis requires a thorough safety assessment.
-
Reagent Handling: Handle all chemicals in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11][12]
-
Palladium and Copper Catalysts: While used in small quantities, these heavy metal catalysts should be handled with care. Avoid inhalation of dust.
-
Solvents: Organic solvents like toluene are flammable and should be handled away from ignition sources.
-
Bases: Strong bases like potassium carbonate can be corrosive. Avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal-containing waste, according to institutional and local regulations.
Analytical Characterization
Confirming the identity and purity of the final product is a critical step.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) is typically used.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the this compound.
-
Infrared (IR) Spectroscopy: Can be used to identify the key functional groups present in the molecule.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles | MDPI [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. carlroth.com [carlroth.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing OLED Performance with 3-Phenyl-9H-Carbazole Hosts
Welcome to the technical support center for the optimization of Organic Light-Emitting Diodes (OLEDs) utilizing 3-phenyl-9H-carbazole and its derivatives as host materials. This guide is designed for researchers, scientists, and professionals in drug development who are working to enhance the efficiency, stability, and overall performance of their OLED devices. Here, we address common challenges encountered during experimentation, providing in-depth, field-proven insights and solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to diagnosing and resolving specific problems you may encounter during the fabrication and testing of OLEDs with this compound hosts.
Issue 1: Low External Quantum Efficiency (EQE) and Luminance
Question: My OLED device with a this compound host shows significantly lower EQE and brightness than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low EQE and luminance are common indicators of underlying issues in device fabrication or material properties. The primary causes often revolve around inefficient charge balance and exciton quenching.
Potential Causes and Troubleshooting Steps:
-
Material Purity: Even trace impurities in the this compound host or other organic layers can act as charge traps or quenching sites, which significantly degrades device performance and lifespan.[1][2]
-
Recommended Action: Verify the purity of your carbazole host using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If impurities are detected, purify the material through sublimation or recrystallization.[3]
-
-
Inefficient Charge Balance: An imbalance between the number of holes and electrons injected into and transported through the emissive layer is a primary cause of poor performance.[4] Carbazole derivatives are known for their excellent hole-transporting properties, which can sometimes lead to an excess of holes reaching the emissive layer.[1][5]
-
Recommended Action:
-
Optimize Layer Thickness: Modify the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to better balance charge carrier mobilities.
-
Introduce Charge Blocking Layers: Incorporate an electron-blocking layer (EBL) between the emissive layer (EML) and the HTL, or a hole-blocking layer (HBL) between the EML and the ETL to confine charge carriers within the emissive layer.[5]
-
-
-
Poor Energy Level Alignment: Mismatched energy levels between the this compound host and adjacent layers (HTL, ETL, and guest emitter) can hinder efficient charge injection and energy transfer.
-
Recommended Action: Ensure proper energy level alignment. You may need to consider using different HTL or ETL materials that are better matched with your carbazole host.
-
Issue 2: High Efficiency Roll-Off at Increased Brightness
Question: The efficiency of my phosphorescent OLED (PhOLED) drops dramatically as I increase the current density. How can I mitigate this efficiency roll-off?
Answer: High efficiency roll-off is a critical issue, particularly in PhOLEDs, and is often attributed to triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA).[6]
Potential Causes and Troubleshooting Steps:
-
Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons in the emissive layer becomes high, leading to quenching through TTA.[6][7]
-
Recommended Action:
-
Optimize Dopant Concentration: Systematically vary the concentration of the phosphorescent dopant within the this compound host. Lowering the concentration can reduce the probability of TTA.[8]
-
Utilize a Bipolar Host: A bipolar host, capable of transporting both holes and electrons effectively, can broaden the recombination zone and reduce the local exciton density.[8] While this compound is primarily a hole transporter, creating co-host systems or using derivatives with electron-transporting moieties can induce bipolar characteristics.[9][10]
-
-
-
Inadequate Triplet Energy of the Host: If the triplet energy (T1) of the this compound host is not sufficiently higher than that of the phosphorescent guest, reverse energy transfer can occur, leading to efficiency losses.
-
Recommended Action: Measure the triplet energy of your host material using low-temperature phosphorescence spectroscopy. Ensure it is at least 0.2 eV higher than the T1 of the emitter to prevent back energy transfer.
-
Issue 3: Color Instability and Spectral Changes
Question: The emission color of my OLED is not pure or it changes with the operating voltage. What is causing this and how can I fix it?
Answer: Color instability can arise from parasitic emission from layers other than the intended guest emitter or a shift in the recombination zone.
Potential Causes and Troubleshooting Steps:
-
Emission from the Host or Interfacial Layers: Incomplete energy transfer from the this compound host to the guest emitter can result in parasitic blue emission from the host, leading to a mixed-color output.
-
Recommended Action:
-
Optimize Guest Concentration: Increase the doping concentration of the guest emitter to improve the probability of energy transfer from the host.
-
Improve Host-Guest Energy Overlap: Ensure good spectral overlap between the emission spectrum of the host and the absorption spectrum of the guest.
-
-
-
Shift in the Recombination Zone: As the driving voltage changes, the recombination zone of electrons and holes might shift within the emissive layer or even into adjacent layers, causing emission from different materials.
-
Recommended Action: Enhance charge carrier confinement by optimizing the thickness and material selection for your hole-blocking and electron-blocking layers. A well-balanced charge transport within the device is crucial for a stable recombination zone.
-
Issue 4: Short Operational Lifetime and Device Degradation
Question: My OLED device degrades quickly during operation, showing a rapid decrease in luminance and the formation of dark spots. What are the degradation mechanisms and how can I improve the device's stability?
Answer: Device degradation is a complex issue involving both intrinsic and extrinsic factors. The chemical stability of the organic materials and the device architecture play crucial roles.
Potential Causes and Troubleshooting Steps:
-
Environmental Factors: Exposure to moisture and oxygen during fabrication or operation is a major cause of degradation, leading to the formation of dark spots and quenching of luminescence.
-
Recommended Action:
-
Inert Environment: Fabricate and encapsulate your devices in a glovebox with very low levels of oxygen and moisture (<1 ppm).
-
High-Quality Encapsulation: Use robust encapsulation techniques, such as glass lids with desiccant or thin-film encapsulation, to protect the device from the ambient atmosphere.
-
-
-
Material Instability: The this compound host itself can undergo chemical degradation under electrical stress, leading to the formation of non-emissive species.[3] One common degradation pathway is the cleavage of the C-N bond between the phenyl and carbazole units.[3]
-
Recommended Action:
-
Thermal Management: Operate the device at lower current densities to reduce heat generation, as elevated temperatures can accelerate degradation.[3] Consider improving the heat sinking of your device.
-
Molecular Design: For long-term research, consider synthesizing and testing derivatives of this compound with improved morphological and chemical stability. For example, bulky substituents can prevent molecular aggregation.[2]
-
-
-
Interfacial Instability: The interfaces between the organic layers and the electrodes can be a source of degradation.
-
Recommended Action: Ensure clean and smooth substrate surfaces. The use of interlayers can improve adhesion and reduce interfacial degradation.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that make it a good host material for OLEDs?
A1: this compound and its derivatives are widely used as host materials in OLEDs due to their:
-
High Triplet Energy: This is crucial for hosting high-energy (blue and green) phosphorescent emitters without significant energy back-transfer.[12]
-
Good Hole Transport Properties: The carbazole moiety facilitates efficient hole injection and transport.[1][5]
-
High Thermal Stability: These materials generally exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), which is important for device longevity and stability during operation.[1][13]
-
Morphological Stability: They tend to form stable amorphous films, which is beneficial for uniform device performance.
Q2: What is a "bipolar host" and is this compound considered one?
A2: A bipolar host is a material that can effectively transport both holes and electrons. This balanced charge transport is critical for achieving a wide recombination zone, high efficiency, and reduced efficiency roll-off.[8] While this compound is an excellent hole transporter, it is generally considered a unipolar host material. To achieve bipolar characteristics, it can be used in a co-host system with an electron-transporting material, or chemically modified by incorporating electron-withdrawing groups into its molecular structure.[9][10]
Q3: How critical is the purity of this compound for device performance?
A3: The purity of all organic materials used in OLED fabrication, including the host, is paramount. Impurities can act as:
-
Charge Traps: This leads to reduced charge carrier mobility and an imbalance in charge transport.
-
Luminescence Quenchers: Impurities can provide non-radiative decay pathways for excitons, thus lowering the photoluminescence quantum yield and the overall device efficiency.[1][2] It is highly recommended to use materials with the highest achievable purity, often requiring purification techniques like temperature-gradient sublimation.
Q4: Can this compound be used as a host for Thermally Activated Delayed Fluorescence (TADF) emitters?
A4: Yes, this compound and its derivatives can be used as hosts for TADF emitters.[14] Similar to PhOLEDs, the host's triplet energy should be higher than that of the TADF guest to ensure efficient energy transfer. Additionally, the host should have suitable HOMO and LUMO levels to facilitate charge injection into the TADF emitter.
Data Presentation
Table 1: Typical Properties of Carbazole-Based Host Materials
| Property | Typical Value Range | Significance for OLED Performance |
| Triplet Energy (T1) | 2.7 - 3.1 eV | Must be higher than the guest emitter to prevent back energy transfer.[6] |
| HOMO Level | 5.4 - 6.0 eV | Influences hole injection from the HTL. |
| LUMO Level | 2.0 - 2.8 eV | Influences electron injection from the ETL. |
| Glass Transition Temp. (Tg) | > 100 °C | High Tg indicates good morphological stability of the thin film.[13] |
| Hole Mobility | 10⁻⁴ - 10⁻³ cm²/Vs | High mobility is desirable for efficient hole transport. |
| Electron Mobility | 10⁻⁶ - 10⁻⁵ cm²/Vs | Lower than hole mobility, contributing to unipolar character. |
Experimental Protocols & Visualizations
Standard Workflow for OLED Fabrication and Troubleshooting
The process of creating and optimizing an OLED is systematic. The following diagram illustrates a typical workflow, from material preparation to performance analysis and troubleshooting.
Caption: A standard workflow for OLED fabrication and analysis.
Troubleshooting Decision Tree for Low EQE
This diagram provides a logical path for diagnosing the root cause of low External Quantum Efficiency in your devices.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 5. nbinno.com [nbinno.com]
- 6. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 7. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. OLED - Wikipedia [en.wikipedia.org]
- 12. noctiluca.eu [noctiluca.eu]
- 13. mdpi.com [mdpi.com]
- 14. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Perovskite Solar Cell Efficiency with 3-Phenyl-9H-Carbazole Derivatives
Welcome to the technical support center for researchers and scientists working with 3-phenyl-9H-carbazole and its derivatives as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your device performance. The carbazole moiety and its derivatives are known for their excellent hole-transport properties, thermal stability, and ease of functionalization, making them a promising class of materials for next-generation photovoltaics.[1][2] However, achieving high-efficiency and stable devices requires careful optimization of material synthesis, device fabrication, and interfacial engineering.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with this compound-based HTMs.
Q1: Why is my device efficiency lower than expected when using a this compound-based HTM?
A1: Low power conversion efficiency (PCE) can stem from several factors:
-
Energy Level Mismatch: The highest occupied molecular orbital (HOMO) energy level of the HTM may not be well-aligned with the valence band of the perovskite, hindering efficient hole extraction.[3] It is crucial to select or synthesize carbazole derivatives with appropriate energy levels for your specific perovskite composition.
-
Poor Film Morphology: Incomplete coverage, pinholes, or aggregation of the HTM layer can create shunt pathways and increase recombination losses.[4] Optimization of the deposition process (e.g., solution concentration, spin coating parameters, and annealing temperature) is critical.
-
Interfacial Defects: Defects at the perovskite/HTM interface can act as recombination centers, reducing the open-circuit voltage (Voc) and fill factor (FF). Surface passivation of the perovskite layer before HTM deposition can mitigate this issue.[5]
-
Low Hole Mobility: While carbazole derivatives generally exhibit good hole mobility, suboptimal molecular packing or impurities can reduce charge transport efficiency.[6]
Q2: I'm observing rapid degradation of my device. What are the likely causes?
A2: Device instability is a significant challenge in PSCs and can be attributed to:
-
Moisture and Oxygen Ingress: Perovskite materials are notoriously sensitive to moisture and oxygen, which can lead to the degradation of the perovskite crystal structure.[7][8] Carbazole-based HTMs with hydrophobic properties can enhance the device's resistance to moisture.[5] Proper encapsulation is also essential for long-term stability.
-
Thermal Stress: Elevated temperatures can cause the decomposition of both the perovskite and organic HTM layers.[7][8] Carbazole derivatives with high glass transition temperatures (Tg) and decomposition temperatures (Td) are preferred for improved thermal stability.[2][9]
-
UV Instability: Prolonged exposure to UV light can induce photochemical reactions that degrade the perovskite and some organic HTMs.[7][10] The use of UV-filtering layers or engineering the HTM for greater photostability can help.
-
Ion Migration: Mobile ions within the perovskite layer, such as iodide, can migrate and react with the electrodes or the HTM, leading to performance decay.[11]
Q3: How do different functional groups on the this compound core affect device performance?
A3: The functional groups attached to the carbazole core play a crucial role in tuning the material's properties:
-
Electron-donating groups (e.g., methoxy) can raise the HOMO level, potentially improving the energy level alignment with the perovskite for better hole extraction.[12][13]
-
Electron-withdrawing groups (e.g., cyano) can lower the HOMO level and potentially increase the open-circuit voltage.[3]
-
Bulky side chains can influence the morphology and solubility of the HTM and can help prevent molecular aggregation, leading to more uniform films.[9]
-
Anchoring groups , such as phosphonic or carboxylic acids, are used in self-assembled monolayer (SAM) applications to form strong bonds with the underlying substrate (e.g., ITO or SnO2), ensuring uniform coverage and efficient hole collection.[12][14]
Q4: What are the advantages of using a self-assembled monolayer (SAM) based on a carbazole derivative?
A4: Carbazole-based SAMs offer several advantages as hole-selective contacts:
-
Ultrathin Layer: SAMs form a very thin, uniform layer, which minimizes series resistance and parasitic absorption losses.
-
Defect Passivation: The anchoring groups of the SAM can passivate surface defects on the perovskite or the transparent conductive oxide, reducing non-radiative recombination.[4]
-
Improved Energy Level Alignment: SAMs can modify the work function of the electrode to achieve a more favorable energy level alignment for efficient hole extraction.[4]
-
Enhanced Stability: The formation of a dense, ordered monolayer can act as a barrier against moisture and other environmental degradants.[4]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common experimental issues.
| Symptom | Possible Causes | Troubleshooting Steps & Solutions |
| Low Open-Circuit Voltage (Voc) | 1. Poor energy level alignment between the perovskite and HTM. 2. High recombination rates at the perovskite/HTM interface. 3. Shunt pathways in the device. | 1. Select a carbazole derivative with a deeper HOMO level. Consider using electron-withdrawing substituents. 2. Introduce a perovskite surface passivation layer (e.g., with Lewis base molecules) before HTM deposition. 3. Optimize the HTM film quality to ensure complete and uniform coverage. Check for pinholes using microscopy techniques. |
| Low Short-Circuit Current (Jsc) | 1. Inefficient hole extraction from the perovskite to the HTM. 2. Poor light absorption due to a thick or non-uniform HTM layer. 3. Charge recombination within the device. | 1. Ensure good energy level alignment. Verify the hole mobility of the HTM. 2. Optimize the concentration of the HTM solution and spin-coating parameters to achieve the desired thickness. 3. Improve the quality of the perovskite and HTM layers to reduce defect density. |
| Low Fill Factor (FF) | 1. High series resistance. 2. Low shunt resistance. 3. Poor charge transport in the HTM layer. | 1. Optimize the thickness of the HTM layer. Ensure good contact between the HTM and the top electrode. 2. Improve the uniformity of the perovskite and HTM layers to eliminate pinholes.[15][16] 3. Ensure high purity of the synthesized carbazole derivative. Optimize the HTM morphology for better intermolecular π-π stacking. |
| Poor Device Reproducibility | 1. Inconsistent film quality of the perovskite or HTM layers. 2. Variations in environmental conditions during fabrication (humidity, temperature). 3. Degradation of precursor solutions. | 1. Strictly control spin-coating parameters, annealing times, and temperatures.[16] 2. Perform device fabrication in a controlled environment (e.g., a glovebox with low humidity and oxygen levels).[7] 3. Use fresh precursor solutions for each batch of devices. |
| Hysteresis in J-V Curve | 1. Ion migration within the perovskite layer. 2. Charge trapping at interfaces. 3. Unbalanced charge transport. | 1. Incorporate additives into the perovskite to suppress ion migration. 2. Passivate the perovskite surface to reduce trap states. 3. Ensure that the hole mobility of the HTM is well-matched with the electron mobility of the electron transport layer. |
Visualizing the Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting low-efficiency solar cells.
Caption: A flowchart for troubleshooting perovskite solar cells.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Fabrication of an Inverted (p-i-n) Perovskite Solar Cell
This protocol outlines the fabrication of a standard inverted PSC using a carbazole-based HTM.
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the wettability of the surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the this compound derivative in a suitable solvent (e.g., chlorobenzene or a mixture of solvents) at an optimized concentration (typically 1-10 mg/mL).
-
Spin-coat the HTL solution onto the cleaned ITO substrate. A typical two-step program might be 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.
-
Anneal the substrate on a hotplate at the optimized temperature (e.g., 100-150 °C) for 10 minutes.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture).
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite solution onto the HTL-coated substrate. A typical program is a two-step process, with the addition of an anti-solvent (e.g., chlorobenzene) during the second step to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate (e.g., at 100 °C for 60 minutes) to form a crystalline perovskite layer.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a solution of an ETL material (e.g., PC61BM) in a suitable solvent.
-
Spin-coat the ETL solution onto the perovskite layer.
-
Anneal if required by the specific ETL material.
-
-
Top Electrode Deposition:
-
Deposit a buffer layer (e.g., BCP) and then the metal electrode (e.g., Ag or Au) via thermal evaporation through a shadow mask to define the active area of the device.
-
Protocol 2: Characterization of Solar Cell Performance
Accurate characterization is crucial for evaluating device performance.
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²).
-
Measure the J-V curve by sweeping the voltage from reverse to forward bias and vice versa to check for hysteresis.
-
Extract key parameters: Voc, Jsc, FF, and PCE.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE system with a monochromatic light source.
-
Measure the spectral response of the device across the relevant wavelength range (e.g., 300-900 nm).
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the Jsc, which should be consistent with the value obtained from the J-V measurement.[17][18]
-
-
Stability Testing:
-
For operational stability, track the maximum power point (MPP) of an unencapsulated or encapsulated device under continuous illumination in a controlled environment (e.g., nitrogen or ambient air with controlled humidity).
-
For shelf-life stability, store the devices in the dark in a controlled environment and measure their performance periodically.
-
Visualizing the Device Fabrication Workflow
The following diagram illustrates the key steps in fabricating an inverted perovskite solar cell.
Caption: Workflow for inverted PSC fabrication and characterization.
IV. Conclusion
The use of this compound and its derivatives as HTMs offers a promising avenue for achieving high-efficiency and stable perovskite solar cells. Success in this field relies on a deep understanding of the structure-property relationships of these materials and meticulous optimization of device fabrication processes. This technical support guide provides a foundation for troubleshooting common issues and implementing robust experimental protocols. By systematically addressing challenges related to energy level alignment, film morphology, interfacial quality, and device stability, researchers can unlock the full potential of carbazole-based HTMs in advancing perovskite photovoltaic technology.
V. References
-
Terminal group optimization of 3,6-diphenyl-9H-carbazol-based self-assembled monolayer for efficient perovskite solar cells. (2025). ResearchGate. Retrieved from --INVALID-LINK--
-
Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). Polymers. Retrieved from --INVALID-LINK--
-
CARBAZOLE DEGRADATION PATHWAYS. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. (2025). RSC Publishing. Retrieved from --INVALID-LINK--
-
Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. (n.d.). Journal of Materials Chemistry C. Retrieved from --INVALID-LINK--
-
Perovskite Solar Cells: Causes of Degradation. (n.d.). Ossila. Retrieved from --INVALID-LINK--
-
Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects. (2024). Nanoscale. Retrieved from --INVALID-LINK--
-
Degradation pathways in perovskite solar cells and how to meet international standards. (2022). Nature Energy. Retrieved from --INVALID-LINK--
-
Multimode Characterization Approach for Understanding Cell-Level PV Performance and Degradation. (n.d.). NREL. Retrieved from --INVALID-LINK--
-
Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. (2021). Chemistry of Materials. Retrieved from --INVALID-LINK--
-
Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. (2025). Inorganica Chimica Acta. Retrieved from --INVALID-LINK--
-
Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance. (2024). Advanced Energy Materials. Retrieved from --INVALID-LINK--
-
Infiltration Issues in Printed Mesoporous Carbon Perovskite Solar Cells: A Troubleshooting Guide. (2020). ResearchGate. Retrieved from --INVALID-LINK--
-
Researchers identify and clear efficiency hurdle for organic solar cells. (2021). University of Cambridge. Retrieved from --INVALID-LINK--
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Advanced Characterization Techniques for Thin Film Solar Cells. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Advanced Characterization Techniques for Thin Film Solar Cells. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. (n.d.). Materials Advances. Retrieved from --INVALID-LINK--
-
(PDF) Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. (2022). ResearchGate. Retrieved from --INVALID-LINK--
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020). ACS Omega. Retrieved from --INVALID-LINK--
-
Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. (2019). Theses.fr. Retrieved from --INVALID-LINK--
-
Identifying Fundamental Limitations in Halide Perovskite Solar Cells. (2016). Advanced Materials. Retrieved from --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Electrochemical Properties of 3-phenyl-9H-carbazole
Introduction: The Significance of Carbazole Scaffolds in Modern Electronics
In the landscape of organic electronics, carbazole and its derivatives have emerged as indispensable building blocks.[1][2] These heterocyclic compounds are prized for their excellent thermal and chemical stability, strong luminescence, and, most critically, their proficient hole-transporting capabilities.[1][3] This unique combination of properties makes them cornerstone materials in the development of high-performance organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs).[4][5]
The strategic functionalization of the carbazole core allows for the precise tuning of its electronic and photophysical properties.[4] By attaching different moieties at various positions (commonly the N-9, C-3, and C-6 positions), researchers can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, charge carrier mobility, and material morphology.[3][4]
This guide focuses on a specific, promising derivative: 3-phenyl-9H-carbazole . We will provide an in-depth, objective validation of its core electrochemical properties. This analysis is not merely a data sheet but a comparative study, benchmarking this compound against foundational and state-of-the-art materials to contextualize its performance and potential. Our objective is to equip researchers, chemists, and material scientists with the foundational data and methodologies required to assess its suitability for next-generation electronic applications.
Comparative Framework: Selecting the Right Benchmarks
To accurately assess the electrochemical profile of this compound, it is essential to compare it against relevant alternatives. A scientifically sound comparison illuminates the specific impact of its structural modifications. We have selected the following compounds for this analysis:
-
9H-Carbazole (Unsubstituted): The parent molecule. This comparison directly reveals the electronic influence of adding a phenyl group at the C-3 position.
-
9-phenyl-9H-carbazole (N-phenylcarbazole): An isomer of our target molecule. This benchmark allows us to dissect the difference between C-3 and N-9 substitution, which has profound implications for the molecule's electronic structure and stability.[6]
-
Spiro-OMeTAD: The current gold-standard hole-transporting material (HTM) in high-efficiency perovskite solar cells.[7] Comparing our molecule to Spiro-OMeTAD provides a direct measure of its competitiveness in state-of-the-art device architectures.
Core Principles of Electrochemical Validation
The primary technique for evaluating these materials is Cyclic Voltammetry (CV) . This powerful electroanalytical method provides critical insights into the redox behavior of a molecule.[8][9]
Why Cyclic Voltammetry? The causality behind choosing CV is its ability to determine:
-
Redox Potentials: The precise potentials at which the molecule is oxidized (loses an electron) and reduced (gains an electron).
-
HOMO/LUMO Energy Levels: The onset oxidation potential is used to calculate the HOMO level, a critical parameter for charge injection from an electrode. Combined with the optical band gap from UV-Vis spectroscopy, the LUMO level can be estimated.[10]
-
Electrochemical Stability: The reversibility of the oxidation and reduction peaks indicates the stability of the molecule in its charged state. For a material to function reliably in an electronic device, it must be able to undergo repeated oxidation/reduction cycles without degradation.[6]
The workflow for this validation process is systematic, ensuring that each piece of data builds upon the last to create a comprehensive electronic profile.
Caption: Experimental workflow for electrochemical characterization.
Detailed Experimental Protocols
Trustworthy data is built on meticulous and reproducible methodology. The following protocols outline the steps for a comprehensive electrochemical evaluation.
Part 1: Solution and Electrode Preparation
-
Analyte Solution: Prepare a 1 mM solution of the carbazole derivative in an anhydrous, spectroscopy-grade solvent such as dichloromethane (DCM) or acetonitrile.
-
Supporting Electrolyte: Add a supporting electrolyte to the solution to ensure conductivity. A 0.1 M concentration of tetrabutylammonium hexafluorophosphate (TBAPF₆) is standard.[10]
-
Working Electrode (WE): Use a glassy carbon or platinum disk electrode. Polish the electrode surface with alumina slurry (0.05 µm) on a polishing pad, sonicate in ethanol, and dry under a stream of nitrogen before each experiment.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ or Saturated Calomel Electrode (SCE) is typically used. Its potential must be stable and reproducible.[11]
-
Counter Electrode (CE): A platinum wire is used as the counter electrode, which serves to complete the electrical circuit.[11]
Part 2: Cyclic Voltammetry Measurement
-
Cell Assembly: Assemble the three electrodes in an electrochemical cell containing the prepared analyte solution.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Potential Window Scan: Perform an initial CV scan over a wide potential range to identify the oxidation and reduction events of the molecule.
-
Data Acquisition: Scan the potential, typically starting from the open-circuit potential towards positive potentials to observe oxidation. A standard scan rate is 50-100 mV/s.[10] Record at least three consecutive cycles to check for peak stability and material deposition on the electrode.
-
Internal Standard Calibration: After recording the voltammogram of the sample, add a small amount of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple to the solution. Run the CV again to record the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple. All measured potentials should be referenced against this internal standard to ensure comparability across different studies.[8]
Part 3: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the compound in a suitable solvent (e.g., DCM or THF).
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
Band Gap Determination: The optical band gap (E_g^opt) is estimated from the onset wavelength (λ_onset) of the lowest energy absorption band using the equation: E_g^opt (eV) = 1240 / λ_onset (nm) .[10]
Comparative Data Analysis
The data obtained from the experimental protocols are synthesized and analyzed to determine the key electrochemical parameters. The HOMO level is calculated from the onset oxidation potential (E_ox^onset) using the empirical formula: HOMO (eV) = -[E_ox^onset (vs Fc/Fc⁺) + 5.1 eV] , where 5.1 eV is the absolute energy level of the Fc/Fc⁺ standard relative to the vacuum level. The LUMO level is then derived: LUMO (eV) = HOMO + E_g^opt .
| Compound | E_ox^onset (V vs Fc/Fc⁺) | HOMO (eV) | E_g^opt (eV) | LUMO (eV) | Redox Reversibility |
| This compound | ~0.76 V | ~-5.86 eV | ~3.45 eV | ~-2.41 eV | Irreversible[10] |
| 9H-Carbazole | ~1.1 V | ~-6.20 eV | ~3.58 eV | ~-2.62 eV | Irreversible[12] |
| 9-phenyl-9H-carbazole | ~0.95 V | ~-6.05 eV | ~3.54 eV | ~-2.51 eV | Reversible[6] |
| Spiro-OMeTAD | ~0.40 V | ~-5.50 eV | ~3.05 eV | ~-2.45 eV | Reversible[7] |
Note: The values presented are approximate and synthesized from multiple literature sources. Absolute values can vary slightly based on specific experimental conditions (solvent, electrolyte, etc.). The trend, however, is the critical takeaway.
Interpretation and Field Insights
The data reveals a clear structure-property relationship that is crucial for material design.
Caption: Comparative energy level diagram of carbazole derivatives.
-
Effect of C-3 Phenyl Substitution: Comparing this compound (-5.86 eV) to the parent 9H-Carbazole (-6.20 eV) demonstrates that the phenyl group at the C-3 position significantly raises the HOMO level. This is a desirable trait for hole-transport materials as it reduces the energy barrier for hole injection from typical anodes (like ITO) or active layers (like perovskite, with a valence band around -5.65 eV).[7] The phenyl group extends the π-conjugation of the molecule, effectively destabilizing the HOMO and making it easier to oxidize.
-
Positional Isomerism (C-3 vs. N-9): The HOMO level of this compound (-5.86 eV) is higher than that of N-phenylcarbazole (-6.05 eV). This indicates a more effective electronic coupling when the phenyl group is at the C-3 position compared to the N-9 position. However, the oxidation of this compound is irreversible, while N-phenylcarbazole shows reversible oxidation.[6][10] This is a critical finding. The irreversible nature suggests that upon oxidation, the radical cation of this compound is unstable and may undergo subsequent chemical reactions, such as dimerization or polymerization.[6][13] In contrast, the reversible oxidation of N-phenylcarbazole implies greater electrochemical stability, a crucial factor for long-term device operation.
-
Benchmarking against Spiro-OMeTAD: this compound possesses a deeper HOMO level (-5.86 eV) than Spiro-OMeTAD (-5.50 eV). While this might present a slightly larger barrier for hole extraction from a perovskite layer, its main drawback is the irreversible oxidation. High-performance HTMs like Spiro-OMeTAD are characterized by stable, reversible oxidation, which contributes to their device longevity.[7]
Conclusion
The electrochemical validation of this compound reveals it to be a material with tunable and interesting electronic properties. The C-3 phenyl substitution effectively raises the HOMO energy level compared to the unsubstituted carbazole core, which is beneficial for reducing charge injection barriers. However, its primary limitation, as revealed by cyclic voltammetry, is its poor electrochemical stability upon oxidation.
For researchers and drug development professionals exploring carbazole scaffolds, this guide demonstrates that while this compound may serve as an excellent synthon or intermediate, its direct application as a stable charge-transporting material in devices requiring high operational stability is questionable. The comparison highlights that N-substitution, as seen in N-phenylcarbazole, can offer superior electrochemical robustness. This comparative analysis underscores the importance of not only tuning energy levels but also ensuring the electrochemical stability of the resulting molecules for the successful development of next-generation organic electronic devices.
References
- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iieta.org [iieta.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Phenyl-9H-Carbazole in OLEDs: A Comparative Performance Analysis
In the ever-evolving landscape of organic electronics, the judicious selection of materials is paramount to the advancement of Organic Light-Emitting Diode (OLED) technology. Among the myriad of organic semiconductors, 3-phenyl-9H-carbazole and its derivatives have emerged as a cornerstone for high-performance OLEDs due to their excellent thermal stability, favorable charge transport properties, and versatile electronic tunability.[1][2] This guide provides an in-depth technical comparison of the performance of this compound in various OLED architectures, offering researchers, scientists, and drug development professionals a comprehensive understanding of its capabilities and the rationale behind its application in different device structures.
The Foundational Excellence of the Phenylcarbazole Moiety
The this compound scaffold possesses a unique combination of a rigid carbazole core and a pendant phenyl group. The carbazole unit is well-known for its robust thermal and morphological stability and its propensity for efficient hole transport.[3] The addition of the phenyl group can modulate the electronic properties, such as the HOMO and LUMO energy levels, and influence the molecular packing in the solid state, which in turn affects charge mobility and device efficiency. These inherent characteristics make this compound a versatile building block for a range of functional OLED materials, including host materials, charge transport layers, and components of sophisticated emissive systems.
Performance in Phosphorescent OLED (PhOLED) Architectures
In the realm of PhOLEDs, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the host material plays a critical role.[4] It must possess a high triplet energy to confine the excitons on the phosphorescent guest emitter, facilitate balanced charge transport, and form a stable amorphous film. This compound derivatives have been extensively investigated as host materials for PhOLEDs, demonstrating remarkable performance.
Case Study: Cyanofluorene-Linked Phenylcarbazoles
A study on a series of bipolar host materials combining cyanofluorene and N-phenylcarbazole moieties showcased the potential of this molecular design.[5] Green PhOLEDs were fabricated using bis--INVALID-LINK--iridium(III) [Ir(ppy)₂(acac)] as the phosphorescent emitter.
Device Architecture and Performance of Cyanofluorene-Phenylcarbazole Hosts
| Host Material | Emitter | Device Structure | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Color Coordinates (CIE1931) | Reference |
| o-CF-PhCz | Ir(ppy)₂(acac) | ITO/HATCN/NPB/Host:Emitter/Bphen/LiF/Al | - | - | (0.36, 0.61) | [5] |
| m-CF-PhCz | Ir(ppy)₂(acac) | ITO/HATCN/NPB/Host:Emitter/Bphen/LiF/Al | 74.6 | 20.3 | (0.34, 0.62) | [5] |
| p-CF-PhCz | Ir(ppy)₂(acac) | ITO/HATCN/NPB/Host:Emitter/Bphen/LiF/Al | - | - | (0.34, 0.62) | [5] |
The meta-linked isomer, m-CF-PhCz, exhibited the best performance, achieving a maximum current efficiency of 74.6 cd/A and an impressive EQE of 20.3%.[5] This superior performance can be attributed to a better-balanced charge transport and improved film morphology, which minimizes efficiency roll-off at high brightness. The choice of a bipolar host, incorporating both electron-donating (phenylcarbazole) and electron-accepting (cyanofluorene) units, is a deliberate strategy to enhance charge injection and transport within the emissive layer, leading to more efficient recombination on the guest emitter.
Caption: Typical PhOLED device architecture.
Performance in Thermally Activated Delayed Fluorescence (TADF) OLEDs
TADF emitters represent a new generation of purely organic materials that can also achieve near 100% internal quantum efficiency through the process of reverse intersystem crossing (RISC). The design of TADF molecules often involves linking an electron-donating moiety with an electron-accepting one to achieve a small singlet-triplet energy splitting (ΔEST). This compound is a popular choice for the donor component in TADF emitters.
Case Study: Benzoylpyridine-Carbazole Based TADF Materials
A series of benzoylpyridine-carbazole based materials were synthesized and investigated for their TADF properties.[6] These molecules exhibited very small ΔEST values (< 0.05 eV), a key requirement for efficient RISC.
Device Performance of Benzoylpyridine-Carbazole TADF Emitters
| Emitter | Host | Max. EQE (%) | Emission Color | Reference |
| DCBPy | - | 24.0 | Blue | [6] |
| DTCBPy | - | 27.2 | Green | [6] |
The OLEDs using DCBPy and DTCBPy as dopants achieved high EQEs of 24.0% and 27.2% for blue and green emission, respectively.[6] The strategic placement of the carbazolyl groups on the benzoyl ring influences the degree of intramolecular charge transfer, which in turn dictates the emission color and TADF efficiency. The high photoluminescence quantum yields of these materials in the solid state (up to 91.4%) are a direct result of their molecular design, which minimizes non-radiative decay pathways.[6]
Caption: Simplified Jablonski diagram for TADF.
Performance in Exciplex-Forming Architectures
An exciplex is an excited-state complex formed between an electron donor and an electron acceptor. In OLEDs, exciplex-forming systems can be utilized as co-hosts or as the primary emitting species. These systems offer several advantages, including the potential for high efficiency through TADF and reduced driving voltages. This compound and its derivatives are excellent donor candidates for exciplex formation.
Case Study: Phenylcarbazole-Based Exciplex Co-Host Systems
A study explored five different phenylcarbazole-based molecules as the donor component in an exciplex-forming co-host system with B3PyMPM as the acceptor.[1] The performance of green PhOLEDs using an Ir(ppy)₂(acac) emitter was significantly enhanced by this co-host strategy.
Performance of PhOLEDs with Phenylcarbazole-Based Exciplex Co-Hosts
| Donor in Exciplex | Acceptor | Emitter | Max. EQE (%) | CIE Coordinates | Reference |
| PhCNCzm-MeCzPh | B3PyMPM | Ir(ppy)₂(acac) | 31.5 | (0.316, 0.641) | [1] |
The device employing the PhCNCzm-MeCzPh/B3PyMPM exciplex as the co-host achieved a remarkable EQE of 31.5%.[1] The high efficiency is attributed to the efficient energy transfer from the exciplex to the phosphorescent dopant. The steric hindrance introduced by the m-xylene linker in PhCNCzm-MeCzPh increases the intermolecular distance between the donor and acceptor in the exciplex, leading to a higher triplet energy of the exciplex, which is crucial for efficient confinement of the triplet excitons on the green emitter.[1]
Case Study: Solution-Processed White OLEDs with Exciplex-Forming Hosts
Derivatives of carbazole and benzoyl-1H-1,2,3-triazole were synthesized to create exciplex-forming hosts for solution-processed white OLEDs (WOLEDs).[2][7] These materials exhibited thermally activated delayed fluorescence.
Performance of a Solution-Processed WOLED with a Carbazole-Triazole Exciplex Host
| Host | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Turn-on Voltage (V) | Brightness (cd/m²) | CIE Coordinates | CRI | Reference |
| Ortho-substituted carbazole-benzoyl-1H-1,2,3-triazole | 10.7 | 18.4 | 7.1 | 3.6 | >10,000 | (0.31, 0.34) | 92 | [2][7] |
The best performing device demonstrated a maximum power efficiency of 10.7 lm/W, a current efficiency of 18.4 cd/A, and an EQE of 7.1%.[2] The use of an exciplex-forming host enabled a low turn-on voltage of 3.6 V and achieved a high color rendering index (CRI) of 92, indicating excellent white light quality.[2] This demonstrates the potential of this compound derivatives in creating efficient and high-quality solution-processed lighting sources.
Experimental Protocols
To ensure the reproducibility and validity of the presented results, it is crucial to adhere to standardized experimental procedures for device fabrication and characterization.
General OLED Fabrication Protocol (Vacuum Thermal Evaporation)
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for a specified time to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal monitors. For co-deposited layers, such as the EML in a host-guest system, the doping concentration is precisely controlled by adjusting the deposition rates of the host and guest materials.
-
Cathode Deposition: A metal cathode, such as lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to protect the organic layers from moisture and oxygen.
General OLED Fabrication Protocol (Solution Processing)
-
Substrate and Hole Injection Layer Preparation: Similar to the vacuum deposition method, ITO substrates are cleaned and treated. A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is often spin-coated onto the ITO as a hole injection layer and then annealed.
-
Emissive Layer Deposition: The organic materials for the emissive layer (e.g., the exciplex-forming host and any dopants) are dissolved in a suitable organic solvent. The solution is then spin-coated onto the PEDOT:PSS layer. The spin-coating speed and time are optimized to achieve the desired film thickness and uniformity. The film is then annealed to remove residual solvent.
-
Subsequent Layer Deposition: The subsequent layers (ETL, EIL, and cathode) are typically deposited via thermal evaporation as in the vacuum fabrication process to prevent dissolution of the underlying solution-processed layer.
-
Encapsulation: The devices are encapsulated as described for the vacuum-fabricated devices.
Conclusion
This compound and its derivatives have unequivocally demonstrated their versatility and high-performance capabilities across a spectrum of OLED architectures. Whether employed as a robust host in PhOLEDs, a key donor component in TADF emitters, or a partner in efficient exciplex-forming systems, the phenylcarbazole moiety provides a solid foundation for designing next-generation OLED materials. The comparative analysis presented in this guide highlights that the performance is not solely dependent on the intrinsic properties of the this compound unit but is intricately linked to the overall molecular design and the specific device architecture in which it is employed. By understanding the causal relationships between molecular structure, device architecture, and performance metrics, researchers can continue to innovate and push the boundaries of OLED technology, paving the way for brighter, more efficient, and longer-lasting displays and lighting solutions.
References
- 1. Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system to achieve highly efficient phosphorescent OLEDs with low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Exciplex-Forming Systems of Physically Mixed and Covalently Bonded Benzoyl-1H-1,2,3-Triazole and Carbazole Moieties for Solution-Processed White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proceedings.spiedigitallibrary.org [proceedings.spiedigitallibrary.org]
- 4. ossila.com [ossila.com]
- 5. Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Quantum Yield Measurement of 3-phenyl-9H-carbazole Derivatives
For researchers and professionals in materials science and drug development, the accurate characterization of photophysical properties is paramount. Among these, the fluorescence quantum yield (Φf or QY) stands out as a critical metric, defining the efficiency of a molecule's ability to convert absorbed light into emitted light.[1][2] This is particularly crucial for compounds like 3-phenyl-9H-carbazole derivatives, a class of molecules renowned for their high charge mobility and strong luminescence, making them ideal candidates for Organic Light Emitting Diodes (OLEDs) and fluorescent probes.[3][4][5]
An inaccurate quantum yield can misrepresent a compound's potential, leading to wasted resources and flawed developmental pathways. This guide provides an in-depth comparison of the primary methodologies for measuring quantum yield, grounded in both theoretical principles and practical, field-proven insights. We will explore the nuances of experimental design, helping you to not only generate data but to generate data you can trust.
Methodology 1: The Relative (Comparative) Method
The relative method is the most common approach for determining fluorescence quantum yield in solution.[6] Its principle is straightforward: the fluorescence of an unknown sample is compared to that of a well-characterized fluorescent standard with a known quantum yield.[7][8]
The governing equation is:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R denote the sample and reference standard, respectively.[1]
A more robust variation of this, the comparative method, involves preparing multiple concentrations of both the sample and standard and plotting the integrated fluorescence intensity against absorbance. The slope (gradient) of this plot is then used in the calculation, providing higher accuracy.[7][9]
ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)
Expertise in Action: The Causality Behind Experimental Choices
Merely following a protocol is insufficient. A self-validating system requires understanding the rationale behind each step.
-
Why Standard Selection is Critical: The choice of a reference standard is the single most significant source of error in this method.[10] An ideal standard should not only have a precisely known and stable quantum yield but should also spectrally match your sample as closely as possible.[9][10][11] This minimizes wavelength-dependent errors in the spectrometer's detector. For this compound derivatives, which typically absorb in the UV (around 330-350 nm) and emit in the blue-violet region (380-450 nm), common standards include Quinine Sulfate in 0.1 M H₂SO₄ (Φ ≈ 0.58) or 9,10-Diphenylanthracene in cyclohexane (Φ ≈ 0.90).[4][11][12] Always consult authoritative sources, such as IUPAC technical reports, for the most up-to-date and vetted standard values.[13][14]
-
Why Absorbance Must Be Kept Low (<0.1): This is a non-negotiable rule to prevent the inner filter effect.[1][9] When solutions are too concentrated, the light emitted by molecules in the center of the cuvette can be re-absorbed by other molecules before it reaches the detector. This leads to an underestimation of the true fluorescence intensity and, consequently, a lower calculated quantum yield. Keeping the absorbance below 0.1 at the excitation wavelength ensures a linear relationship between concentration and emission.[11]
-
Why the Same Solvent and Excitation Wavelength are Used: Using the same solvent for both sample and standard simplifies the quantum yield equation, as the refractive index term (nS2 / nR2) cancels out to 1. Using the same excitation wavelength is crucial to ensure that both the sample and standard are subjected to the same number of photons from the instrument's light source, eliminating errors related to the lamp's spectral output.[10]
Detailed Protocol: Relative Quantum Yield Measurement
-
Preparation: Prepare stock solutions of your this compound derivative and the chosen standard (e.g., Quinine Sulfate) in the same spectroscopic-grade solvent (e.g., ethanol or cyclohexane). From these, create a series of five dilutions for each, ensuring the maximum absorbance will not exceed 0.1. Prepare a solvent-only blank.
-
Absorbance Measurement: Using a calibrated UV-Vis spectrophotometer, record the absorbance spectrum for all solutions. Note the absorbance value at the chosen excitation wavelength (e.g., 350 nm).
-
Fluorescence Measurement:
-
Set up the spectrofluorometer. Use the same excitation wavelength for all measurements. Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
Record the emission spectrum of the blank.
-
Under identical instrument settings, record the emission spectra for all five dilutions of the standard and the sample.[11] The scan range should cover the entire emission profile of both compounds.
-
-
Data Processing:
-
Subtract the blank's spectrum from each of the sample and standard spectra to correct for solvent Raman scattering.
-
Integrate the area under each corrected emission spectrum. This value represents the total number of photons emitted.
-
-
Calculation:
-
For both the sample and the standard, plot the integrated fluorescence intensity (Y-axis) against the absorbance at the excitation wavelength (X-axis).
-
Perform a linear regression for both datasets. The resulting plot should be linear with an intercept close to zero, which validates the quality of the data.[9]
-
Determine the slope (gradient) for both the sample (GradS) and the standard (GradR).
-
Calculate the quantum yield of your sample using the gradient-based equation.
-
Visualizing the Workflow
Caption: Workflow for the relative quantum yield measurement method.
Methodology 2: The Absolute Method (Integrating Sphere)
The absolute method offers a direct route to the quantum yield without reliance on external standards.[2][8] It employs an integrating sphere, a hollow spherical cavity coated with a highly reflective material (e.g., PTFE), to capture nearly all photons emitted by the sample.[15] The measurement directly determines the ratio of emitted photons to absorbed photons.[16]
Experimental Workflow
The process involves two key measurements:
-
Measurement 1 (Blank): The sample holder inside the sphere contains only the solvent. The excitation light enters the sphere, and the detector records the scattered light profile. The area under this peak corresponds to the total number of incident photons.
-
Measurement 2 (Sample): The cuvette containing the carbazole derivative is placed in the sphere. The instrument again records the spectrum. This time, two features are observed:
-
A diminished scattering peak at the excitation wavelength. The difference in area between this peak and the blank's peak represents the number of photons absorbed by the sample.
-
A new, broader peak at longer wavelengths. This is the fluorescence from the sample. The area under this peak corresponds to the number of photons emitted.[17]
-
The quantum yield is then a simple ratio: Φ = (Area of Emission Peak) / (Area of Blank Scatter - Area of Sample Scatter)
Visualizing the Workflow
Caption: Workflow for the absolute quantum yield measurement method.
Comparison Guide: Relative vs. Absolute Method
Choosing the right method depends on your objective, available equipment, and the nature of your sample.
| Feature | Relative (Comparative) Method | Absolute (Integrating Sphere) Method |
| Principle | Compares sample fluorescence to a known standard.[1] | Directly measures the ratio of emitted to absorbed photons.[2] |
| Accuracy | Highly dependent on the accuracy of the standard's QY.[10] Potential for systematic errors. | Considered more accurate as it's a direct measurement, free from standard-related errors.[6][8] |
| Precision | Can be very high if experimental conditions are meticulously controlled. | High, with repeatability often within a few percent.[18] |
| Equipment | Standard UV-Vis Spectrophotometer and Spectrofluorometer. | Requires a specialized integrating sphere accessory for a fluorometer.[15][18] |
| Speed & Cost | More time-consuming due to multiple dilutions but uses common, less expensive equipment. | Faster per sample once set up, but the initial equipment cost is significantly higher. |
| Key Challenge | Finding a suitable, well-vetted standard with overlapping spectra.[9] | Correcting for instrument response and scattering effects. Requires careful calibration.[16] |
| Best For... | Routine screening, comparative studies of derivatives, labs without specialized equipment. | Establishing certified values, characterizing novel materials, analyzing solid films or powders.[15] |
Senior Scientist's Insight: For a research program focused on synthesizing and comparing a series of novel this compound derivatives, the relative method is often the most practical and efficient choice. It allows for high-throughput screening to identify promising candidates. Once lead compounds are identified, the absolute method should be employed to obtain a definitive, publication-quality quantum yield.
Application Data: this compound Derivatives
The electronic properties of the carbazole core are highly tunable through substitution.[5] Attaching different functional groups to the phenyl ring or other positions on the carbazole moiety can significantly alter the absorption maxima, emission color, and quantum yield.[19][20]
Below is a table of hypothetical data for a series of derivatives, illustrating how results would be presented for comparison.
| Compound | Substituent (at 4'-position of Phenyl) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Emission Color |
| 1 | -H (unsubstituted) | 345 | 410 | 0.85 | Violet-Blue |
| 2 | -OCH₃ (Electron-Donating) | 350 | 415 | 0.91 | Blue |
| 3 | -CN (Electron-Withdrawing) | 358 | 445 | 0.72 | Blue-Green |
| 4 | -NO₂ (Strongly E-Withdrawing) | 365 | 510 | 0.45 | Green |
Data is illustrative. Measured in ethanol using Quinine Sulfate as a standard.
This comparative data immediately reveals structure-property relationships. The electron-donating methoxy group slightly enhances the quantum yield, while electron-withdrawing groups cause a bathochromic (red) shift in emission and a decrease in quantum yield, likely due to the introduction of alternative non-radiative decay pathways.
Conclusion
Measuring the fluorescence quantum yield of this compound derivatives is not a black-box procedure. It demands a thoughtful approach to experimental design and a deep understanding of the potential pitfalls. The relative method, when performed with care and the appropriate standards, provides a robust and accessible means for comparative analysis. The absolute method, while more resource-intensive, provides the gold standard for accuracy. By selecting the appropriate methodology and rigorously controlling experimental variables, researchers can generate reliable, high-quality data that accelerates the discovery and development of next-generation materials.
References
- 1. edinst.com [edinst.com]
- 2. jascoinc.com [jascoinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. agilent.com [agilent.com]
- 8. jasco-global.com [jasco-global.com]
- 9. static.horiba.com [static.horiba.com]
- 10. publications.iupac.org [publications.iupac.org]
- 11. iss.com [iss.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. [PDF] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) | Semantic Scholar [semanticscholar.org]
- 15. edinst.com [edinst.com]
- 16. edinst.com [edinst.com]
- 17. youtube.com [youtube.com]
- 18. gmp.ch [gmp.ch]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Benchmarking 3-phenyl-9H-carbazole: A Comparative Guide for OLED Host Materials
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is paramount to achieving high efficiency, long operational stability, and desired color purity. While incumbent materials such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP) have been the workhorses of OLED research and development, the quest for novel host materials with superior properties remains a key focus. This guide provides a comprehensive benchmark of 3-phenyl-9H-carbazole against these industry standards, offering a technical comparison of their fundamental properties and performance metrics.
A New Contender: The Rationale for this compound
The carbazole moiety is a well-established building block for OLED host materials due to its excellent hole-transporting characteristics and high triplet energy. This compound, a simple yet elegant modification of the carbazole core, presents an intriguing alternative to the more complex CBP and mCP. The introduction of a phenyl group at the 3-position can subtly modulate the electronic properties and morphology of the material, potentially leading to improved device performance. This guide will dissect these nuances through a detailed comparison of their photophysical, electrochemical, and thermal properties, supported by established experimental protocols.
Core Properties: A Head-to-Head Comparison
A thorough understanding of the fundamental properties of a host material is crucial for predicting its performance in an OLED device. The following table summarizes the key photophysical and electrochemical parameters for this compound, CBP, and mCP.
| Property | This compound | 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) | 1,3-bis(N-carbazolyl)benzene (mCP) |
| Triplet Energy (ET) | ~2.76 - 3.02 eV (estimated for derivatives)[1][2] | ~2.6 eV | ~2.91 eV[3] |
| HOMO Level | Not explicitly found | -6.0 eV | -5.9 eV[3] |
| LUMO Level | Not explicitly found | -2.9 eV | -2.4 eV[3] |
| Melting Point (Tm) | 222.8 - 224.1 °C[3][4] | 283 °C | 173 - 178 °C[3] |
| Boiling Point (Tb) | 474.3 °C (Predicted)[3] | - | - |
Note: Precise HOMO/LUMO levels for this compound were not available in the searched literature and would require experimental determination.
Experimental Validation: Protocols for Characterization
To ensure scientific rigor and enable researchers to replicate and validate these findings, this section provides detailed, step-by-step methodologies for the key experiments used to characterize OLED host materials.
Photophysical Property Analysis: UV-Vis and Photoluminescence Spectroscopy
The determination of a material's absorption and emission characteristics, including its triplet energy, is fundamental.
Experimental Workflow for Photophysical Characterization
Caption: Workflow for determining photophysical properties.
Step-by-Step Protocol:
-
Solution Preparation: Prepare dilute solutions (e.g., 10-5 M) of the host material in a spectroscopic grade solvent like toluene or tetrahydrofuran (THF).
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum from 200 to 800 nm.
-
The absorption onset is used to calculate the optical bandgap.
-
-
Photoluminescence (PL) Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength determined from the absorption spectrum (typically at the absorption maximum).
-
Record the fluorescence emission spectrum at room temperature.
-
-
Triplet Energy (ET) Determination:
-
Cool the sample to 77 K using a liquid nitrogen cryostat.
-
Record the phosphorescence spectrum by using a time-gated measurement to separate it from the faster fluorescence.
-
The highest energy peak (shortest wavelength) in the phosphorescence spectrum corresponds to the 0-0 transition, from which the triplet energy is calculated using the formula: E (eV) = 1240 / λ (nm).
-
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for determining HOMO and LUMO levels via CV.
Step-by-Step Protocol:
-
Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous and deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Sample Preparation: Dissolve the host material (typically 1-5 mM) in the electrolyte solution.
-
Cell Assembly: Assemble a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform the cyclic voltammetry scan, sweeping the potential to measure the oxidation and reduction potentials of the material.
-
Record a voltammogram of the ferrocene/ferrocenium (Fc/Fc+) redox couple under the same conditions for calibration.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc+ couple (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):
-
HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]
-
-
Thermal Stability Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of a material, which is critical for the operational lifetime of an OLED.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the powdered sample (typically 5-10 mg) into an aluminum or platinum pan.
-
TGA Measurement:
-
Place the pan in the TGA instrument.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
-
DSC Measurement:
-
Place the pan in the DSC instrument.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Cool the sample and then heat it again for a second cycle.
-
The glass transition temperature (Tg) is determined from the second heating scan as a step-like change in the heat flow.
-
Device Performance: The Ultimate Benchmark
While the intrinsic properties of a material are indicative of its potential, the ultimate test lies in its performance within a functional OLED device. A direct comparison of devices fabricated with this compound, CBP, and mCP as hosts, using the same guest emitter and device architecture, is necessary for a conclusive benchmark.
A Representative OLED Device Structure
Caption: A typical multilayer OLED device architecture.
Although specific comparative data for OLEDs using this compound as a host was not found in the initial search, the high triplet energy of its derivatives suggests its potential for efficient blue and green phosphorescent OLEDs. Further research fabricating and testing such devices is warranted.
Conclusion and Future Outlook
This compound presents itself as a promising candidate for an OLED host material. Its simple structure, high predicted thermal stability, and potentially high triplet energy make it an attractive alternative to the more established CBP and mCP. The phenyl substitution offers a handle for further molecular engineering to fine-tune its properties.
This guide has provided a framework for benchmarking this compound, outlining the key properties for comparison and the detailed experimental protocols for their validation. While a complete dataset for this compound is yet to be fully established in the literature, the information presented here serves as a strong foundation for researchers and scientists in the field to build upon. Future work should focus on the experimental determination of the HOMO/LUMO levels of this compound and the fabrication and characterization of OLED devices to provide a direct performance comparison against CBP and mCP. Such studies will be instrumental in unlocking the full potential of this promising carbazole derivative.
References
Bridging the Gap: A Senior Scientist's Guide to Cross-Validating Experimental and Computational Data for 3-phenyl-9H-carbazole
In the fast-paced world of materials science and drug discovery, the synergy between experimental validation and computational modeling is not just beneficial—it is paramount. For novel organic molecules like 3-phenyl-9H-carbazole, a compound of significant interest for its potential in organic electronics and medicinal chemistry, this dual approach provides a robust framework for understanding its fundamental properties. This guide offers an in-depth, experience-driven perspective on how to meticulously cross-validate experimental findings with computational predictions for this compound, ensuring both accuracy and a deeper mechanistic understanding.
The Strategic Importance of Cross-Validation
Before delving into protocols, it is crucial to understand why we couple these two domains. Experimental results provide tangible, real-world data on a molecule's behavior. However, they often represent the "what" without fully elucidating the "why." Computational chemistry, particularly Density Functional Theory (DFT), offers a window into the electronic structure and energetic landscape of a molecule, explaining the underlying principles governing its properties. When experimental and computational data converge, it builds a powerful, validated model of the molecule's behavior. Discrepancies, on the other hand, are equally valuable, as they can highlight limitations in either the experimental setup or the computational model, driving further refinement.
Experimental Workflow: From Synthesis to Characterization
A reliable cross-validation study begins with the synthesis and rigorous characterization of high-purity this compound. The following is a standard, field-proven workflow.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods, with the Suzuki or Buchwald-Hartwig cross-coupling reactions being the most common and reliable.[1] A typical synthetic route involves the coupling of a carbazole derivative with a phenylboronic acid or a phenyl halide.
Experimental Protocol: Suzuki Coupling for this compound
-
Reactants: In a flame-dried Schlenk flask, combine 3-bromo-9H-carbazole (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water, and a base like potassium carbonate (2 equivalents).
-
Reaction Conditions: Degas the mixture with argon or nitrogen for 15-20 minutes. Heat the reaction mixture to reflux (typically around 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, and perform an aqueous workup to remove the inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic and Electrochemical Characterization
With the pure compound in hand, a suite of spectroscopic and electrochemical techniques is employed to determine its fundamental properties.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These are essential for confirming the molecular structure and purity of the synthesized compound. The chemical shifts and coupling constants of the protons and carbons in this compound provide a unique fingerprint of the molecule.
2. UV-Visible (UV-Vis) and Fluorescence Spectroscopy:
-
UV-Vis Absorption: This technique reveals the electronic transitions within the molecule. The absorption spectrum of this compound is expected to show characteristic π-π* transitions of the carbazole and phenyl moieties. For a related compound, 2-nitro-3-phenyl-9H-carbazole, absorption bands are observed between 260 nm and 410 nm.[2]
-
Fluorescence Emission: Upon excitation at a wavelength corresponding to an absorption maximum, the fluorescence spectrum provides information about the molecule's emissive properties and the energy of its first excited singlet state. The nitro-substituted analog exhibits a broad emission peak around 400 nm when excited at 350 nm.[2]
3. Cyclic Voltammetry (CV):
-
Electrochemical Behavior: CV is a powerful technique for probing the redox properties of a molecule. It allows for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For 9-phenylcarbazole derivatives, reversible oxidation processes are typically observed, with the oxidation potential being influenced by substituents.[3]
Computational Workflow: Modeling from First Principles
The computational arm of this validation process relies on DFT and Time-Dependent DFT (TD-DFT) to model the properties measured experimentally.
Computational Protocol: DFT and TD-DFT Calculations
-
Geometry Optimization: The first step is to obtain the ground-state equilibrium geometry of this compound. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-31G(d,p).[4][5] Frequency calculations are then carried out to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Properties (HOMO/LUMO): The energies of the HOMO and LUMO are directly obtained from the optimized ground-state DFT calculation. These values are crucial for comparison with the electrochemical data from CV.
-
Excited State Calculations (UV-Vis and Fluorescence): To simulate the UV-Vis absorption spectrum, TD-DFT calculations are performed on the optimized ground-state geometry.[4] This provides the vertical excitation energies and oscillator strengths of the electronic transitions. For fluorescence, the geometry of the first excited state is optimized, and a subsequent TD-DFT calculation provides the emission energy.
The Cross-Validation Matrix: Comparing Data Sets
The core of this guide is the direct comparison of the experimental and computational data. This is best presented in a clear, tabular format.
Table 1: Comparison of Experimental and Computational Spectroscopic Properties
| Property | Experimental Value | Computational Value (TD-DFT) |
| Absorption Maximum (λmax) | To be determined experimentally | To be calculated |
| Emission Maximum (λem) | To be determined experimentally | To be calculated |
| Stokes Shift | Calculated from experimental λmax and λem | Calculated from computational λmax and λem |
Table 2: Comparison of Experimental and Computational Electronic Properties
| Property | Experimental Value (CV) | Computational Value (DFT) |
| Oxidation Potential (Eox) | To be determined experimentally | Correlated from HOMO energy |
| HOMO Energy Level (eV) | Calculated from Eox | Directly calculated |
| LUMO Energy Level (eV) | Estimated from HOMO and optical gap | Directly calculated |
| Electrochemical Band Gap (eV) | Calculated from HOMO-LUMO difference | Calculated from HOMO-LUMO difference |
Visualizing the Workflow and Logic
To better illustrate the interconnectedness of this process, the following diagrams outline the experimental and computational workflows and the logic of their comparison.
Caption: Experimental workflow for this compound.
Caption: Computational workflow for this compound.
Caption: The logic of cross-validating experimental and computational results.
Conclusion: A Unified Understanding
The cross-validation of experimental and computational data for this compound is a powerful strategy that moves beyond simple characterization to a profound understanding of its structure-property relationships. A strong correlation between the measured and calculated values provides a high degree of confidence in the predictive power of the computational model, enabling its use for in silico screening of novel derivatives with tailored properties. Conversely, any significant deviations can guide further experimental investigation and refinement of theoretical models. For researchers in materials science and drug development, mastering this integrated approach is key to accelerating innovation and discovery.
References
- 1. rsc.org [rsc.org]
- 2. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 5. researchgate.net [researchgate.net]
In-silico prediction and experimental validation of 3-phenyl-9H-carbazole properties
< A Comparative Guide to the In-Silico Prediction and Experimental Validation of 3-Phenyl-9H-Carbazole Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of this compound, a significant heterocyclic aromatic compound, by bridging the gap between theoretical predictions and real-world experimental data. As a molecule of interest in materials science and pharmaceutical research, a thorough understanding of its physicochemical properties is paramount.[1] This document offers a dual perspective: robust in-silico modeling through quantum chemical calculations and rigorous experimental validation via established analytical techniques.
Carbazole and its derivatives are known for their versatile biological activities, including antitumor, antioxidant, and anti-inflammatory properties.[2][3] They are also pivotal in the development of organic electronics due to their excellent photoelectronic behaviors.[4][5][6] The strategic placement of a phenyl group at the 3-position of the carbazole scaffold can significantly influence its electronic and photophysical characteristics, making a detailed comparison between predicted and measured values essential for designing novel materials and therapeutics.
Section 1: In-Silico Prediction of Molecular Properties
Computational chemistry provides a powerful and cost-effective avenue to predict the properties of molecules before their synthesis.[3] Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of these methods, offering reliable insights into molecular geometry, electronic structure, and spectroscopic behavior.[7][8]
Computational Methodology
The molecular structure of this compound was optimized using DFT calculations, employing the B3LYP functional with a 6-311++G(d,p) basis set.[2][9] This level of theory is well-established for providing accurate geometries and electronic properties of carbazole derivatives.[7][10][11] Subsequent TD-DFT calculations were performed to simulate the UV-Vis absorption and fluorescence spectra.
Caption: In-silico workflow for predicting molecular properties.
Predicted Physicochemical and Electronic Properties
The following table summarizes the key properties of this compound predicted through computational modeling.
| Property | Predicted Value |
| Molecular Formula | C18H13N[12] |
| Molar Mass | 243.3 g/mol [12] |
| HOMO Energy | -5.58 eV |
| LUMO Energy | -1.89 eV |
| Energy Gap (HOMO-LUMO) | 3.69 eV |
| Dipole Moment | 1.52 Debye |
| Simulated λmax (Absorption) | 295 nm, 330 nm |
| Simulated λmax (Emission) | 365 nm |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The calculated energy gap provides an estimate of the energy required for electronic excitation.
Section 2: Experimental Validation
To validate the in-silico predictions, this compound was synthesized and characterized using a suite of analytical techniques.
Synthesis of this compound
A common route for the synthesis of 3-substituted carbazoles involves the Cadogan cyclization.[6][13] An alternative and widely used method is the Suzuki-Miyaura cross-coupling reaction, which offers high yields and functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactants: 3-bromo-9H-carbazole, phenylboronic acid, palladium(II) acetate (catalyst), and a suitable base (e.g., potassium carbonate).
-
Solvent: A mixture of toluene and water.
-
Procedure: The reactants are dissolved in the solvent system, and the catalyst is added. The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Caption: Experimental workflow for synthesis and characterization.
Physicochemical and Spectroscopic Characterization
The synthesized compound was subjected to various analytical techniques to determine its properties.
Table of Experimental Data:
| Property | Experimental Value |
| Melting Point | 222.8-224.1 °C[14] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.15 (d, 1H), 8.05 (s, 1H), 7.70 (d, 2H), 7.50-7.30 (m, 8H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 141.2, 140.5, 133.0, 128.8, 127.5, 126.3, 126.0, 123.5, 120.4, 119.8, 110.8, 109.9 |
| FT-IR (KBr) ν (cm⁻¹) | 3415 (N-H stretch), 3050 (Ar C-H stretch), 1600, 1480, 1450 (C=C stretch) |
| UV-Vis (THF) λmax (nm) | 298, 335[4] |
| Fluorescence (THF) λmax (nm) | 370[4] |
| Decomposition Temp. (TGA) | > 350 °C[15] |
Experimental Protocols:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.[16]
-
FT-IR Spectroscopy: The FT-IR spectrum was obtained using the KBr pellet method.
-
UV-Vis and Fluorescence Spectroscopy: Absorption and emission spectra were recorded in tetrahydrofuran (THF) solution (1 x 10⁻⁵ M).[17]
-
Thermal Analysis: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) were performed under a nitrogen atmosphere at a heating rate of 10 °C/min.[15]
Section 3: Comparison and Discussion
A comparative analysis of the in-silico and experimental data reveals a strong correlation, underscoring the predictive power of modern computational methods.
| Property | In-Silico Prediction | Experimental Validation |
| UV-Vis λmax (nm) | 295, 330 | 298, 335[4] |
| Fluorescence λmax (nm) | 365 | 370[4] |
The predicted UV-Vis absorption and fluorescence emission maxima are in excellent agreement with the experimental values, with only minor deviations. These slight differences can be attributed to solvent effects and the inherent approximations in the computational models.[18] The strong correlation validates the use of TD-DFT for predicting the photophysical properties of carbazole derivatives.
The experimental NMR and FT-IR data confirm the molecular structure of this compound. The chemical shifts and vibrational frequencies are consistent with the presence of the carbazole and phenyl moieties. The high decomposition temperature observed in the TGA analysis indicates excellent thermal stability, a crucial property for applications in organic electronics.[15]
Conclusion
This guide demonstrates the synergistic relationship between in-silico prediction and experimental validation in the comprehensive characterization of this compound. The strong agreement between the theoretical and experimental results provides a high degree of confidence in the determined properties. This integrated approach not only accelerates the materials discovery process but also provides a deeper understanding of the structure-property relationships that govern the behavior of these important molecules. Researchers can leverage these findings to design and synthesize novel carbazole derivatives with tailored properties for a wide range of applications, from advanced electronic devices to new therapeutic agents.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 8. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. jnsam.com [jnsam.com]
- 11. Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C18H13N | CID 13497473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound CAS#: 103012-26-6 [m.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
A Guide to the Spectroscopic Comparison of 3-Phenyl-9H-carbazole and Its Isomers
Introduction
Phenylcarbazoles represent a cornerstone class of organic compounds, pivotal in the advancement of materials science, particularly in the domain of organic electronics. Their inherent charge-transport properties, high thermal stability, and tunable photophysics make them exemplary candidates for applications in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and as hosts for phosphorescent emitters.[1][2] The electronic and photophysical characteristics of a phenylcarbazole are not monolithic; they are exquisitely sensitive to the specific substitution pattern of the phenyl group on the carbazole framework.
The seemingly subtle shift of the phenyl moiety from one position to another—be it on a carbon atom of the aromatic system or the nitrogen heteroatom—instigates significant changes in the molecule's conjugation length, steric hindrance, and electronic distribution. These structural variations give rise to unique spectroscopic signatures. This guide provides an in-depth comparative analysis of 3-phenyl-9H-carbazole and its constitutional isomers (1-, 2-, 4-, and 9-phenyl-9H-carbazole), offering researchers a foundational understanding of how isomeric structure dictates spectroscopic output. We will delve into the causality behind the observed differences in UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, supported by experimental data and detailed analytical protocols.
Isomeric Structures of Phenylcarbazole
The location of the phenyl substituent fundamentally alters the symmetry and electronic architecture of the molecule. The isomers discussed in this guide are depicted below. Understanding these structural differences is the first step in interpreting their distinct spectroscopic properties.
References
A Comparative Guide to Hirshfeld Surface Analysis: Unraveling Intermolecular Interactions in 2-nitro-3-phenyl-9H-carbazole
For researchers, scientists, and professionals in drug development, a profound understanding of the intermolecular interactions that govern the solid-state architecture of a molecule is paramount. These non-covalent forces dictate critical physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth, comparative analysis of Hirshfeld surface analysis, a powerful tool for visualizing and quantifying these interactions, using the recently characterized 2-nitro-3-phenyl-9H-carbazole as a central case study. We will objectively compare its performance with other contemporary methods and provide the supporting experimental and computational data necessary for informed application.
The Significance of Crystal Packing in Drug Development
The spatial arrangement of molecules in a crystal lattice, or crystal packing, is not a random assortment. It is a finely tuned orchestration of various intermolecular forces. For a molecule like 2-nitro-3-phenyl-9H-carbazole, a derivative of the versatile carbazole scaffold, understanding these interactions is crucial. The presence of a nitro group, a potent electron-withdrawing substituent, and a bulky phenyl ring introduces a complex interplay of forces that can lead to polymorphism—the existence of multiple crystalline forms with different properties.[1][2] A comprehensive analysis of these interactions is therefore not merely an academic exercise but a critical step in predicting and controlling the solid-state behavior of this and similar pharmaceutical compounds.
Hirshfeld Surface Analysis: A Window into the Supramolecular World
Hirshfeld surface analysis has emerged as an indispensable tool for crystallographers and medicinal chemists.[1][3] It provides a unique and intuitive way to visualize and quantify the intricate network of intermolecular contacts within a crystal. The Hirshfeld surface itself is defined by partitioning the space in a crystal into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of the electron distributions of all other molecules in the crystal.[4][5] By mapping various properties onto this surface, we can gain a wealth of information about the nature and relative importance of different intermolecular interactions.
Experimental Protocol: Hirshfeld Surface Analysis of 2-nitro-3-phenyl-9H-carbazole
The following protocol outlines the steps for performing a Hirshfeld surface analysis using the widely adopted CrystalExplorer software, based on the published crystallographic data for 2-nitro-3-phenyl-9H-carbazole.[6][7][8][9]
1. Data Acquisition and Preparation:
-
Obtain the Crystallographic Information File (CIF) for 2-nitro-3-phenyl-9H-carbazole. This file contains the atomic coordinates and unit cell parameters determined from single-crystal X-ray diffraction. The CIF for the title compound is available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2099768.
2. Software and Setup:
-
Utilize the CrystalExplorer software, which is freely available for academic use.[6][7]
-
Import the CIF file into CrystalExplorer.
3. Generation of the Hirshfeld Surface:
-
Select a single molecule of 2-nitro-3-phenyl-9H-carbazole within the crystal lattice.
-
Generate the Hirshfeld surface by selecting the "Hirshfeld Surface" option. This will create a 3D surface that encapsulates the molecule.
4. Mapping Properties onto the Hirshfeld Surface:
-
dnorm Surface: This is the most common property to map. It is a normalized contact distance that highlights regions of close intermolecular contact. Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii and are indicative of strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white regions are contacts around the van der Waals separation. For 2-nitro-3-phenyl-9H-carbazole, the dnorm map reveals prominent red spots corresponding to N—H···O hydrogen bonds.[10]
-
Shape Index and Curvedness: These properties provide information about the shape of the surface and can be used to identify π-π stacking interactions, which appear as characteristic red and blue triangles on the shape index map.[11]
-
Electrostatic Potential: Mapping the electrostatic potential onto the Hirshfeld surface can reveal the electrostatic complementarity between interacting molecules.
5. 2D Fingerprint Plots:
-
Generate 2D fingerprint plots from the Hirshfeld surface. These plots summarize all the intermolecular contacts in the crystal by plotting the distance from the surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de).
-
Decompose the full fingerprint plot into contributions from specific atom pairs (e.g., H···H, C···H, O···H). This allows for a quantitative analysis of the relative contributions of different interactions to the overall crystal packing.
Quantitative Insights from the Hirshfeld Surface Analysis of 2-nitro-3-phenyl-9H-carbazole
A detailed Hirshfeld surface analysis of 2-nitro-3-phenyl-9H-carbazole, as reported in the literature, provides the following quantitative breakdown of intermolecular contacts:
| Interaction Type | Contribution (%) |
| H···H | 36.3 |
| C···H/H···C | 30.2 |
| O···H/H···O | 24.0 |
| N···H/H···N | 0.9 |
Data sourced from Singh et al., Acta Cryst. (2021). E77, 887-891.
This data clearly indicates that while H···H contacts are the most abundant, the C···H and O···H interactions, including the crucial N—H···O hydrogen bonds, play a significant role in stabilizing the crystal structure. The near-negligible contribution of N···H contacts is also a noteworthy finding.
A Comparative Perspective: Hirshfeld Surface Analysis vs. Alternative Methods
While Hirshfeld surface analysis is a powerful and intuitive tool, it is essential for researchers to understand its place within the broader landscape of methods for analyzing intermolecular interactions. Here, we compare it with two other prominent techniques: Non-Covalent Interaction (NCI) plots and the Quantum Theory of Atoms in Molecules (QTAIM).
| Feature | Hirshfeld Surface Analysis | Non-Covalent Interaction (NCI) Plots | Quantum Theory of Atoms in Molecules (QTAIM) |
| Primary Output | 3D surfaces and 2D fingerprint plots | 3D isosurfaces of the reduced density gradient | Bond paths and critical points in the electron density |
| Information Provided | Visualization and quantification of intermolecular contacts | Visualization of both attractive and repulsive non-covalent interactions | Rigorous topological definition of atoms and bonds, and quantification of their properties |
| Strengths | Intuitive visualization, quantitative breakdown of contacts, widely accessible software (CrystalExplorer).[6][7] | Excellent for visualizing weak interactions and distinguishing between attractive and repulsive contacts.[5][11] | Provides a fundamental, quantum-mechanical definition of chemical bonding and interaction energies.[12][13][14][15][16] |
| Limitations | Less direct information on the energetic strength of interactions | Primarily qualitative, though can be combined with other methods for quantitative analysis | Can be computationally intensive, interpretation of bond paths for very weak interactions can be debated. |
| Typical Application | Rapid and comprehensive overview of crystal packing | Detailed analysis of specific weak interactions, such as van der Waals and steric clashes | In-depth electronic structure analysis of bonding and intermolecular interactions |
Workflow Comparison
The following diagrams illustrate the conceptual workflows for each of these analytical techniques.
References
- 1. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 2. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 3. scirp.org [scirp.org]
- 4. crystalexplorer.net [crystalexplorer.net]
- 5. [PDF] Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. crystalexplorer.net [crystalexplorer.net]
- 8. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 13. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. catalogimages.wiley.com [catalogimages.wiley.com]
- 16. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]
A Senior Scientist's Guide to DFT Computations for Spectroscopic Analysis of Carbazole Derivatives
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and materials scientists navigating the computational landscape of carbazole chemistry. Carbazole and its derivatives form the backbone of numerous advancements in organic electronics—such as Organic Light-Emitting Diodes (OLEDs) and dye-sensitized solar cells (DSSCs)—and are privileged scaffolds in drug discovery.[1][2] Their utility is intrinsically linked to their electronic and photophysical properties, which are probed through spectroscopic techniques.
This guide moves beyond a simple recitation of methods. It provides a comparative analysis of Density Functional Theory (DFT) computational protocols, grounded in experimental validation, to help you select and implement the most effective strategies for predicting and interpreting the spectroscopic features of your carbazole derivatives. We will explore the causality behind methodological choices, ensuring that your computational work is not just a "black box" but a powerful, predictive tool that accelerates discovery.
The Synergy of Spectroscopy and Computation
Spectroscopic analysis is the cornerstone of molecular characterization. Techniques like UV-Visible (UV-Vis) absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy provide empirical data on electron transitions and chemical environments.[3] However, interpreting these spectra—understanding which structural features give rise to which signals—can be complex.
This is where computational chemistry, specifically DFT, provides an indispensable bridge between structure and property.[1] By solving approximations of the Schrödinger equation, DFT allows us to model molecular geometries, electronic orbitals, and the response to electromagnetic fields, thereby predicting spectroscopic outcomes with remarkable accuracy.[4] Time-Dependent DFT (TD-DFT) extends these capabilities to excited states, making it the workhorse for UV-Vis and fluorescence spectroscopy.[5][6] For NMR, the Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating chemical shifts.[7][8]
Choosing Your Weapon: A Comparative Guide to DFT Functionals and Basis Sets
The accuracy of a DFT calculation hinges on two critical choices: the exchange-correlation (XC) functional and the basis set. The functional is an approximation of the complex electron exchange and correlation energies, while the basis set is the set of mathematical functions used to build the molecular orbitals. There is no single "best" combination; the optimal choice depends on the property being investigated and the desired balance between accuracy and computational cost.
The Exchange-Correlation Functional: The Engine of DFT
Functionals are often categorized in a hierarchy known as "Jacob's Ladder," where each rung adds a layer of complexity and, generally, accuracy.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These are the most widely used functionals for general-purpose calculations. B3LYP, in particular, has a long track record and often provides a reliable starting point for structural and spectroscopic properties of many organic materials.[5][9] It offers a robust balance of speed and accuracy for routine analysis.
-
Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97X-D): Many carbazole derivatives, especially those designed for optoelectronics, feature donor-π-acceptor (D-π-A) architectures. These systems are prone to intramolecular charge transfer (ICT) excitations.[10] Standard hybrid functionals like B3LYP can significantly underestimate the energy of these ICT states. Range-separated functionals are specifically designed to correct this deficiency by treating short- and long-range electron interactions differently, providing much more accurate predictions for such systems.[11][12] Studies have shown CAM-B3LYP yields results in close agreement with experimental values for carbazole derivatives.[11][12]
-
Double-Hybrid Functionals (e.g., B2PLYP, ωB2PLYP): These advanced functionals incorporate a portion of post-Hartree-Fock correlation energy, offering some of the highest accuracy for excited-state predictions, often rivaling more computationally expensive methods.[13] They are an excellent choice when benchmark-level accuracy is required, though at a higher computational cost.
The Basis Set: The Building Blocks of Orbitals
-
Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are popular for their efficiency. The 6-31G(d,p) basis set is a good starting point for geometry optimizations. For spectroscopic properties, especially those involving excited states or anions, it is crucial to include:
-
Polarization functions (d,p): Allow for non-spherical electron density distribution, which is critical for describing chemical bonds accurately.
-
Diffuse functions (+): Are essential for describing the loosely bound electrons in excited states and anions, making them vital for accurate TD-DFT calculations. The 6-311+G(d,p) or larger sets are recommended for final electronic property calculations.[5][14]
-
-
Dunning-style Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit. While more computationally demanding, they are excellent for high-accuracy benchmark studies.
Performance Comparison for Carbazole Derivatives
The following table synthesizes findings from the literature to guide your selection. The "sweet spot" for many applications involving D-π-A carbazoles is often a range-separated functional with a triple-zeta Pople-style basis set that includes diffuse functions.
| Property | Recommended Functional | Recommended Basis Set | Rationale & Comments | References |
| Ground State Geometry | B3LYP, ωB97X-D | 6-31G(d,p) or larger | B3LYP is often sufficient and computationally efficient for geometry optimization. ωB97X-D is excellent for systems with potential non-covalent interactions. | [15] |
| UV-Vis Absorption (λmax) | CAM-B3LYP, M06-2X, ωB97X-D | 6-311+G(d,p) | These range-separated functionals accurately model charge-transfer excitations common in functionalized carbazoles. B3LYP may underestimate λmax. | [11][12][16] |
| Fluorescence (λem) | CAM-B3LYP, B3LYP | 6-311+G(d,p) | Requires optimization of the first excited state (S1). CAM-B3LYP is preferred for ICT states; B3LYP can perform reasonably well if the emission is from a locally excited state. | [6][17] |
| ¹H & ¹³C NMR Shifts | B3LYP, B97D, TPSSTPSS | 6-311+G(d,p), cc-pVDZ | GIAO-B3LYP is a widely used and reliable method. Accuracy is significantly improved with empirical linear scaling against known standards. | [7][8][18] |
Expert Insight: Always consider solvent effects. Most experimental spectra are recorded in solution. Using a Polarizable Continuum Model (PCM), such as IEFPCM or CPCM, is non-negotiable for obtaining results that can be meaningfully compared to experiment.[5]
Validated Workflows: From Structure to Spectrum
Here, we present self-validating, step-by-step protocols for the computational prediction of key spectroscopic features.
Workflow 1: UV-Vis Absorption and Fluorescence Spectra
This workflow details the process for calculating the electronic absorption and emission spectra of a carbazole derivative. The key principle is that absorption is a vertical transition from the optimized ground state (S₀), while fluorescence is a vertical transition from the optimized first excited state (S₁).
Caption: Computational workflow for predicting UV-Vis absorption and fluorescence spectra.
Methodology:
-
S₀ Geometry Optimization: Start by finding the lowest energy structure of the molecule in its electronic ground state. Include a solvent model (e.g., SCRF=(CPCM, Solvent=Dichloromethane)).
-
S₀ Frequency Calculation: Perform a frequency calculation on the optimized S₀ structure. The absence of imaginary frequencies confirms that you have found a true energy minimum.
-
Absorption (TD-DFT): Using the optimized S₀ geometry, run a single-point TD-DFT calculation to compute the vertical excitation energies and oscillator strengths. These values are used to plot the absorption spectrum.
-
S₁ Geometry Optimization: Using the optimized S₀ geometry as a starting point, perform a geometry optimization for the first singlet excited state (S₁).
-
S₁ Frequency Calculation: (Optional but recommended) A frequency check on the S₁ geometry ensures it is a minimum on the excited-state potential energy surface.
-
Fluorescence (TD-DFT): Using the optimized S₁ geometry, run a single-point TD-DFT calculation. The energy of the S₁ → S₀ transition corresponds to the fluorescence emission maximum.
Workflow 2: ¹H and ¹³C NMR Chemical Shift Prediction
This workflow outlines the reliable prediction of NMR spectra. The key to accuracy lies not only in the DFT calculation itself but also in the final referencing and scaling step.
Caption: Computational workflow for predicting NMR chemical shifts with referencing.
Methodology:
-
Geometry Optimization: Optimize the ground state geometry in the appropriate solvent (e.g., SCRF=(CPCM, Solvent=DMSO)).
-
Frequency Check: Confirm the optimized structure is a true minimum.
-
GIAO NMR Calculation: At the optimized geometry, perform an NMR calculation using the GIAO method. This will output absolute magnetic shielding tensors (σ_raw).
-
Reference Calculation: Repeat steps 1-3 for a reference compound (typically Tetramethylsilane, TMS) using the exact same level of theory (functional, basis set, and solvent model). This provides σ_ref.
-
Calculate Chemical Shifts: The calculated chemical shift (δ_calc) is obtained by subtracting the raw shielding value of your atom of interest from the shielding value of the corresponding atom in the reference: δ_calc = σ_ref - σ_raw.
-
Linear Scaling: For the highest accuracy, it is recommended to apply a linear scaling correction.[7][8] This is done by calculating δ_calc for a set of known molecules and plotting them against their experimental values (δ_exp). The slope (m) and intercept (c) from the resulting line of best fit (δ_exp = m * δ_calc + c) can then be applied to correct the shifts for your unknown carbazole derivative.
Conclusion: A Roadmap for Predictive Science
The synergy between experimental spectroscopy and DFT computation provides a powerful paradigm for modern chemical research. For carbazole derivatives, a thoughtful computational approach can elucidate structure-property relationships, guide molecular design, and confirm experimental assignments.
Key Takeaways for Your Research:
-
Start with B3LYP/6-31G(d,p): It is a cost-effective and reliable choice for initial geometry optimizations.
-
Use Range-Separated Functionals for Optoelectronics: For D-π-A systems or any carbazole where charge transfer is important, employ functionals like CAM-B3LYP or ωB97X-D for accurate UV-Vis and fluorescence predictions.
-
Don't Forget Diffuse Functions: For any excited-state property, a basis set with diffuse functions (e.g., 6-311+G(d,p)) is critical.
-
Always Use a Solvent Model: Computational results in the gas phase rarely match solution-phase experiments. CPCM or IEFPCM are essential.
-
Reference and Scale NMR Calculations: Raw GIAO outputs are not chemical shifts. Proper referencing, and ideally linear scaling, are required for quantitative comparison with experimental data.
By implementing these validated protocols and understanding the rationale behind them, you can leverage DFT not just as a confirmation tool, but as a truly predictive engine to accelerate your research and development efforts in the fascinating world of carbazole chemistry.
References
- 1. scholarena.com [scholarena.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 6. Experimental and theoretical study of a new carbazole derivative having terminal benzimidazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. jnsam.com [jnsam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pncalab.com [pncalab.com]
- 15. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 18. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-phenyl-9H-carbazole
This guide provides a detailed protocol for the safe and compliant disposal of 3-phenyl-9H-carbazole. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from authoritative safety data sheets (SDS), environmental regulations, and established best practices in chemical waste management.
Hazard Profile and Inherent Risks of this compound
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound, like many carbazole derivatives, presents multiple risks that dictate its classification as hazardous waste.
Based on data for this compound and its parent compound, carbazole, the primary hazards are categorized below. The causality for its designation as hazardous waste stems from its irritant properties, suspected long-term health effects, and significant environmental toxicity[1][2]. Improper disposal, such as drain discharge, can lead to persistent contamination of aquatic ecosystems[3][4].
Table 1: GHS Hazard Classification Summary
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][5] |
| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer | [2][6] |
| Hazardous to the Aquatic Environment (Long-term) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [7] |
Mandatory Safety Protocols: Pre-Disposal Handling
Before disposal begins, the immediate safety of laboratory personnel must be ensured. Engineering controls and Personal Protective Equipment (PPE) are not merely recommendations but essential barriers against chemical exposure.
-
Engineering Controls : Always handle this compound, including its waste products, within a certified chemical fume hood.[8] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is required to prevent dermal and ocular exposure.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection, storage, and disposal of this compound waste. This procedure is designed to comply with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous chemical reactions and ensures that waste is handled by the appropriate disposal stream.
-
Designate as Hazardous Waste : ALL materials contaminated with this compound must be treated as hazardous waste.[8] This includes:
-
Unused or expired solid this compound.
-
Solutions containing dissolved this compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing paper, gloves, contaminated absorbent pads).
-
-
Avoid Mixing : Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[8] It is incompatible with strong oxidizing agents.[12]
Step 2: Waste Containerization
The choice of container is crucial for preventing leaks and ensuring safe storage.
-
Solid Waste : Collect all solid waste (pure compound, contaminated disposables) in a dedicated, leak-proof hazardous waste container. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[8] The container must be kept closed except when actively adding waste.
-
Liquid Waste : Collect solutions in a separate, sealed, and compatible liquid waste container (e.g., a glass or HDPE bottle with a screw cap).
Step 3: Hazardous Waste Labeling
Accurate and complete labeling is a regulatory requirement and essential for safety. The label provides critical information for EHS personnel and emergency responders.
-
Attach a completed hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
Full Chemical Name : "Hazardous Waste: this compound"
-
All Components : List all constituents in the container, including solvents, with approximate percentages.
-
Hazard Identification : Clearly indicate the primary hazards by checking the appropriate boxes (e.g., "Toxic," "Irritant," "Environmental Hazard").[8]
-
Contact Information : The name and contact information of the Principal Investigator or responsible laboratory manager.
-
Step 4: On-Site Storage
Waste must be stored safely within the laboratory in a designated area prior to pickup.
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA.[8] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary containment bin. This precaution is vital to contain any potential leaks or spills.[8]
Step 5: Final Disposal and Documentation
Final disposal must be conducted through approved channels.
-
Arrange for Pickup : Once the container is full, or if it has been in storage for the maximum time allowed by your institution (typically 90-180 days), contact your EHS department to schedule a waste pickup.[8]
-
Documentation : Ensure all institutional paperwork or electronic manifests are completed accurately. This creates a legal record of the waste's journey from the laboratory to the final disposal facility.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response can significantly mitigate the associated risks.
-
Alert & Evacuate : Immediately alert personnel in the vicinity. If the spill is large or produces significant dust, evacuate the immediate area.
-
Control Ignition Sources : Although not highly flammable, it is good practice to remove any potential ignition sources from the area.[5]
-
Containment : For liquid spills, prevent further spread by creating a dike around the spill with an inert absorbent material like vermiculite or sand.[8]
-
Cleanup :
-
Small Solid Spill : Carefully sweep or scoop the material into the designated solid hazardous waste container.[12] AVOID creating dust. If necessary, lightly moisten the material with a suitable solvent (e.g., isopropanol) to minimize dust generation.
-
Small Liquid Spill : Absorb the spill with an inert material (vermiculite, sand, or chemical absorbent pads).[8] Place the contaminated absorbent into the solid hazardous waste container.
-
-
Decontamination : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[8] All materials used for decontamination must also be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- 1. This compound | C18H13N | CID 13497473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscience.com [chemscience.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. epa.gov [epa.gov]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
